molecular formula C5H12O2 B1581569 1-Methoxy-2-methyl-2-propanol CAS No. 3587-64-2

1-Methoxy-2-methyl-2-propanol

Cat. No.: B1581569
CAS No.: 3587-64-2
M. Wt: 104.15 g/mol
InChI Key: MXUXZWFVAPTPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methyl-2-propanol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,6)4-7-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXZWFVAPTPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189419
Record name 2-Propanol, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-64-2
Record name 1-Methoxy-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3587-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-methoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methoxy-2-propanol (CAS No: 107-98-2), a widely utilized solvent in various industrial and commercial applications, including in the pharmaceutical and chemical sectors.[1][2] Often referred to as Propylene Glycol Methyl Ether (PGME), this compound is valued for its versatile solvency, low volatility, and mild, ethereal odor.[1][3][4]

This document compiles and presents key quantitative data in a structured format for ease of reference and comparison. While specific detailed experimental protocols from the cited literature are not available, this guide includes a generalized experimental workflow for the determination of a key physical property, the boiling point, to illustrate the typical scientific rigor involved.

Core Physical and Chemical Properties

The following table summarizes the principal physical and chemical properties of 1-Methoxy-2-propanol. These values are essential for a wide range of applications, from laboratory research to industrial-scale processes.

PropertyValueUnits
Molecular Formula C4H10O2-
Molecular Weight 90.12 g/mol
Boiling Point ~118.5 - 120°C
Melting Point -97°C
Density ~0.92g/cm³
Refractive Index 1.403 - 1.404-
Flash Point 30 - 33.9°C
Water Solubility Miscible-
Vapor Pressure 11.8mmHg at 25°C
Vapor Density 3.11(Air = 1)

Detailed Physical Characteristics

This section expands on the physical properties of 1-Methoxy-2-propanol, providing additional data and context critical for its handling, application, and safety.

PropertyValueUnits
Appearance Clear, colorless liquid-
Odor Mild, ethereal-
Autoignition Temperature 278 - 290°C
Lower Explosive Limit (LEL) 1.6% (v/v)
Upper Explosive Limit (UEL) 13.1 - 18.8% (v/v)
Surface Tension 28dynes/cm
Viscosity 1.9mPa·s at 20°C
Heat of Combustion (Net) 26,000kJ/kg
Specific Heat 2.2kJ/kg/°C at 20°C
Dielectric Constant 12.3at 20°C

Experimental Protocols: A Generalized Approach

While the provided search results do not contain detailed, step-by-step experimental protocols for the determination of each physical property of 1-Methoxy-2-propanol, a generalized workflow for a fundamental measurement, such as boiling point determination, can be illustrated. This serves as a representative example of the methodologies typically employed in physical chemistry.

Generalized Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

  • Apparatus Setup: A distillation apparatus is assembled, typically consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A measured volume of 1-Methoxy-2-propanol is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.

  • Heating: The heating mantle is turned on, and the liquid is gradually heated.

  • Equilibrium: As the liquid heats, it begins to vaporize. The vapor rises and comes into contact with the thermometer. The temperature reading will increase and then stabilize as the vapor and liquid reach thermal equilibrium.

  • Data Recording: The stable temperature at which the liquid is boiling and the vapor is condensing is recorded as the boiling point. This process is typically repeated to ensure accuracy and precision.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point may be corrected to the standard pressure of 760 mmHg if necessary.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physical property, such as the boiling point, in a laboratory setting.

G cluster_0 Experimental Workflow: Boiling Point Determination A Apparatus Setup (Distillation Flask, Condenser, Thermometer) B Sample Preparation (1-Methoxy-2-propanol + Boiling Chips) A->B C Controlled Heating (Heating Mantle) B->C D Observation of Boiling & Temperature Stabilization C->D E Data Recording (Boiling Point & Atmospheric Pressure) D->E F Data Analysis (Pressure Correction, if necessary) E->F G Final Reported Boiling Point F->G

Generalized workflow for boiling point determination.

Safety and Handling

1-Methoxy-2-propanol is a flammable liquid and vapor.[5][6][7] It may cause irritation to the skin, eyes, and respiratory tract.[5][7][8] Prolonged or repeated exposure can lead to central nervous system depression.[5][7] Therefore, it is imperative to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment, including safety goggles and gloves.[6][7][9] Containers should be kept tightly closed and stored in a cool, dry place.[6][7]

References

An In-depth Technical Guide to 1-Methoxy-2-methyl-2-propanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Methoxy-2-methyl-2-propanol, a molecule of interest in various chemical and pharmaceutical applications. This document details its chemical structure, physicochemical properties, spectroscopic data, and a representative synthesis protocol.

Chemical Structure and Identification

This compound, a tertiary alcohol and an ether, possesses a unique molecular architecture that influences its physical and chemical behavior. Its structure is characterized by a propan-2-ol backbone with a methoxy (B1213986) group attached to the first carbon and two methyl groups on the second carbon.

IdentifierValue
IUPAC Name 1-methoxy-2-methylpropan-2-ol
CAS Number 3587-64-2
Molecular Formula C5H12O2
SMILES CC(C)(O)COC
InChI Key MXUXZWFVAPTPAG-UHFFFAOYSA-N
Synonyms 1,1-Dimethyl-2-methoxyethanol, 2-Methoxy-2-methyl-1-propanol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for its application in experimental settings.

PropertyValue
Molecular Weight 104.15 g/mol
Boiling Point 115-117 °C at 760 mmHg
Density 0.892 g/mL at 25 °C
Refractive Index (n20/D) 1.4044

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections detail the expected data from 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3s3H-OCH3
~3.2s2H-CH2-
~2.5s1H-OH
~1.2s6H-C(CH3)2
13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (ppm)Assignment
~75Quaternary Carbon (-C(CH3)2)
~70Methylene Carbon (-CH2-)
~50Methoxide (B1231860) Carbon (-OCH3)
~25Methyl Carbons (-C(CH3)2)
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

Absorption Band (cm-1)Functional Group
3600-3200 (broad)O-H stretch (alcohol)
3000-2850C-H stretch (alkane)
1120-1085C-O stretch (ether)
1260-1000C-O stretch (tertiary alcohol)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
104Molecular Ion (M+)
89[M - CH3]+
73[M - OCH3]+
59[M - CH2OCH3]+
45[CH2OCH3]+

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the ring-opening of a suitable epoxide with methanol, a reaction catalyzed by a base. What follows is a representative experimental protocol.

Reaction: Ring-opening of 2,2-dimethyloxirane (B32121) with methanol.

Reagents:

  • 2,2-Dimethyloxirane

  • Methanol (anhydrous)

  • Sodium methoxide (catalyst)

  • Diethyl ether (solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2,2-dimethyloxirane in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • A catalytic amount of sodium methoxide is added to the flask, followed by the slow, dropwise addition of anhydrous methanol.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to yield pure this compound.

Visualizations

Synthesis of this compound

The following diagram illustrates the base-catalyzed synthesis of this compound from 2,2-dimethyloxirane and methanol.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 2,2-Dimethyloxirane P1 This compound R1->P1 1. R2 Methanol R2->P1 2. C1 Sodium Methoxide C1->P1 catalyzes

An In-depth Technical Guide to 1-Methoxy-2-methyl-2-propanol (CAS: 3587-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-2-methyl-2-propanol, a versatile chemical compound with potential applications in research and pharmaceutical development. This document collates critical data on its chemical and physical properties, safety and toxicology, and spectral analysis. Furthermore, it outlines a general synthetic pathway and a representative experimental protocol.

Chemical and Physical Properties

This compound, also known as methoxy (B1213986) isobutanol, is a colorless liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.[1][2]

PropertyValueReference
CAS Number 3587-64-2[1][2]
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless liquid
Boiling Point 115-116 °C
Density 0.892 g/mL at 25 °C
Refractive Index (n20/D) 1.4044
Flash Point 27.78 °C (closed cup)[1]
Storage Temperature 2-8°C

Synthesis

The primary route for the synthesis of this compound involves the ring-opening of isobutylene (B52900) oxide with methanol (B129727). This reaction is typically catalyzed by a base, which directs the nucleophilic attack of the methoxide (B1231860) ion to the more substituted carbon of the epoxide ring, leading to the desired tertiary alcohol.

G Isobutylene_Oxide Isobutylene Oxide Reaction Nucleophilic Ring-Opening Isobutylene_Oxide->Reaction Methanol Methanol Methanol->Reaction Base_Catalyst Base Catalyst (e.g., NaOCH₃) Base_Catalyst->Reaction Product This compound Reaction->Product

General synthesis pathway for this compound.
Representative Experimental Protocol

Objective: To synthesize this compound from isobutylene oxide and methanol.

Materials:

  • Isobutylene oxide

  • Anhydrous methanol

  • Sodium metal (or sodium methoxide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Methoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to an excess of anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium methoxide solution in an ice bath.

  • Addition of Isobutylene Oxide: Slowly add isobutylene oxide dropwise to the stirred, cooled solution of sodium methoxide in methanol. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC). Gentle heating may be required to drive the reaction to completion.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and purification methods. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Spectral Data

The following table summarizes the available spectral data for this compound.

Technique Data
¹H NMR Spectral data is available, though detailed assignments require further analysis.[3]
¹³C NMR Spectral data is available, but specific peak assignments are not fully detailed in the literature.[3]
IR Spectroscopy The spectrum would be expected to show a broad O-H stretch (around 3400 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), and a characteristic C-O stretch (around 1100-1000 cm⁻¹).
Mass Spectrometry The mass spectrum would likely show fragmentation patterns typical of an ether and a tertiary alcohol. Common fragments could include the loss of a methyl group, a methoxy group, or a water molecule.

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It may cause skin and eye irritation.[2] Detailed toxicological studies specifically on this isomer are limited in the public domain. However, data on the related P-series glycol ethers, such as 1-methoxy-2-propanol, generally indicate lower toxicity compared to the E-series (ethylene glycol ethers).[4] Propylene glycol ethers are not typically associated with the reproductive and developmental toxicities seen with some ethylene (B1197577) glycol ethers.[4]

Safety Information Details
GHS Pictograms Flammable liquid, Skin and eye irritant
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Applications in Drug Development

The applications of this compound in drug development are not extensively documented. However, based on its chemical structure and properties, several potential uses can be inferred:

  • Solvent: Its amphiphilic nature, possessing both a polar hydroxyl group and a less polar ether and alkyl backbone, suggests its potential as a solvent in drug formulation and synthesis. It may be particularly useful for dissolving compounds with intermediate polarity.

  • Chiral Building Block: As a chiral molecule (if synthesized in an enantiomerically pure form), it could serve as a valuable starting material or intermediate in the asymmetric synthesis of complex pharmaceutical compounds.[5][6][7][8][9] The stereocenter at the alcohol-bearing carbon can be exploited to introduce chirality into a target molecule.

  • Tracer in Pharmacokinetic Studies: Its unique structure could potentially be labeled (e.g., with isotopes) for use in metabolic and pharmacokinetic studies.

Further research is needed to fully explore and validate the potential of this compound in these and other pharmaceutical applications.

Logical Relationships and Workflows

The process of evaluating this compound for a potential application in drug development follows a logical workflow, from initial synthesis and characterization to preclinical assessment.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application Screening cluster_3 Preclinical Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, IR, MS) Purification->Structural_Analysis Purity_Analysis Purity Analysis (GC, HPLC) Structural_Analysis->Purity_Analysis Physicochemical_Properties Physicochemical Properties Purity_Analysis->Physicochemical_Properties Solvent_Studies Solvent Properties Evaluation Physicochemical_Properties->Solvent_Studies Synthetic_Intermediate Use as Chiral Building Block Physicochemical_Properties->Synthetic_Intermediate Toxicology In vitro / In vivo Toxicology Studies Solvent_Studies->Toxicology Synthetic_Intermediate->Toxicology Pharmacokinetics ADME Studies Toxicology->Pharmacokinetics

Workflow for the evaluation of this compound.

References

Synthesis of 1-Methoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-methoxy-2-propanol (B31579), a widely used solvent and chemical intermediate. The document details the prevalent synthetic route, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.

Introduction

1-Methoxy-2-propanol (also known as propylene (B89431) glycol methyl ether, PGME) is a colorless, flammable liquid with a mild ethereal odor. It is miscible with water and a wide range of organic solvents, making it a versatile solvent in various industries. Its applications include use in coatings, inks, cleaners, and as a chemical intermediate in the synthesis of other compounds. The synthesis of 1-methoxy-2-propanol is of significant industrial importance, with a focus on achieving high selectivity for the desired isomer due to the teratogenic properties of its isomer, 2-methoxy-1-propanol.

Synthesis Overview

The primary industrial method for the synthesis of 1-methoxy-2-propanol is the nucleophilic ring-opening of propylene oxide with methanol (B129727).[1][2] This reaction can be catalyzed by either acids or bases. However, base catalysis is preferred for the selective synthesis of 1-methoxy-2-propanol.[3] Acid catalysis typically leads to a mixture of isomers, with 2-methoxy-1-propanol being a significant byproduct.[3]

The general reaction is as follows:

Propylene Oxide + Methanol → 1-Methoxy-2-propanol

Commonly used base catalysts include sodium hydroxide (B78521) (NaOH) and magnesium oxide (MgO).[1][3] The use of more sophisticated catalyst systems, such as specific racemic catalysts, has been shown to achieve very high selectivity.[1]

Reaction Mechanism: Base-Catalyzed Ring-Opening

The base-catalyzed synthesis of 1-methoxy-2-propanol proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of methanol by the base (e.g., NaOH) to form a potent nucleophile, the methoxide (B1231860) anion (CH₃O⁻). This is followed by the nucleophilic attack of the methoxide anion on one of the carbon atoms of the propylene oxide ring.

Due to steric hindrance from the methyl group on the C2 carbon of propylene oxide, the nucleophilic attack preferentially occurs at the less substituted C1 carbon. This regioselective attack leads to the opening of the epoxide ring and, after protonation (typically from the solvent, methanol), yields 1-methoxy-2-propanol as the major product.[3][4]

Experimental Protocols

Industrial Synthesis using Sodium Hydroxide (NaOH)

This protocol is based on the industrial method for preparing 1-methoxy-2-propanol.

Materials:

  • Propylene oxide

  • Methanol (large excess)

  • Sodium hydroxide (NaOH) catalyst

Procedure:

  • A mixture of propylene oxide and a large excess of methanol is prepared.

  • Sodium hydroxide is added as a catalyst.

  • The reaction is typically carried out at elevated temperatures and pressures. A specific industrial process operates at a pressure of 26 bar and a temperature range of 95 to 180°C.[5]

  • The reaction mixture is then subjected to a series of distillation steps to separate the desired 1-methoxy-2-propanol from unreacted starting materials, the 2-methoxy-1-propanol isomer, and other byproducts like dipropylene glycol monomethyl ether.[1]

High-Selectivity Synthesis using a Racemic Catalyst

This protocol is adapted from a patented laboratory procedure demonstrating high selectivity.[1]

Materials:

  • Propylene oxide (29.0 g, 0.5 mol)

  • Methanol (16.0 g, 0.5 mol)

  • Acetonitrile (B52724) (20 ml)

  • Racemic catalyst (as described in US Patent 6,846,961 B2)[1]

Procedure:

  • The racemic catalyst is suspended in a mixture of propylene oxide, methanol, and acetonitrile in a suitable reaction vessel.

  • The suspension is stirred at room temperature for 10 to 14 days.

  • Reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of starting materials and the formation of the product.

  • Upon completion, the product solution is worked up. This typically involves filtering the catalyst and purifying the 1-methoxy-2-propanol by distillation.

Quantitative Data

The following table summarizes key quantitative data from the described synthetic methods.

ParameterIndustrial Method (NaOH)High-Selectivity Method (Racemic Catalyst)
Yield of 1-Methoxy-2-propanol ~90% of the product mixture[1]Not explicitly stated, but high conversion is implied
Selectivity for 1-Methoxy-2-propanol ~90%[1]>95% (up to 98.2%)[1]
Byproducts 2-Methoxy-1-propanol (~5%), Dipropylene glycol monomethyl ether (~5%)[1]Traces of 2-methoxy-1-propanol[1]
Reaction Temperature 95 - 180 °C[5]Room Temperature[1]
Reaction Time Not specified10 - 14 days[1]

Product Characterization

The identity and purity of the synthesized 1-methoxy-2-propanol are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

    • ¹H NMR: Expected signals include a doublet for the methyl group, a multiplet for the methine proton, a doublet of doublets for the diastereotopic methylene (B1212753) protons, a singlet for the methoxy (B1213986) group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Expected signals for the carbons of the methyl, methine, methylene, and methoxy groups.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ confirms the hydroxyl group, and C-O stretching bands are also characteristic.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Spectroscopic data for 1-methoxy-2-propanol can be found in various databases such as ChemicalBook and PubChem.[6][7]

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification reactants Reactants: Propylene Oxide Methanol reaction Reaction (Stirring at specified temperature and time) reactants->reaction catalyst Catalyst: NaOH or Racemic Catalyst catalyst->reaction solvent Solvent: (e.g., Acetonitrile) solvent->reaction filtration Catalyst Filtration (if applicable) reaction->filtration distillation Distillation filtration->distillation product Pure 1-Methoxy-2-propanol distillation->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of 1-methoxy-2-propanol.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step3 Step 3: Protonation MeOH CH₃OH MeO- CH₃O⁻ MeOH->MeO- + OH⁻ OH- OH⁻ (from base) H2O H₂O PO Propylene Oxide MeO-->PO Sɴ2 Attack on C1 Intermediate Alkoxide Intermediate PO->Intermediate MeOH_solvent CH₃OH (solvent) Product 1-Methoxy-2-propanol Intermediate->Product + CH₃OH MeO-_regen CH₃O⁻

References

Spectroscopic Analysis of 1-Methoxy-2-methyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectral data for 1-methoxy-2-methyl-2-propanol, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssigned Protons
~3.35Singlet3HMethoxy (-OCH₃)
~3.20Singlet2HMethylene (-CH₂-)
~2.50 (broad)Singlet1HHydroxyl (-OH)
~1.25Singlet6Hgem-Dimethyl (-C(CH₃)₂)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (ppm)Assigned Carbon
~80.0Methylene Carbon (-C H₂-O-)
~75.0Quaternary Carbon (-C (CH₃)₂-OH)
~60.0Methoxy Carbon (-OC H₃)
~25.0Methyl Carbons (-C(C H₃)₂)
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 (broad)MediumO-H Stretch (Alcohol)
~2970, 2880, 2830StrongC-H Stretch (Alkyl)
~1465MediumC-H Bend (Methylene and Methyl)
~1375, 1365MediumC-H Bend (gem-Dimethyl)
~1120StrongC-O Stretch (Ether and Alcohol)
MS (Mass Spectrometry)
m/z (mass-to-charge ratio)Predicted Relative Intensity (%)Fragment Ion Assignment
1045[M]⁺ (Molecular Ion)
8960[M - CH₃]⁺
7310[M - OCH₃]⁺
59100[C₃H₇O]⁺ (Base Peak)
4540[CH₂OCH₃]⁺
4330[C₃H₇]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small quantity of tetramethylsilane (B1202638) (TMS) is introduced as an internal standard for chemical shift referencing (0 ppm). This solution is then transferred into a standard 5 mm NMR tube for analysis.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 second

    • Pulse width: 90°

    • Acquisition time: 4.0 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 seconds

    • Pulse width: 90°

    • Acquisition time: 1.5 seconds

    • Spectral width: -10 to 220 ppm

    • Proton Decoupling: Broadband decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

Procedure:

  • The diamond crystal of the ATR accessory is first cleaned using isopropanol, and a background spectrum is acquired.

  • A single drop of the neat liquid sample of this compound is then placed directly onto the surface of the ATR crystal.

  • The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Gas Chromatography (GC) Conditions:

  • Column: An HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column is used for separation.

  • Carrier Gas: Helium is used as the carrier gas with a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: The injector temperature is maintained at 250°C.

  • Injection Volume: A 1 µL sample is injected with a split ratio of 50:1.

  • Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes, then ramped at a rate of 10°C/min to 200°C, and held at 200°C for a final 2 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) is performed at an energy of 70 eV.

  • Source Temperature: The ion source temperature is set to 230°C.

  • Quadrupole Temperature: The quadrupole mass analyzer is maintained at 150°C.

  • Mass Range: The detector scans a mass-to-charge ratio (m/z) range of 35 to 300.

Visualization of Analytical Workflow

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound Sample This compound Sample NMR_Prep Sample Preparation for NMR (CDCl3, TMS) Sample->NMR_Prep IR_Prep Neat Sample for IR (ATR) Sample->IR_Prep GCMS_Prep Dilution for GC-MS Sample->GCMS_Prep H_NMR 1H NMR Analysis NMR_Prep->H_NMR C_NMR 13C NMR Analysis NMR_Prep->C_NMR IR_Analysis FT-IR Analysis IR_Prep->IR_Analysis GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Data_Integration Data Integration and Structure Elucidation H_NMR->Data_Integration C_NMR->Data_Integration IR_Analysis->Data_Integration GCMS_Analysis->Data_Integration

An In-depth Technical Guide to 1-Methoxy-2-methyl-2-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methoxy-2-methyl-2-propanol, also known as methyl tertiary-butyl ether alcohol, is a chemical compound with the CAS number 3587-64-2. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of drug development, providing detailed information on its commercial availability, physicochemical properties, synthesis, and safety considerations. While its direct applications in drug development are not extensively documented, its properties as a polar aprotic solvent suggest its potential utility in various stages of pharmaceutical research and manufacturing. This guide also clearly distinguishes it from its more commercially prevalent isomer, 1-methoxy-2-propanol (B31579) (propylene glycol methyl ether or PGME), to prevent common confusion.

Commercial Availability

This compound is commercially available from several major chemical suppliers, ensuring its accessibility for research and development purposes. Key vendors include:

  • Sigma-Aldrich (Merck): Offers the compound with a purity of ≥99%[1].

  • Thermo Fisher Scientific: Available under the Thermo Scientific Chemicals and Alfa Aesar brands, typically with a purity of 98+% in various quantities such as 25 g and 100 g.

  • Amerigo Scientific: Lists this compound among its product offerings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in a laboratory or industrial setting. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
CAS Number 3587-64-2[1]
Boiling Point 115-116 °C[1]
Density 0.892 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4044[1]
Flash Point 27.78 °C (82.0 °F) - closed cup[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The primary synthetic route to this compound is through the acid-catalyzed ring-opening of isobutylene (B52900) oxide (2,2-dimethyloxirane) with methanol (B129727). This reaction proceeds via a mechanism with significant S(_N)1 character, where the nucleophilic attack of methanol occurs at the more substituted carbon of the epoxide ring.

Experimental Protocol: Acid-Catalyzed Ring-Opening of Isobutylene Oxide

This protocol is based on established principles of epoxide ring-opening reactions.

Materials:

  • Isobutylene oxide (2,2-dimethyloxirane)

  • Anhydrous methanol (CH₃OH)

  • Acid catalyst (e.g., Fluoroboric acid (HBF₄) or a solid acid catalyst like Amberlyst-15)

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutylene oxide in an excess of anhydrous methanol. A 10-fold molar excess of methanol is recommended to serve as both reactant and solvent.

  • Catalyst Addition: Slowly add a catalytic amount of the acid catalyst (e.g., a few drops of HBF₄ or a small quantity of Amberlyst-15) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. If a solid catalyst was used, it can be removed by filtration.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Summary:

HazardDescription
Flammability Flammable liquid and vapor (Flash Point: 27.78 °C)[1].
Health Hazards May cause skin, eye, and respiratory tract irritation. May cause drowsiness or dizziness[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Potential Applications in a Research and Development Context

While specific applications in drug development are not widely reported, the properties of this compound suggest its potential as a specialized solvent. Its polar aprotic nature, combined with its boiling point and miscibility with organic solvents, could make it a suitable medium for certain organic reactions where protic solvents are undesirable. It may also serve as a non-protic alternative to other glycol ethers in formulation studies.

Visualizations

Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Isobutylene Oxide Isobutylene Oxide This compound This compound Isobutylene Oxide->this compound Ring-opening Methanol Methanol Methanol->this compound Nucleophilic Attack Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->this compound

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis and Purification

G A 1. Reaction Setup (Isobutylene Oxide + Methanol) B 2. Catalyst Addition (Acid Catalyst) A->B C 3. Reaction (Stirring at RT or gentle heat) B->C D 4. Workup (Quenching and Neutralization) C->D E 5. Extraction (with Diethyl Ether) D->E F 6. Washing (with NaHCO3 and Brine) E->F G 7. Drying (with MgSO4 or Na2SO4) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Fractional Distillation) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-Methoxy-2-methyl-2-propanol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methoxy-2-methyl-2-propanol (CAS No. 3587-64-2) for its use in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical Identification and Properties

This compound is a colorless, clear liquid classified as a glycol ether. Its dual ether and alcohol functional groups contribute to its utility as a solvent.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3587-64-2[2]
Molecular Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol [2]
Appearance Colorless, clear liquid[1]
Boiling Point 115-116 °C[3]
Density 0.892 g/mL at 25 °C[3]
Flash Point 27.78 °C (82.0 °F) - Closed Cup[3]
Refractive Index n20/D 1.4044[1]
Storage Temperature 2-8°C (Refrigerate)[3]

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
(Source:[3])

Signal Word: Warning [3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE).[4]

  • Avoid breathing vapors or mist.[4]

  • Wash hands thoroughly after handling.[4]

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep containers tightly closed.[4]

  • Store refrigerated at 2-8°C for long-term stability.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Safe_Handling_Workflow start Start: Handling Chemical ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation ignition Remove All Ignition Sources (Sparks, Flames, Hot Surfaces) ventilation->ignition transfer Use Grounded Equipment for Transfers ignition->transfer handle Handle Chemical with Care (Avoid Spills, Inhalation, Contact) transfer->handle storage Store in a Tightly Closed Container in a Cool, Ventilated Area handle->storage cleanup Clean Work Area and Wash Hands Thoroughly storage->cleanup end End: Procedure Complete cleanup->end

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Chemical safety goggles or face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate vapor cartridge (e.g., type ABEK).[1]

First Aid Measures

In case of exposure, follow these first aid procedures immediately and seek medical attention.

Table 4: First Aid Procedures

Exposure RouteProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire and Explosion Hazard Data

This chemical is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Containers may explode when heated.[4]

  • Fire-fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.[4]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to prevent the spread of contamination and ensure safety.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ignition Remove All Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Collect Residue with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleanup Complete decontaminate->end

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container as hazardous waste.[4] Follow all local, regional, and national regulations. Do not dispose of down the drain or into the environment. Contact a licensed professional waste disposal service to dispose of this material.[4]

Experimental Protocols

Currently, there is a lack of published, detailed experimental protocols for the specific use of this compound as a solvent or reagent in a research and development setting. Its primary documented applications are in the formulation of coatings, paints, and cleaning products.[1] Researchers should develop and validate their own protocols with strict adherence to the safety guidelines outlined in this document.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Thermochemical Properties of 1-Methoxy-2-methyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methyl-2-propanol (also known as methyl tertiary-butyl ether alcohol or MTBE alcohol) is a chemical compound with potential applications in various fields, including as a solvent and in chemical synthesis. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and reaction engineering. This technical guide provides a summary of available thermochemical data for this compound and details the standard experimental methodologies for the determination of these properties.

Thermochemical Data

Currently, comprehensive experimentally determined thermochemical data for this compound is limited in the public domain. The data presented in this guide are primarily based on computational estimations using the Joback method, a group contribution approach used for the prediction of thermophysical properties of pure components from their molecular structure.[1][2][3][4][5] It is crucial to note that these are predicted values and should be used with an understanding of their theoretical origin. Experimental validation is highly recommended for critical applications.

Table 1: Estimated Thermochemical Properties of this compound
PropertySymbolValueUnitMethod
Standard Gibbs Free Energy of FormationΔGf°-247.76kJ/molJoback Method
Standard Enthalpy of FormationΔHf°-439.73kJ/molJoback Method
Enthalpy of FusionΔHfus6.57kJ/molJoback Method
Enthalpy of VaporizationΔHvap44.52kJ/molJoback Method

Source: Chemeo, based on the Joback Method.

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures
Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
425.17193.76Joback Method
453.83202.95Joback Method
482.49211.75Joback Method
511.15220.17Joback Method
539.81228.23Joback Method
568.47235.93Joback Method
597.13243.28Joback Method

Source: Chemeo, based on the Joback Method.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like this compound.

Standard Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔHf°) is often determined indirectly from the standard enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.[6][7][8][9][10][11]

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of the liquid (this compound) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is necessary.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.[7]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter bucket). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then calculated using Hess's Law.

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep_sample Weigh Sample place_in_crucible Place in Crucible prep_sample->place_in_crucible assemble_bomb Assemble Bomb place_in_crucible->assemble_bomb pressurize Pressurize with O2 assemble_bomb->pressurize place_in_calorimeter Place Bomb in Water Bath pressurize->place_in_calorimeter ignite Ignite Sample place_in_calorimeter->ignite record_temp Record Temperature Change ignite->record_temp calculate_q Calculate Heat Released (q) record_temp->calculate_q calculate_dhc Calculate ΔHc° calculate_q->calculate_dhc calculate_dhf Calculate ΔHf° calculate_dhc->calculate_dhf

Workflow for Determining Enthalpy of Combustion and Formation.
Heat Capacity and Standard Entropy

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.[12][13][14][15] The standard entropy (S°) can then be calculated from the heat capacity data using the third law of thermodynamics.

Experimental Protocol: Adiabatic Calorimetry

  • Calorimeter Design: The core of the apparatus is a sample cell, which is thermally isolated from its surroundings by a series of adiabatic shields and a high vacuum.

  • Sample Loading: A known mass of the sample is sealed in the sample cell.

  • Heating and Measurement: A precisely measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature. The temperature of the adiabatic shields is simultaneously raised to match the sample temperature, minimizing heat exchange with the surroundings.

  • Data Acquisition: The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

  • Calculation: The heat capacity (Cp) is calculated from the amount of heat supplied and the resulting temperature rise. This process is repeated over a range of temperatures to obtain Cp as a function of temperature.

  • Entropy Calculation: The standard entropy at a given temperature is determined by integrating the Cp/T data from absolute zero up to that temperature.

experimental_workflow_adiabatic_calorimetry cluster_setup Setup cluster_measurement Measurement Cycle cluster_calculation Calculation load_sample Load Sample into Calorimeter Cell establish_vacuum Establish High Vacuum load_sample->establish_vacuum measure_t1 Measure Initial Temperature (T1) establish_vacuum->measure_t1 input_heat Input Known Amount of Heat (q) measure_t1->input_heat maintain_adiabatic Maintain Adiabatic Conditions input_heat->maintain_adiabatic measure_t2 Measure Final Temperature (T2) maintain_adiabatic->measure_t2 calculate_cp Calculate Cp at Average Temperature measure_t2->calculate_cp repeat_cycle Repeat at Different Temperatures calculate_cp->repeat_cycle integrate_cp Integrate Cp/T to get Entropy (S°) repeat_cycle->integrate_cp

Workflow for Heat Capacity and Entropy Determination.
Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the enthalpy of fusion (ΔHfus), the heat absorbed by a substance as it melts.[16][17][18][19]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed amount of the sample is hermetically sealed in a sample pan (typically made of aluminum). An empty, sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The area under the melting peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion. The temperature at the onset of the peak is taken as the melting point.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh_sample Weigh Sample seal_pan Seal in DSC Pan weigh_sample->seal_pan place_in_dsc Place Sample and Reference in DSC seal_pan->place_in_dsc heat_at_rate Heat at a Constant Rate place_in_dsc->heat_at_rate record_heat_flow Record Differential Heat Flow heat_at_rate->record_heat_flow plot_thermogram Plot Thermogram record_heat_flow->plot_thermogram integrate_peak Integrate Melting Peak Area plot_thermogram->integrate_peak calculate_dhfus Calculate ΔHfus integrate_peak->calculate_dhfus

Workflow for Enthalpy of Fusion Determination.
Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[20][21][22][23][24] Common techniques for vapor pressure measurement include the static method and ebulliometry.

Experimental Protocol: Static Vapor Pressure Measurement

  • Apparatus: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.

  • Equilibrium: The liquid is allowed to equilibrate with its vapor at a constant, precisely controlled temperature.

  • Pressure Measurement: The vapor pressure at that temperature is recorded.

  • Temperature Variation: The temperature is changed, and the system is allowed to reach a new equilibrium before the pressure is measured again. This is repeated for a range of temperatures.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. From the slope, ΔHvap can be calculated.

Experimental Protocol: Ebulliometry

  • Apparatus: An ebulliometer is used to measure the boiling point of the liquid at various controlled pressures.[25][26][27][28]

  • Measurement: The pressure in the system is set to a specific value, and the liquid is heated until it boils. The temperature of the vapor-liquid equilibrium (the boiling point) is precisely measured.

  • Pressure Variation: The pressure is varied, and the corresponding boiling points are measured.

  • Data Analysis: Similar to the static method, a plot of ln P versus 1/T is constructed, and the enthalpy of vaporization is determined from the slope of the line.

Conclusion

This technical guide has summarized the available computed thermochemical data for this compound and provided detailed overviews of the standard experimental techniques used to determine these crucial properties. While the provided data, based on the Joback method, serves as a useful estimation, it is imperative for researchers and engineers to pursue experimental validation for applications requiring high accuracy. The described experimental protocols offer a foundation for such investigations, ensuring reliable and precise characterization of the thermochemical behavior of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-Methoxy-2-methyl-2-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of 1-methoxy-2-methyl-2-propanol in organic synthesis is limited in publicly available literature. The following application notes and protocols are based on established principles of organic chemistry and analogous reactions of structurally similar tertiary alcohols and ethers. These protocols should be considered theoretical and require experimental validation.

Introduction

This compound is a tertiary alcohol ether with the chemical formula C₅H₁₂O₂. Its structure, containing a bulky tertiary alcohol group and a methoxy (B1213986) ether functionality, suggests potential applications as a nucleophile in ether synthesis and as a substrate for elimination reactions. Its polarity and aprotic nature also indicate potential as a solvent in specific reaction types. This document outlines potential applications, provides detailed experimental protocols for these hypothetical reactions, and presents relevant data in a structured format.

Chemical Structure:

Physical Properties:

PropertyValueReference
CAS Number 3587-64-2[1]
Molecular Weight 104.15 g/mol [1]
Boiling Point 115-116 °C[1]
Density 0.892 g/mL at 25 °C[1]
Flash Point 27.78 °C[1]
Refractive Index n20/D 1.4044[1]
Potential Applications in Organic Synthesis

Based on its chemical structure, this compound can be explored for the following applications:

  • Nucleophile in Williamson Ether Synthesis: The tertiary alcohol can be deprotonated to form a tertiary alkoxide, which can then act as a nucleophile to attack a primary alkyl halide, forming a new ether.

  • Substrate for Acid-Catalyzed Dehydration: As a tertiary alcohol, it is expected to readily undergo acid-catalyzed dehydration to yield an alkene.

  • Solvent: Its polar aprotic nature, similar to other glycol ethers, suggests potential as a solvent for reactions involving polar species.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2] Due to steric hindrance, tertiary alkoxides, such as the one derived from this compound, react most effectively with unhindered primary alkyl halides to minimize the competing E2 elimination pathway.[3]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol This compound Alkoxide Sodium 1-methoxy-2-methyl-2-propoxide Alcohol->Alkoxide + Base NaH Base->Alkoxide + H2 H₂ Alkoxide->H2 Alkoxide_ion Sodium 1-methoxy-2-methyl-2-propoxide Product Ether Product Alkoxide_ion->Product + Alkyl_Halide R-X (Primary) Alkyl_Halide->Product + Salt NaX Product->Salt

Caption: Williamson Ether Synthesis using this compound.

Experimental Protocol: Synthesis of 1-Methoxy-1,1-dimethyl-2-propoxyethane

Objective: To synthesize 1-methoxy-1,1-dimethyl-2-propoxyethane from this compound and ethyl bromide.

Materials:

  • This compound (≥99%)[1]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Deprotonation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 1.1 eq) and anhydrous THF (20 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.04 g, 10 mmol) in anhydrous THF (10 mL) to the stirred suspension via a dropping funnel over 15 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • SN2 Reaction:

    • Cool the resulting alkoxide solution back to 0 °C.

    • Add ethyl bromide (1.20 g, 11 mmol, 1.1 eq) dropwise to the stirred solution.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and add water (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain the desired ether.

Quantitative Data (Representative Yields for Williamson Ether Synthesis with Tertiary Alkoxides):
Alkyl Halide (Primary)Tertiary AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl Iodidetert-ButanolNaHTHF25-66470-85
Ethyl Bromidetert-Amyl alcoholKHDMF50665-80
n-Propyl Iodidetert-ButanolNaHTHF66860-75

Note: These are typical yields for analogous reactions and may vary for this compound.

Application 2: Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst to form alkenes, typically following an E1 mechanism.[4][5] The reaction proceeds through a stable tertiary carbocation intermediate.

Reaction Pathway:

Dehydration_Reaction cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + Acid H₂SO₄ Acid->Protonated_Alcohol + Protonated_Alcohol_2 Protonated Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol_2->Carbocation Water H₂O Carbocation->Water + Carbocation_2 Tertiary Carbocation Alkene Alkene Product Carbocation_2->Alkene H3O H₃O⁺ Alkene->H3O +

Caption: Acid-Catalyzed Dehydration of this compound.

Experimental Protocol: Synthesis of 3-Methoxy-2-methyl-1-propene

Objective: To synthesize 3-methoxy-2-methyl-1-propene via acid-catalyzed dehydration of this compound.

Materials:

  • This compound (≥99%)[1]

  • Concentrated Sulfuric Acid (98%)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Round-bottom flask, distillation apparatus, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (5.21 g, 50 mmol).

    • Slowly and with cooling in an ice bath, add concentrated sulfuric acid (2.5 mL).

    • Assemble a simple distillation apparatus with the reaction flask.

  • Dehydration and Distillation:

    • Gently heat the mixture to a temperature between 80-100 °C.[6] The alkene product, being more volatile, will distill as it is formed.

    • Continue the distillation until no more product is collected.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with saturated aqueous sodium bicarbonate solution (10 mL) to neutralize any acidic impurities.

    • Separate the organic layer and wash it with brine (10 mL).

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter or decant the dried product. Further purification can be achieved by redistillation if necessary.

Quantitative Data (Representative Conditions for Tertiary Alcohol Dehydration):
Tertiary AlcoholAcid CatalystTemperature (°C)Yield (%)
tert-ButanolH₂SO₄8580-90
2-Methyl-2-butanolH₃PO₄10075-85
1-MethylcyclohexanolH₂SO₄6085-95

Note: These are typical yields for analogous reactions and may vary for this compound.

Application 3: Potential as a Solvent

While not extensively documented as a solvent, the properties of this compound suggest its potential use in specific applications.

  • Polar Aprotic Nature: The presence of the ether linkage and the hydroxyl group (which can be sterically hindered for hydrogen bonding) gives the molecule polarity without readily available acidic protons, making it a potentially useful polar aprotic solvent.

  • Boiling Point: With a boiling point of 115-116 °C, it is suitable for reactions requiring moderate heating.[1]

  • Solubility: It is likely miscible with a range of organic solvents.

It could be explored as a solvent for nucleophilic substitution reactions where a polar medium is beneficial, and protic solvents might interfere with the nucleophile.

Experimental Workflow for Solvent Screening:

Solvent_Screening Start Select a Model Reaction (e.g., SN2) Solvents Prepare Reactions in: - this compound - Standard Solvents (e.g., DMF, DMSO, THF) Start->Solvents Conditions Run Reactions under Identical Conditions (Temperature, Time, Concentration) Solvents->Conditions Analysis Monitor Reaction Progress (TLC, GC, HPLC) Conditions->Analysis Results Compare Reaction Rates and Yields Analysis->Results Conclusion Evaluate Suitability as a Solvent Results->Conclusion

Caption: Workflow for evaluating this compound as a solvent.

References

Application Notes and Protocols: 1-Methoxy-2-methyl-2-propanol as a Novel Solvent for SN1 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-methoxy-2-methyl-2-propanol as a solvent in unimolecular nucleophilic substitution (SN1) reactions. While direct experimental data for this specific solvent in SN1 reactions is limited in current literature, its structural features—a tertiary alcohol with a methoxy (B1213986) group—suggest its potential as a polar protic solvent capable of facilitating carbocation formation. These notes offer a comprehensive guide based on established principles of SN1 reactions and data from analogous solvents.

Introduction to this compound

This compound (also known as tert-amyl methyl ether alcohol) is a unique solvent possessing both a hydroxyl group and an ether linkage. Its tertiary alcohol structure makes it a polar protic solvent, a key requirement for promoting the ionization step in an SN1 mechanism. The presence of the methoxy group can also influence its solvating properties. These characteristics make it an intriguing candidate for exploration as a solvent in SN1 reactions, potentially offering advantages in solubility of specific substrates or influencing reaction rates and product distributions.

Physicochemical Properties

A summary of the key physical properties of this compound and a comparison with structurally similar solvents are presented below. These properties are crucial for understanding its behavior as a solvent in chemical reactions.

PropertyThis compoundtert-Amyl Alcoholtert-Butyl AlcoholWater
IUPAC Name 1-methoxy-2-methylpropan-2-ol2-methyl-2-butanol2-methyl-2-propanolWater
CAS Number 3587-64-275-85-475-65-07732-18-5
Molecular Formula C₅H₁₂O₂C₅H₁₂OC₄H₁₀OH₂O
Molecular Weight 104.15 g/mol 88.15 g/mol 74.12 g/mol 18.02 g/mol
Boiling Point 115-116 °C102 °C82.4 °C100 °C
Density 0.892 g/mL at 25 °C0.805 g/mL at 20 °C0.781 g/mL at 20 °C0.997 g/mL at 25 °C
Structure CH₃OC(CH₃)₂CH₂OH(CH₃)₂C(OH)CH₂CH₃(CH₃)₃COHH₂O

Suitability for SN1 Reactions

SN1 reactions proceed through a carbocationic intermediate, and the stability of this intermediate is paramount to the reaction rate.[1] Polar protic solvents are well-suited for SN1 reactions for two primary reasons:

  • Stabilization of the Carbocation Intermediate: The lone pairs on the oxygen atom of the hydroxyl group can solvate the carbocation, dispersing the positive charge and lowering its energy.

  • Solvation of the Leaving Group: The hydrogen bonding capability of the hydroxyl group helps to solvate the leaving group as it departs, facilitating the initial ionization step.[2]

This compound, as a tertiary alcohol, is expected to exhibit these properties. Its higher boiling point compared to other common SN1 solvents like tert-butyl alcohol may be advantageous for reactions requiring elevated temperatures.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the SN1 reaction mechanism and the rationale for selecting this compound as a solvent.

SN1_Mechanism Substrate R-X Carbocation R+ + X- Substrate->Carbocation Slow, Rate-Determining Step (Ionization) Product R-Nu Carbocation->Product Fast (Nucleophilic Attack) Solvent This compound (Nu-H) Solvent->Carbocation

Figure 1. The SN1 reaction mechanism.

Solvent_Selection_Logic Solvent This compound Tertiary_Alcohol Tertiary Alcohol Structure Solvent->Tertiary_Alcohol Polar_Protic Polar Protic Nature Tertiary_Alcohol->Polar_Protic Stabilizes_Carbocation Stabilizes Carbocation Intermediate Polar_Protic->Stabilizes_Carbocation Solvates_Leaving_Group Solvates Leaving Group Polar_Protic->Solvates_Leaving_Group SN1_Favorable Favorable for SN1 Reactions Stabilizes_Carbocation->SN1_Favorable Solvates_Leaving_Group->SN1_Favorable

Figure 2. Rationale for solvent selection.

Experimental Protocols

The following protocols are adapted from established procedures for studying SN1 reactions and can be used to evaluate the efficacy of this compound as a solvent.

Protocol 1: Solvolysis of tert-Butyl Chloride

This protocol describes a classic SN1 reaction, the solvolysis of tert-butyl chloride. The reaction rate can be monitored by titrating the hydrochloric acid produced.

Materials:

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • This compound (anhydrous)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Equilibrate a sufficient volume of this compound to the desired reaction temperature (e.g., 25 °C) in a constant temperature water bath.

  • In an Erlenmeyer flask, add a known volume of the temperature-equilibrated this compound (e.g., 50 mL).

  • Add a few drops of bromothymol blue indicator to the solvent. The solution should be yellow (acidic) or green (neutral). If it is blue (basic), add a drop of dilute acid to neutralize it.

  • Add a small, known volume of standardized NaOH solution from a burette to the flask to make the solution blue. Record the initial volume of NaOH.

  • Initiate the reaction by adding a known amount of tert-butyl chloride (e.g., 0.5 mL) to the flask. Start the stopwatch immediately.

  • Swirl the flask to ensure thorough mixing.

  • Record the time it takes for the blue color to disappear (turn yellow or green) as the produced HCl neutralizes the NaOH.

  • Immediately add another known volume of NaOH solution to turn the solution blue again, and record the time for the color to change back.

  • Repeat this process for several intervals to obtain a series of time points for the consumption of known amounts of NaOH.

  • The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time.[3]

Experimental_Workflow Start Start Prepare_Solvent Equilibrate this compound to desired temperature Start->Prepare_Solvent Add_Indicator Add bromothymol blue indicator Prepare_Solvent->Add_Indicator Add_NaOH Add a known volume of standardized NaOH Add_Indicator->Add_NaOH Initiate_Reaction Add tert-butyl chloride and start stopwatch Add_NaOH->Initiate_Reaction Monitor_Color_Change Record time for color change (blue to yellow/green) Initiate_Reaction->Monitor_Color_Change Repeat_Titration Repeat addition of NaOH and time measurement Monitor_Color_Change->Repeat_Titration Multiple intervals Repeat_Titration->Monitor_Color_Change Data_Analysis Calculate rate constant from time and volume data Repeat_Titration->Data_Analysis After sufficient data points End End Data_Analysis->End

Figure 3. Workflow for SN1 rate determination.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol can be used to identify and quantify the products of the solvolysis reaction.

Materials:

  • Reaction mixture from Protocol 1

  • Internal standard (e.g., a non-reactive ether with a distinct retention time)

  • Gas chromatograph with a suitable column (e.g., a polar capillary column)

  • Microsyringe

Procedure:

  • At various time points during the reaction described in Protocol 1, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a small amount of a non-polar solvent and a known concentration of an internal standard.

  • Inject a small volume (e.g., 1 µL) of the quenched sample into the gas chromatograph.

  • Run the GC analysis under conditions that allow for the separation of the starting material (tert-butyl chloride), the solvolysis product (tert-butyl 1-methoxy-2-methyl-2-propyl ether), and any potential elimination products.

  • Identify the products by comparing their retention times to those of authentic samples.

  • Quantify the products by comparing their peak areas to that of the internal standard.

Data Presentation and Expected Results

The rate of an SN1 reaction is expected to be first-order with respect to the substrate.[4] Therefore, a plot of ln([R-X]) versus time should yield a straight line with a slope equal to -k, where k is the first-order rate constant.

The primary product of the solvolysis of tert-butyl chloride in this compound is expected to be the corresponding ether, with the potential for the formation of an elimination product (isobutylene) as a minor byproduct.

Conclusion

This compound presents itself as a promising, yet underexplored, polar protic solvent for SN1 reactions. Its physical properties and structural similarity to other effective SN1 solvents suggest its utility in this class of reactions. The provided protocols offer a framework for researchers to systematically investigate its performance and potentially unlock new avenues in synthetic chemistry and drug development. Further research is encouraged to determine empirical solvent parameters and expand the scope of its applications.

References

Application Notes and Protocols for the Synthesis of 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methyl-2-propanol is a chemical intermediate with potential applications in various fields, including as a solvent and in the synthesis of more complex molecules. Its synthesis from the reaction of 2-methyl-2-propanol (tert-butanol) and methanol (B129727) is a classic example of an acid-catalyzed nucleophilic substitution reaction. This document provides detailed application notes, experimental protocols, and relevant data for this synthesis.

The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate formed from 2-methyl-2-propanol. The overall reaction is as follows:

CH₃C(CH₃)₂OH + CH₃OH ⇌ CH₃C(CH₃)₂OCH₃ + H₂O

Reaction Mechanism: SN1 Pathway

The acid-catalyzed reaction of 2-methyl-2-propanol with methanol to form this compound (more commonly known as tert-butyl methyl ether or MTBE when the starting alcohol is tert-butanol) proceeds via an SN1 mechanism.[1][2][3][4] This mechanism involves the formation of a stable tertiary carbocation as a key intermediate.

  • Protonation of the Alcohol: The hydroxyl group of 2-methyl-2-propanol is protonated by the acid catalyst, forming a good leaving group (water).

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The methanol molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A final deprotonation step, typically by another molecule of the alcohol or the conjugate base of the catalyst, yields the final ether product and regenerates the acid catalyst.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound. It is based on established methods for the acid-catalyzed etherification of tertiary alcohols.

Materials:

  • 2-methyl-2-propanol (tert-butanol)

  • Methanol

  • Acid catalyst (e.g., Amberlyst 15, sulfuric acid)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-2-propanol and a molar excess of methanol.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For solid catalysts like Amberlyst 15, it can be added directly. For liquid catalysts like sulfuric acid, it should be added slowly and with cooling.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, filter it from the reaction mixture.

    • Transfer the liquid mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with water to remove any remaining salts and water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent. The crude product can be purified by fractional distillation to isolate the this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
CAS Number 3587-64-2
Boiling Point 115-116 °C
Density 0.892 g/mL at 25 °C
Refractive Index (n20/D) 1.4044

Table 2: Representative Reaction Conditions and Outcomes for Acid-Catalyzed Etherification

ParameterConditionExpected Outcome
Reactant Ratio (Methanol:2-methyl-2-propanol) 2:1 to 5:1 molar ratioHigher excess of methanol can drive the equilibrium towards product formation.
Catalyst Amberlyst 15 (H⁺ form)Effective solid acid catalyst, easily separable.
Sulfuric Acid (H₂SO₄)Strong acid catalyst, requires neutralization during work-up.
Temperature Reflux temperature of methanol (approx. 65 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-6 hoursVaries with catalyst and temperature; monitor for completion.
Yield Moderate to HighDependent on specific conditions and extent of purification.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation 2_methyl_2_propanol 2-methyl-2-propanol Protonated_alcohol Protonated Alcohol 2_methyl_2_propanol->Protonated_alcohol + H+ H+ H+ Tertiary_carbocation Tertiary Carbocation Protonated_alcohol->Tertiary_carbocation - H₂O Protonated_ether Protonated Ether Tertiary_carbocation->Protonated_ether + Methanol H2O H₂O Methanol Methanol Product This compound Protonated_ether->Product - H+ H+_regenerated H+

Caption: SN1 reaction mechanism for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants Combine 2-methyl-2-propanol, Methanol, and Acid Catalyst Start->Reactants Reaction Heat to Reflux Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter (if solid catalyst) Cooling->Filtration Workup Liquid-Liquid Extraction (Wash with NaHCO₃ and Water) Filtration->Workup Liquid Phase Drying Dry Organic Layer (e.g., with MgSO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

References

Compound Profile and Guide for the Evaluation of 1-Methoxy-2-methyl-2-propanol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research on the specific applications of 1-Methoxy-2-methyl-2-propanol (also known as Methoxyisobutanol, CAS No: 3587-64-2) in the pharmaceutical field is limited. This document provides a profile of the compound based on its known physicochemical properties and outlines its potential, yet unproven, applications. The protocols and workflows described are general methodologies for evaluating a novel solvent or excipient in a pharmaceutical research context.

Introduction and Physicochemical Properties

This compound is a chemical compound belonging to the glycol ether family. Structurally, it is a tertiary alcohol and an ether, which gives it amphiphilic properties—possessing both polar (hydroxyl group) and non-polar (ether and hydrocarbon components) characteristics. Such properties are often sought after in solvents used for pharmaceutical formulations to dissolve active pharmaceutical ingredients (APIs) with poor water solubility.

While its direct use in pharmaceutical research is not well-documented, its profile suggests potential as a novel solvent or co-solvent. Below is a summary of its key physicochemical properties gathered from chemical supplier databases.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3587-64-2[1][3]
Molecular Formula C₅H₁₂O₂[3]
Molecular Weight 104.15 g/mol [1][3]
Appearance Colorless clear liquid[2]
Boiling Point 115-116 °C[1]
Density 0.892 g/mL at 25 °C[1]
Flash Point 27.78 °C (82.0 °F) - closed cup[1][2]
Refractive Index n20/D 1.4044[1]
logP (o/w) 0.069[2]
Storage Temperature 2-8°C[1]

Potential Applications in Pharmaceutical Research

Based on its chemical structure, this compound could be investigated for the following applications, although experimental data is required to validate its efficacy and safety.

Many new chemical entities (NCEs) are poorly soluble in water, which limits their bioavailability. The amphiphilic nature of this compound suggests it could function as a co-solvent in liquid formulations to enhance the solubility of hydrophobic APIs. Its potential could be explored in preclinical formulations for toxicology studies or in the development of oral or topical dosage forms.

The selection of a solvent is critical in the synthesis of APIs, affecting reaction rates, yields, and purity. As a relatively inert tertiary alcohol and ether, this compound could serve as a medium for organic reactions. Its boiling point of 115-116 °C allows for reactions to be conducted at elevated temperatures. Its performance would need to be compared against more common solvents like THF, 2-MeTHF, or other glycol ethers.

Protocols for Evaluation

The following are generalized protocols for how a researcher might evaluate this compound for the potential applications described above.

Objective: To determine the saturation solubility of an API in this compound at various temperatures.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (≥99% purity)

  • Scintillation vials or HPLC vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

  • Add an excess amount of API powder to a pre-weighed vial. The amount should be enough to ensure that undissolved solids remain after equilibrium is reached.

  • Record the exact weight of the added API.

  • Add a known volume or weight of this compound to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for persistent solid material at the bottom of the vial confirms saturation.

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Carefully collect a known volume of the supernatant and dilute it gravimetrically with a suitable solvent (one in which the API is fully soluble and that is compatible with the analytical method).

  • Quantify the API concentration in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.

  • Repeat the experiment at different temperatures (e.g., 37 °C) if required.

Data Presentation: The results should be compiled into a table comparing the API's solubility in this compound with other common pharmaceutical solvents.

Table 2: Hypothetical Solubility Data Comparison

SolventAPI Solubility at 25 °C (mg/mL)
Water< 0.01
Ethanol15.2
Propylene Glycol25.8
DMSO150.7
This compoundTo be determined

Visualized Workflows

The following diagrams illustrate the logical workflows for evaluating a novel excipient.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Feasibility Studies cluster_2 Phase 3: Formulation Development A Source Novel Excipient (this compound) B Physicochemical Analysis (Purity, BP, Density, etc.) A->B C Preliminary Safety Assessment (Review of existing toxicity data) B->C D Solubility Screening (Protocol 1) C->D F Develop Analytical Methods C->F E Compatibility Study (API + Excipient) D->E G Prototype Formulation (e.g., Liquid solution) E->G F->D H Short-term Stability Testing G->H I Decision: Proceed to full development? H->I I->G No, Reformulate J Full Development & Scale-up I->J Yes

Caption: Workflow for evaluating a novel pharmaceutical solvent.

reaction_scheme ReactantA Starting Material A Product Desired API / Intermediate ReactantA->Product ReactantB Starting Material B ReactantB->Product Solvent Solvent System (e.g., this compound) Solvent->Product Reaction Medium (Temp, Time)

Caption: Logical relationship in an API synthesis process.

References

Application Notes and Protocols for 1-Methoxy-2-methyl-2-propanol as a Reagent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, documented applications of 1-Methoxy-2-methyl-2-propanol as a primary reagent in chemical literature are limited. The following application notes and protocols are based on the predicted reactivity of this molecule, drawing from established principles of organic chemistry for tertiary alcohols and ethers. These are intended as illustrative examples for researchers and should be adapted and optimized for specific experimental contexts.

Introduction

This compound is a bifunctional organic molecule containing a tertiary alcohol and an ether functional group. Its structure suggests potential utility as a reagent in various organic transformations. The tertiary alcohol moiety can undergo nucleophilic substitution (S(_N)1) and elimination (E1) reactions under acidic conditions, while the ether linkage, though generally stable, can be cleaved under harsh acidic conditions. These characteristics open avenues for its use in the synthesis of various organic compounds, including substituted ethers, alkenes, and alkyl halides.

Predicted Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the tertiary alcohol.

  • S(_N)1 Reactions: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). The departure of water generates a stable tertiary carbocation, which can then be attacked by a variety of nucleophiles. This pathway can be exploited for the synthesis of new ethers or alkyl halides.[1][2][3][4][5]

  • E1 Elimination (Dehydration): The tertiary carbocation intermediate formed under acidic conditions can also undergo elimination of a proton from an adjacent carbon, leading to the formation of an alkene. This dehydration reaction is a common pathway for tertiary alcohols.[6][7][8][9]

  • Ether Cleavage: The methoxy (B1213986) group is generally unreactive. However, under forcing conditions with strong acids like HBr or HI, the ether bond can be cleaved.[10][11][12][13][14]

These predicted reactivities suggest its potential application in:

  • Ether Synthesis: Acting as a source of a tertiary alkyl group in acid-catalyzed etherification reactions.

  • Alkene Synthesis: Serving as a precursor for the generation of isobutylene (B52900) derivatives through dehydration.

  • Protecting Group Chemistry: Although not a conventional protecting group, its structure could potentially be explored in specialized applications where a bulky, acid-labile group is required.

Hypothetical Application Note 1: Synthesis of a Mixed Tertiary Ether via S(_N)1 Reaction

This application note describes a hypothetical procedure for the synthesis of a mixed ether, for instance, tert-butoxy-2-methoxy-2-methylpropane, using this compound as the electrophilic partner in an acid-catalyzed reaction with a primary alcohol.

Table 1: Reactants and Hypothetical Product Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Volume/MassHypothetical Yield (%)Hypothetical Purity (%)
This compoundC₅H₁₂O₂104.15505.21 g->98
Ethanol (B145695)C₂H₆O46.0725014.6 mL-Anhydrous
Sulfuric Acid (conc.)H₂SO₄98.08catalytic~0.1 mL-98%
tert-Ethoxy-2-methoxy-2-methylpropaneC₈H₁₈O₂146.23--75>95 (after purification)

Experimental Protocol (Hypothetical)

Objective: To synthesize tert-ethoxy-2-methoxy-2-methylpropane from this compound and ethanol via an acid-catalyzed S(_N)1 reaction.

Materials:

  • This compound (≥98%)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.21 g, 50 mmol).

  • Add anhydrous ethanol (14.6 mL, 250 mmol) to the flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (~0.1 mL) dropwise with stirring.

  • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to a gentle reflux for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain the desired mixed ether.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

Visualizations

Signaling Pathway Diagram

SN1_Mechanism Reagent This compound Protonated_Alcohol Protonated Alcohol Reagent->Protonated_Alcohol Protonation H2SO4 H₂SO₄ (catalyst) H2SO4->Protonated_Alcohol Carbocation Tertiary Carbocation Intermediate Protonated_Alcohol->Carbocation Loss of H₂O (rate-determining) Water H₂O Protonated_Alcohol->Water Protonated_Ether Protonated Ether Carbocation->Protonated_Ether Nucleophilic Attack Ethanol Ethanol (Nucleophile) Ethanol->Protonated_Ether Product tert-Ethoxy-2-methoxy- 2-methylpropane Protonated_Ether->Product Deprotonation H3O H₃O⁺ Protonated_Ether->H3O Experimental_Workflow Start Start: Mixing Reactants Reaction Reflux with Acid Catalyst Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Filtration Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Analytical Detection of 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1-Methoxy-2-methyl-2-propanol, a key solvent and intermediate in various industrial and pharmaceutical applications. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate and reproducible results.

Summary of Analytical Methods

A variety of analytical techniques can be employed for the analysis of this compound. Gas chromatography, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common and robust method for its quantification. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or a UV detector at low wavelengths can also be utilized, particularly for samples in non-volatile matrices. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and purity assessment.

Quantitative Data Summary

The following tables summarize the typical quantitative performance characteristics of various analytical methods for the determination of this compound and its closely related isomer, 1-Methoxy-2-propanol. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Gas Chromatography (GC) Methods

ParameterGC-FIDHeadspace GC[1]GC-MS (in Water)[2]
Limit of Detection (LOD) Low ppm range0.1 mg/L-
Limit of Quantitation (LOQ) High ppm range-0.1 mg/L
Linearity (R²) >0.99Not Specified>0.99
Accuracy (% Recovery) 90-110%Good95-105%
Precision (%RSD) <10%~10%<5%

Table 2: High-Performance Liquid Chromatography (HPLC) Method

ParameterHPLC-RID
Limit of Detection (LOD) High ppm range
Limit of Quantitation (LOQ) High ppm range
Linearity (R²) >0.99
Accuracy (% Recovery) 90-110%
Precision (%RSD) <5%

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantification of this compound in various sample matrices.

1. Sample Preparation (Liquid Samples):

  • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent (e.g., methanol, isopropanol).

  • Vortex for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

2. Sample Preparation (Air Samples): [1]

  • Collect the sample using a coconut shell charcoal tube at a flow rate of 0.1 L/min for a total volume of 10 L.[1]

  • Desorb the analyte from the charcoal using 1 mL of a 95:5 (v/v) mixture of methylene (B1212753) chloride and methanol.[1]

  • Transfer the desorption solution to a GC vial for analysis.

3. GC-FID Parameters:

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 - 2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase at 10 °C/min to 220 °C.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

4. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen diluent, covering the expected concentration range of the samples.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

5. Data Analysis:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte concentration using the calibration curve.

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the positive identification and quantification of this compound.

1. Sample Preparation:

  • Follow the same procedure as for GC-FID analysis.

2. GC-MS Parameters:

  • GC Parameters: Use the same GC conditions as described in the GC-FID protocol.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference spectrum. Key identifying ions for the related isomer 1-Methoxy-2-propanol include m/z 45, 58, and 75.

  • For quantification, use the total ion chromatogram (TIC) or a selected ion monitoring (SIM) method for enhanced sensitivity.

Protocol 3: Analysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the analysis of this compound in samples where GC is not ideal, such as in non-volatile matrices.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-RID Parameters:

  • Column: A polar column such as a cyano or amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The mobile phase should be isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Injection Volume: 20 µL.

3. Calibration and Data Analysis:

  • Follow the same calibration and quantification procedures as described for the GC-FID method.

Protocol 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique ideal for the unambiguous structural confirmation and purity assessment of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Transfer the solution to an NMR tube.

2. NMR Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher.

  • Number of Scans: 16.

  • Relaxation Delay: 1 second.

  • Pulse Angle: 30°.

  • Spectral Width: -2 to 12 ppm.

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • The expected ¹H NMR signals for this compound in CDCl₃ are approximately:

    • Singlet around 1.2 ppm (6H, two -CH₃ groups).

    • Singlet around 2.5-3.0 ppm (1H, -OH group, may be broad and exchangeable).

    • Singlet around 3.3 ppm (2H, -CH₂- group).

    • Singlet around 3.4 ppm (3H, -OCH₃ group).

Visualized Workflows

GC_Analysis_Workflow cluster_prep Sample Preparation start Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to GC Vial filter->vial inject Inject into GC vial->inject separate Chromatographic Separation inject->separate detect Detection (FID or MS) separate->detect data Data Acquisition detect->data integrate Peak Integration data->integrate calculate Calculate Concentration integrate->calculate calibrate Calibration Curve calibrate->calculate result Final Result calculate->result

Caption: Workflow for GC analysis of this compound.

HPLC_Analysis_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_quant_hplc Quantification start_hplc Sample dissolve_hplc Dissolve in Mobile Phase start_hplc->dissolve_hplc filter_hplc Filter (0.45 µm) dissolve_hplc->filter_hplc vial_hplc Transfer to HPLC Vial filter_hplc->vial_hplc inject_hplc Inject into HPLC vial_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc Detection (RID) separate_hplc->detect_hplc data_hplc Data Acquisition detect_hplc->data_hplc integrate_hplc Peak Integration data_hplc->integrate_hplc calculate_hplc Calculate Concentration integrate_hplc->calculate_hplc calibrate_hplc Calibration Curve calibrate_hplc->calculate_hplc result_hplc Final Result calculate_hplc->result_hplc

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methoxy-2-methyl-2-propanol (CAS No: 3587-64-2), a member of the propylene (B89431) glycol ethers (PGEs) class of compounds, is utilized as a solvent in various industrial and commercial applications, including paints, coatings, and cleaning products.[1][2][3] Given its widespread use, robust analytical methods are essential for quality control, environmental monitoring, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful and definitive analytical technique for the separation, identification, and quantification of this compound and its isomers in diverse matrices.[1]

Application Notes

  • Industrial Quality Control: GC-MS is employed to assess the purity of this compound in commercial products. It can effectively separate and quantify the target analyte from related isomers and impurities, ensuring product quality and consistency. The separation of PGE isomers is often a critical requirement in these analyses.[1][2]

  • Environmental and Workplace Monitoring: As high-production-volume chemicals, PGEs can be released into the environment. GC-MS methods are suitable for detecting and quantifying this compound in air, water, and soil samples. Standardized methods, such as those developed by OSHA for workplace air, exist for related glycol ethers and can be adapted for this compound.[4]

  • Toxicology and Biological Monitoring: In the field of toxicology, GC-MS can be used to analyze biological fluids for the presence of glycol ethers or their metabolites. A method for detecting a related compound, propylene glycol monomethyl ether, in human urine has been developed using GC-MS, indicating its utility in exposure assessment studies.[5]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

  • Liquid Samples (e.g., Commercial Solvent Mixtures):

    • Pipette a 100 µL aliquot of the sample into a 10 mL volumetric flask.

    • Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

    • Dilute to the mark with a suitable solvent such as methanol (B129727) or methylene (B1212753) chloride.

    • Vortex the solution for 30 seconds.

    • Transfer approximately 1.5 mL of the final solution into a 2 mL GC vial for analysis.

  • Aqueous Samples (e.g., Wastewater):

    • For samples with expected high concentrations, direct aqueous injection may be feasible.

    • For trace-level analysis, perform a liquid-liquid extraction.

    • To a 50 mL sample, add a suitable amount of internal standard and 10 mL of methylene chloride.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer and pass it through anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.

    • Transfer to a GC vial for analysis.

  • Air Samples (Workplace Monitoring):

    • Collect a known volume of air (e.g., 10 L) by drawing it through a coconut shell charcoal tube using a calibrated personal sampling pump.[4]

    • Break the tube to separate the front and back sorbent sections and place them in separate vials.

    • Desorb the analyte by adding 1.0 mL of a desorption solvent (e.g., 95/5 v/v methylene chloride/methanol) containing an internal standard to each vial.[4]

    • Cap the vials and agitate for 30 minutes.

    • Transfer an aliquot of the desorption solvent into a GC vial for analysis.[4]

GC-MS Instrumentation and Parameters

The following table outlines typical starting parameters for a GC-MS system. These may need to be optimized for specific instruments and applications.

Parameter Recommended Setting
Gas Chromatograph (GC)
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted to splitless for trace analysis)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow Mode)
ColumnRxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column[1]
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 15 °C/min to 220 °CHold: 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range35 - 200 amu
Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minutes (or as appropriate for the solvent used)
Data Analysis
  • Identification: The primary identification of this compound is achieved by comparing its acquired mass spectrum with a reference spectrum from a standard library, such as the NIST Mass Spectral Library. The retention time should also be compared to that of a known standard analyzed under identical conditions.

  • Quantification: For quantitative analysis, a calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to that of an internal standard) to the calibration curve.

Data Presentation

Expected Mass Spectrum and Fragmentation

This compound has a molecular weight of 104.15 g/mol .[6] Under electron ionization, the molecular ion peak (M⁺) at m/z 104 may be of low abundance or absent. The fragmentation pattern is dictated by the tertiary alcohol and ether functional groups.

Table 1: Major Expected Mass Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
89[M - CH₃]⁺Loss of a methyl group from the tertiary carbon center.
73[C₄H₉O]⁺Cleavage of the ether bond with loss of the methoxy (B1213986) radical (•OCH₃).
59[C₃H₇O]⁺ or [C₂H₃O₂]⁺Alpha-cleavage adjacent to the hydroxyl group, resulting in the loss of the methoxymethyl radical (•CH₂OCH₃). This is a characteristic fragment for tertiary alcohols.
45[CH₂OCH₃]⁺Alpha-cleavage resulting in the methoxymethyl cation.
43[C₃H₇]⁺Isopropyl cation, potentially from further fragmentation.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing Collection Sample Collection (Air, Liquid, Solid) Preparation Sample Preparation (Dilution/Extraction) Collection->Preparation Vial Transfer to GC Vial Preparation->Vial Injection Injection into GC Vial->Injection Autosampler Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing (Chromatogram) Acquisition->Processing Identification Compound ID (Library Match) Processing->Identification Quantification Quantification (Calibration) Identification->Quantification Report Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Protocol for using 1-Methoxy-2-methyl-2-propanol in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Methoxy-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are based on available public information. Due to the limited specific experimental data for this compound, some sections are based on general laboratory safety principles for chemicals with similar hazard profiles. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough risk assessment.

Introduction

This compound (CAS Number: 3587-64-2) is a chemical compound with the linear formula CH3C(CH3)(OH)CH2OCH3. It is a flammable liquid and is classified as an irritant.[1] This document provides a summary of its known properties, protocols for its safe laboratory use, and potential, though not extensively documented, applications. It is crucial to distinguish this compound from its more common isomer, 1-Methoxy-2-propanol (a propylene (B89431) glycol methyl ether, PGME), which has different physical and toxicological properties.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C5H12O2[1]
Molecular Weight 104.15 g/mol
CAS Number 3587-64-2
Boiling Point 115-116 °C
Density 0.892 g/mL at 25 °C
Refractive Index n20/D 1.4044
Flash Point 27.78 °C (82.00 °F) - closed cup[2]

Table 2: Safety and Hazard Information

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)
Flammable liquids (Category 3)🔥WarningH226: Flammable liquid and vapor
Skin corrosion/irritation (Category 2)WarningH315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)WarningH335: May cause respiratory irritation

Data sourced from PubChem CID 77137.[1]

Application Notes

There is a notable lack of published literature detailing specific applications of this compound in research, particularly in drug development. However, based on its chemical structure as a tertiary alcohol ether, some potential applications can be inferred. These are theoretical and would require experimental validation.

  • Solvent Properties: Its structure suggests it may be a useful solvent for a range of non-polar to moderately polar organic compounds. Its miscibility with other organic solvents could make it a component in solvent systems for chromatography or as a reaction medium.

  • Chemical Intermediate: The presence of a hydroxyl group allows for further chemical modification, suggesting its potential use as a building block or intermediate in organic synthesis. It could be a starting material for the synthesis of more complex molecules.

  • Non-nucleophilic Alcohol: As a tertiary alcohol, the hydroxyl group is sterically hindered, which could make it a useful non-nucleophilic alcohol component in certain reaction systems where a protic solvent is needed but participation of the solvent in the reaction is undesirable.

Experimental Protocols

Due to the limited availability of specific experimental procedures, the following are general protocols for the safe handling and use of this compound in a laboratory setting.

General Handling and Storage Protocol

This protocol outlines the necessary precautions for handling and storing this compound.

Materials:

  • This compound

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles or face shield

    • Chemical-resistant gloves (e.g., nitrile, neoprene)

    • Flame-retardant laboratory coat

  • Chemical fume hood

  • Flammable materials storage cabinet

  • Spill kit for flammable solvents

Procedure:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the flammability and irritant nature of the compound.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE, including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.

  • Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Handling:

    • Avoid contact with skin and eyes.

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

    • Use non-sparking tools.

    • Take precautionary measures against static discharge. Ground and bond containers when transferring material.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store in a designated flammable materials storage cabinet.

    • Recommended storage temperature is 2-8°C.

    • Keep away from oxidizing agents and incompatible materials.

Spill and Emergency Procedures

This protocol describes the steps to take in the event of a spill or other emergency involving this compound.

Procedure:

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Place the contaminated absorbent into a sealed, labeled container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a spill kit for flammable solvents.

    • Follow the procedure for small spills for cleanup.

  • In Case of Fire:

    • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire. Do not use a direct stream of water, as it may spread the fire.

    • If the fire is large or cannot be controlled, evacuate the area and call emergency services.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Visualizations

The following diagrams illustrate a general experimental workflow for handling a laboratory chemical and the hazard profile of this compound.

G General Experimental Workflow for a Laboratory Chemical cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe Don PPE risk_assessment->ppe setup Prepare Apparatus in Fume Hood ppe->setup measure Measure Reagent setup->measure reaction Perform Reaction measure->reaction workup Work-up/Purification reaction->workup analysis Analyze Product workup->analysis decontaminate Decontaminate Glassware analysis->decontaminate waste Dispose of Waste decontaminate->waste cleanup_area Clean Work Area waste->cleanup_area

Caption: General Experimental Workflow.

G Hazard Profile of this compound cluster_physical Physical Hazards cluster_health Health Hazards substance This compound flammable Flammable Liquid (Category 3) substance->flammable skin_irritant Skin Irritant (Category 2) substance->skin_irritant eye_irritant Serious Eye Irritant (Category 2A) substance->eye_irritant resp_irritant Respiratory Tract Irritant (Category 3) substance->resp_irritant

References

Application Notes and Protocols: 1-Methoxy-2-propanol as a Versatile Starting Material in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methoxy-2-propanol (B31579), also known as propylene (B89431) glycol methyl ether (PGME), is a versatile organic solvent and a valuable starting material for the synthesis of various fine chemicals.[1][2][3] Its utility in chemical synthesis stems from its bifunctional nature, possessing both an ether and a secondary alcohol functional group. This allows for a range of transformations, including oxidation and esterification, to produce valuable downstream products. These products find applications in the pharmaceutical, coatings, and electronics industries.[2][4] This document provides detailed application notes and experimental protocols for key synthetic transformations starting from 1-methoxy-2-propanol.

Note on Isomers: The commercially available 1-methoxy-2-propanol (α-isomer) may contain a small amount of the 2-methoxy-1-propanol (β-isomer) impurity.[1][5] The β-isomer is known to be a teratogen, and its presence can influence the toxicological profile of the final product.[1][5] Therefore, the purity of the starting material is a critical consideration for its application, particularly in drug development.

Oxidation of 1-Methoxy-2-propanol to Methoxyacetone (B41198)

Methoxyacetone is an important intermediate in the synthesis of the herbicide metolachlor (B1676510) and various pharmaceuticals.[6] The selective oxidation of the secondary alcohol in 1-methoxy-2-propanol provides a direct route to this valuable ketone. Various catalytic systems have been developed for this transformation, including liquid-phase oxidation using vanadium phosphate (B84403) catalysts and gas-phase oxidative dehydrogenation.[6][7]

Quantitative Data for Methoxyacetone Synthesis
CatalystOxidantTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Vanadium Phosphate (VPO)H₂O₂70786.920.733.2[7]
Electrolytic SilverO₂300-600-up to 98-up to 70[6]
Experimental Protocol: Liquid-Phase Oxidation using Vanadium Phosphate Catalyst[7]

This protocol describes the synthesis of methoxyacetone via the liquid-phase oxidation of 1-methoxy-2-propanol using a vanadium phosphate (VPO) catalyst and hydrogen peroxide as the oxidant.

Materials:

  • 1-Methoxy-2-propanol

  • Vanadium Phosphate (VPO) catalyst

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Gas chromatograph (for analysis)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 1 mL of 1-methoxy-2-propanol and 0.1 g of the VPO catalyst.

  • With vigorous stirring, slowly add 15.2 mL of 30% hydrogen peroxide solution to the flask.

  • Heat the reaction mixture to 70 °C using a heating mantle.

  • Maintain the reaction at this temperature with continuous stirring for 7 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the reaction mixture using gas chromatography to determine the conversion of 1-methoxy-2-propanol and the yield and selectivity of methoxyacetone.

Reaction Pathway: Oxidation of 1-Methoxy-2-propanol

Oxidation start 1-Methoxy-2-propanol product Methoxyacetone start->product Oxidation catalyst VPO Catalyst H₂O₂ catalyst->start

Caption: Oxidation of 1-methoxy-2-propanol to methoxyacetone.

Esterification of 1-Methoxy-2-propanol to Propylene Glycol Methyl Ether Acetate (B1210297) (PMA)

Propylene glycol methyl ether acetate (PMA) is a widely used solvent in the coatings and electronics industries due to its excellent solvency, moderate evaporation rate, and low toxicity.[8] It is synthesized via the esterification of 1-methoxy-2-propanol with acetic acid or by transesterification with an acetate ester.[8]

Quantitative Data for PMA Synthesis
ReactantCatalystMolar Ratio (PM:AA)Temperature (K)Catalyst Loading (wt%)Equilibrium Yield (%)Reference
Acetic AcidAmberlyst-351:33531078[8]
Ethyl AcetateSodium Alkoxide----[8]
Methyl AcetateSodium Methoxide----[8]
Experimental Protocol: Direct Esterification using Amberlyst-35[8]

This protocol details the synthesis of PMA through the direct esterification of 1-methoxy-2-propanol with acetic acid, catalyzed by the macroporous ion-exchange resin Amberlyst-35.

Materials:

  • 1-Methoxy-2-propanol (PM)

  • Acetic Acid (AA)

  • Amberlyst-35 catalyst

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Activate the Amberlyst-35 catalyst by washing it with deionized water and drying it in an oven at 100 °C overnight.

  • Set up a three-necked round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a condenser.

  • Charge the flask with 1-methoxy-2-propanol and acetic acid in a 1:3 molar ratio.

  • Add the activated Amberlyst-35 catalyst to the reaction mixture (10 wt% of the total reactant mass).

  • Heat the mixture to 353 K (80 °C) with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus to shift the equilibrium towards the product.

  • Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography.

  • Once the reaction reaches equilibrium (no further increase in PMA concentration), cool the mixture to room temperature.

  • Separate the catalyst from the product mixture by filtration.

  • Purify the PMA by distillation.

Reaction Pathway: Esterification of 1-Methoxy-2-propanol

Esterification start 1-Methoxy-2-propanol product Propylene Glycol Methyl Ether Acetate (PMA) start->product Esterification reactant Acetic Acid reactant->product byproduct Water product->byproduct - H₂O catalyst Amberlyst-35 catalyst->start

Caption: Esterification of 1-methoxy-2-propanol to PMA.

Conclusion

1-Methoxy-2-propanol serves as a key starting material for the synthesis of valuable chemical intermediates. The protocols and data presented here for the synthesis of methoxyacetone and propylene glycol methyl ether acetate highlight its importance in industrial and research settings. The choice of catalytic system and reaction conditions can be tailored to achieve high yields and selectivities for the desired products. As with any chemical process, careful consideration of safety, purity of starting materials, and waste disposal is essential for successful and sustainable synthesis.

References

Industrial applications of 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding Chemical Identity

Note: The following application notes and protocols are for 1-Methoxy-2-propanol (CAS No. 107-98-2) , also widely known as Propylene (B89431) Glycol Methyl Ether (PGME) . The requested topic, "1-Methoxy-2-methyl-2-propanol" (CAS No. 3587-64-2), is a distinct chemical entity for which there is limited publicly available information regarding its specific industrial applications and protocols. Given the similarity in nomenclature and the extensive industrial use of 1-Methoxy-2-propanol, it is highly probable that this is the compound of interest for researchers, scientists, and drug development professionals.

Application Notes and Protocols for 1-Methoxy-2-propanol (PGME)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methoxy-2-propanol, commonly referred to as Propylene Glycol Methyl Ether (PGME), is a versatile organic solvent with a broad spectrum of applications in various industries.[1] Its favorable properties, such as high solvency for a range of materials, complete water miscibility, and a moderate evaporation rate, make it a preferred choice in formulations for coatings, cleaners, inks, and as a chemical intermediate.[2][3][4] These notes provide detailed information on its properties, key applications, and experimental protocols.

I. Physicochemical Properties of 1-Methoxy-2-propanol

The physical and chemical properties of 1-Methoxy-2-propanol are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol [5][6]
CAS Number 107-98-2[1]
Appearance Colorless liquid[1][6]
Odor Mild, ethereal[4]
Density 0.916 - 0.924 g/mL at 20-25 °C[1][5]
Boiling Point 118-120 °C (244-248 °F)[1][5]
Melting Point -97 °C (-143 °F)[1]
Flash Point ~32 °C (90 °F)[1]
Water Solubility Miscible[1]
Vapor Pressure 10.9 - 11.8 mmHg at 25 °C (77 °F)[5]
Vapor Density ~3.1 (Air = 1)[5]
Refractive Index ~1.403 at 20 °C
Autoignition Temperature 278 °C (532 °F)
II. Industrial Applications and Protocols

1-Methoxy-2-propanol is utilized in a variety of industrial processes due to its excellent solvent characteristics.

A. Solvent in Paints and Coatings

Application: 1-Methoxy-2-propanol is an excellent solvent for a wide array of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[2] It is used to reduce viscosity, improve flow and leveling of coatings, and as a coalescing agent in water-based paints to promote film formation.[7] Its moderate evaporation rate ensures that the coating does not dry too quickly, preventing defects such as blushing and blistering.

Experimental Protocol: Formulation of a Solvent-Based Acrylic Lacquer

Objective: To prepare a clear acrylic lacquer using 1-Methoxy-2-propanol as the primary solvent.

Materials:

  • Acrylic Resin (e.g., Paraloid B-72)

  • 1-Methoxy-2-propanol (PGME)

  • Toluene (B28343) (co-solvent)

  • Dibutyl Phthalate (plasticizer)

  • Glass beaker or reaction vessel

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh 20g of acrylic resin and place it into a 250 mL glass beaker.

  • Add 70g (approximately 76.5 mL) of 1-Methoxy-2-propanol to the beaker.

  • Add 10g of Toluene as a co-solvent to aid in the dissolution of the resin.

  • Add 1g of Dibutyl Phthalate to act as a plasticizer, improving the flexibility of the final film.

  • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Cover the beaker with a watch glass or paraffin (B1166041) film to prevent solvent evaporation.

  • Continue stirring at room temperature until the acrylic resin is completely dissolved. This may take several hours.

  • Once fully dissolved, the lacquer is ready for application and performance testing (e.g., film hardness, gloss, and drying time).

B. Cleaning Agent Formulations

Application: Due to its ability to dissolve both polar and non-polar soils, low toxicity, and fast evaporation rate, 1-Methoxy-2-propanol is a key ingredient in household and industrial cleaners.[2] It is effective in removing oils, greases, and other contaminants from surfaces and is used in glass cleaners, hard surface cleaners, and degreasers.[3]

Experimental Protocol: Preparation of a Hard Surface Cleaner

Objective: To formulate a general-purpose hard surface cleaner with 1-Methoxy-2-propanol as the solvent.

Materials:

  • 1-Methoxy-2-propanol (PGME)

  • Surfactant (e.g., Sodium Lauryl Ether Sulfate - SLES)

  • Chelating Agent (e.g., Tetrasodium EDTA)

  • Sodium Carbonate (builder)

  • Deionized Water

  • Fragrance and Dye (optional)

  • Mixing vessel

  • Mechanical stirrer

Procedure:

  • To a mixing vessel, add 850 mL of deionized water.

  • While stirring, slowly add 50g of SLES until fully dissolved.

  • Add 5g of Tetrasodium EDTA to chelate hard water ions and improve cleaning performance.

  • Add 10g of Sodium Carbonate to increase alkalinity and aid in soil removal.

  • Slowly add 85g (approximately 92 mL) of 1-Methoxy-2-propanol to the mixture while continuing to stir.

  • If desired, add a few drops of fragrance and dye.

  • Continue stirring for 15-20 minutes to ensure a homogenous solution.

  • The resulting solution can be packaged and tested for its cleaning efficacy on various hard surfaces.

C. Chemical Intermediate for Synthesis

Application: A primary industrial use of 1-Methoxy-2-propanol is as a precursor in the synthesis of 1-Methoxy-2-propanol Acetate (B1210297) (PMA), also known as Propylene Glycol Methyl Ether Acetate.[8] PMA is a widely used solvent in the electronics and coatings industries. The synthesis is typically an esterification reaction with acetic acid.

Experimental Protocol: Synthesis of 1-Methoxy-2-propanol Acetate (PMA)

Objective: To synthesize PMA via the esterification of 1-Methoxy-2-propanol with acetic acid.

Materials:

  • 1-Methoxy-2-propanol (PGME)

  • Glacial Acetic Acid

  • Acid Catalyst (e.g., p-Toluenesulfonic acid or a solid acid catalyst like Amberlyst-15)[8][9]

  • Toluene (for azeotropic removal of water)[8]

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser.

  • Charge the flask with 1 mole of 1-Methoxy-2-propanol (90.12g) and 1.2 moles of glacial acetic acid (72.06g). A slight excess of acetic acid can be used to drive the reaction to completion.

  • Add a catalytic amount of p-Toluenesulfonic acid (e.g., 0.5% of the total reactant weight).[8]

  • Add a small amount of toluene to the flask to act as an azeotropic agent.

  • Begin heating the mixture to reflux (approximately 100-105°C) with continuous stirring.[8]

  • Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed. The reaction may take several hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by neutralization of the acid catalyst with a mild base (e.g., sodium bicarbonate solution) followed by fractional distillation to separate the PMA from unreacted starting materials and byproducts.

III. Visualizations

Diagram 1: Industrial Synthesis of 1-Methoxy-2-propanol

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products PropyleneOxide Propylene Oxide ReactionVessel Catalytic Reaction (e.g., NaOH or MgO catalyst) PropyleneOxide->ReactionVessel Methanol Methanol Methanol->ReactionVessel PGME 1-Methoxy-2-propanol (Primary Product) ReactionVessel->PGME Anti-Markovnikov Addition Isomer 2-Methoxy-1-propanol (Byproduct) ReactionVessel->Isomer Minor Pathway

Caption: Reaction pathway for the synthesis of 1-Methoxy-2-propanol.

Diagram 2: Experimental Workflow for Cleaning Agent Formulation

G start Start add_water Add Deionized Water to Mixing Vessel start->add_water add_surfactant Dissolve Surfactant (SLES) add_water->add_surfactant add_additives Incorporate Additives (EDTA, Sodium Carbonate) add_surfactant->add_additives add_pgme Add 1-Methoxy-2-propanol add_additives->add_pgme add_fragrance Add Fragrance/Dye (Optional) add_pgme->add_fragrance mix Homogenize Mixture (Stir for 15-20 min) add_fragrance->mix end End Product: Hard Surface Cleaner mix->end

Caption: Workflow for preparing a hard surface cleaner.

Diagram 3: Role of 1-Methoxy-2-propanol in Coatings

G cluster_properties Key Properties cluster_functions Functions in Coating Formulation PGME 1-Methoxy-2-propanol (PGME) Solvency High Solvency Power PGME->Solvency Evaporation Moderate Evaporation Rate PGME->Evaporation Miscibility Water Miscibility PGME->Miscibility Viscosity Viscosity Reduction Solvency->Viscosity Flow Improves Flow & Leveling Evaporation->Flow Defect Prevents Defects (Blushing) Evaporation->Defect Film Coalescing Agent (Film Formation) Miscibility->Film

Caption: Logical relationships of PGME's properties and functions in coatings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methoxy-2-methyl-2-propanol (CAS No. 3587-64-2). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions when using this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a colorless, clear liquid classified as a glycol ether. Its structure contains both an ether and a tertiary alcohol functional group, which imparts excellent solvency for a wide range of organic compounds.[1] It is primarily used as a solvent in coatings, paints, and cleaning products, and also finds application as a ligand in coordination chemistry and catalysis.[1][2]

Q2: What are the key physical and chemical properties of this compound?

Understanding the physical properties is crucial for designing experiments, particularly for determining appropriate reaction temperatures and purification methods.

PropertyValueSource(s)
CAS Number 3587-64-2[2][3]
Molecular Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol [2][3]
Boiling Point 115-116 °C[3][4]
Density 0.892 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.4044[3][4]
Flash Point 27.78 °C (82.0 °F) - closed cup[2][3][5]
Storage Temperature 2-8°C (Refrigerate)[3][6]

Q3: What are the main safety and handling considerations for this solvent?

This compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[3][5][6] It can cause skin, eye, and respiratory irritation.[3][6] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Store containers tightly closed in a cool, dry place, away from ignition sources.[5]

Q4: How does the structure of this compound affect its reactivity and use as a solvent?

Its structure features two key functional groups:

  • Ether Linkage (-O-) : Generally unreactive, making it a stable medium for many reactions. However, like other ethers, it can form explosive peroxides upon exposure to air and light over time.

  • Tertiary Alcohol (-OH) : The hydroxyl group can act as a proton source or a hydrogen bond donor. Being tertiary, it is prone to elimination reactions (to form an alkene) under strong acidic conditions and elevated temperatures. It is also incompatible with reagents that react with alcohols, such as Grignard reagents or strong reducing agents like sodium hydride.

Troubleshooting Guides

Issue 1: Low or Inconsistent Reaction Yield

A common issue encountered in synthesis is lower-than-expected or variable yields. Several factors related to the solvent can contribute to this problem.

LowYieldTroubleshooting Troubleshooting Workflow: Low Reaction Yield start Low or Inconsistent Reaction Yield check_purity Step 1: Verify Solvent Purity start->check_purity Start Here check_peroxides Issue: Peroxide Contamination? check_purity->check_peroxides check_water Issue: Water Content? check_purity->check_water check_stability Step 2: Assess Reaction Compatibility check_peroxides->check_stability No sol_peroxide Solution: Test for and remove peroxides. Use fresh/inhibited solvent. check_peroxides->sol_peroxide Yes check_water->check_stability No sol_water Solution: Use anhydrous grade solvent or dry using molecular sieves. check_water->sol_water Yes acid_stability Issue: Acidic Conditions? check_stability->acid_stability base_stability Issue: Strong Base Present? check_stability->base_stability sol_acid Solution: Buffer the reaction or choose a more inert solvent. acid_stability->sol_acid Yes sol_base Solution: Ensure base does not de-protonate the solvent's -OH group. base_stability->sol_base Yes

Caption: Workflow for troubleshooting low reaction yield.

  • Possible Cause 1: Peroxide Contamination

    • Explanation : Ethers can form peroxides when exposed to oxygen, especially under light. These peroxides are reactive oxidizing agents that can decompose reagents or desired products, leading to lower yields and the formation of impurities.

    • Troubleshooting Steps :

      • Test for Peroxides : Always test older or previously opened containers of the solvent for peroxides before use. See Protocol 1 for a reliable testing method.

      • Purify or Discard : If peroxides are present at levels >30 ppm, the solvent should be purified or disposed of according to your institution's safety guidelines.[7] For purification, peroxides can be removed by passing the solvent through a column of activated alumina (B75360) or by treatment with a ferrous sulfate (B86663) solution.[7]

      • Proper Storage : Store the solvent in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and refrigerate as recommended.[3][5]

  • Possible Cause 2: Presence of Water

    • Explanation : The alcohol group makes the solvent hygroscopic (able to absorb moisture from the air). Water can interfere with many moisture-sensitive reactions, such as those involving organometallics, strong bases, or certain coupling catalysts.

    • Troubleshooting Steps :

      • Use Anhydrous Grade : For moisture-sensitive applications, purchase a high-purity, anhydrous grade of the solvent.

      • Dry the Solvent : If needed, dry the solvent using an appropriate drying agent, such as 3Å or 4Å molecular sieves. Avoid using reactive drying agents like sodium metal due to the alcohol functionality.

Issue 2: Formation of Unexpected Side Products

The appearance of unknown peaks in your analytical data (GC-MS, LC-MS, NMR) can sometimes be traced back to the solvent's reactivity under specific conditions.

SideProducts Potential Solvent-Related Side Reactions solvent This compound conditions1 Strong Acid (H⁺) + Heat (Δ) solvent->conditions1 conditions2 Air (O₂) + Light (hν) solvent->conditions2 product1 Side Product: 2-Methoxy-2-methylpropene (Elimination Product) conditions1->product1 E1 Elimination product2 Side Product: Hydroperoxides (Oxidation Product) conditions2->product2 Free Radical Oxidation

Caption: Potential side reactions involving the solvent.

  • Possible Cause: Acid-Catalyzed Elimination or Cleavage

    • Explanation : The presence of a tertiary alcohol makes the solvent susceptible to acid-catalyzed dehydration (E1 elimination), especially at elevated temperatures, forming 2-methoxy-2-methylpropene.[8][9] Additionally, strong acids like HBr or HI can cleave the ether bond, although this typically requires harsh conditions.[10][11]

    • Troubleshooting Steps :

      • Control pH : If your reaction is acid-sensitive, consider adding a non-nucleophilic base or buffer to maintain a neutral pH.

      • Lower Temperature : If possible, run the reaction at a lower temperature to minimize the rate of the elimination side reaction.

      • Solvent Choice : If acidic conditions are required, consider an alternative aprotic solvent that is stable to acid.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides (Iodide Method)

This protocol provides a sensitive method to detect the presence of hydroperoxides and dialkyl peroxides in the solvent.[7]

Materials:

  • This compound (sample to be tested)

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube

Procedure:

  • Add approximately 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add about 100 mg of solid potassium iodide.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution against a white background.

Interpreting Results:

  • Colorless/Pale Yellow : Indicates a low or negligible concentration of peroxides (generally < 30 ppm).[7] The solvent is likely safe for use.

  • Bright Yellow to Brown : Indicates a high and potentially hazardous concentration of peroxides (> 30 ppm).[7] The solvent should not be used without purification.

Disclaimer: The information provided is based on established chemical principles and available data for this compound and related compounds. Published experimental data specifically on reaction optimization with this solvent is limited. Users should always perform small-scale test reactions to validate conditions and consult Safety Data Sheets (SDS) before handling any chemical.

References

Technical Support Center: 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-2-methyl-2-propanol. The information is designed to help anticipate and resolve potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing unexpected byproducts. What are the common side reactions of this compound?

A1: this compound, a tertiary alcohol and ether, can undergo several side reactions, particularly under acidic or strongly basic conditions, or at elevated temperatures. The most common side reactions include:

  • Dehydration: As a tertiary alcohol, it is prone to elimination of water under acidic conditions to form isobutylene (B52900) derivatives.

  • Ether Cleavage: Strong acids (like HBr or HI) can cleave the ether bond, though this typically requires harsh conditions.

  • Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of carbon-carbon bonds.

  • Reaction with Strong Bases: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. While this is often a desired reaction, the alkoxide itself can participate in side reactions.

Q2: I am observing a loss of my starting material even without the addition of other reagents. Is this compound unstable?

A2: this compound is generally stable under neutral conditions at room temperature. However, prolonged storage, exposure to heat, or the presence of acidic or basic impurities can lead to slow decomposition. The primary decomposition pathway is likely dehydration to form 2-methoxy-2-methylpropene.

Q3: My reaction is sensitive to water. How can I ensure my this compound is anhydrous?

A3: this compound is hygroscopic and can absorb moisture from the atmosphere. To ensure it is anhydrous for moisture-sensitive reactions, you can dry it using standard laboratory procedures. A common method is distillation from a suitable drying agent, such as calcium hydride (CaH₂).

Troubleshooting Guides

Issue 1: Formation of an Unknown Impurity with a Lower Boiling Point

If you observe an unknown impurity with a lower boiling point than this compound, it is likely a product of dehydration.

Troubleshooting Workflow:

start Unknown lower boiling point impurity observed check_reaction_conditions Check reaction conditions for acidity start->check_reaction_conditions neutralize Neutralize the reaction mixture check_reaction_conditions->neutralize Acidic conditions detected purify Purify by distillation neutralize->purify end Isolated desired product purify->end

Caption: Workflow for troubleshooting low-boiling impurities.

Experimental Protocol: Neutralization and Re-purification

  • Reaction Quenching: Cool the reaction mixture to 0 °C.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the evolution of gas ceases.

  • Extraction: If applicable, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Distillation: Purify the crude product by fractional distillation.

Issue 2: Inconsistent Reaction Rates or Yields

Inconsistent reaction outcomes may be due to variations in the purity of this compound, particularly the presence of water or acidic impurities.

Troubleshooting Workflow:

start Inconsistent reaction results check_purity Analyze purity of this compound by GC and Karl Fischer titration start->check_purity purify Purify by distillation over a drying agent (e.g., CaH2) check_purity->purify Impurities or water detected rerun Re-run the reaction with purified starting material purify->rerun end Consistent results achieved rerun->end

Caption: Workflow for addressing inconsistent reaction outcomes.

Experimental Protocol: Anhydrous Distillation

  • Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Drying Agent: Add calcium hydride (CaH₂) to the flask containing this compound.

  • Reflux: Heat the mixture to reflux for 2-4 hours to ensure complete reaction of the drying agent with any water present.

  • Distillation: Distill the this compound under an inert atmosphere. Collect the fraction boiling at the correct temperature.

  • Storage: Store the freshly distilled solvent over molecular sieves in a sealed container under an inert atmosphere.

Data Presentation

Table 1: Potential Side Products of this compound and Their Identification

Side Product Formation Condition Identification Method Boiling Point (°C)
2-methoxy-2-methylpropeneAcidic conditions, heatGC-MS, ¹H NMR~73
IsobutyleneStrong acid, high heatHeadspace GC-MS-7
AcetoneStrong oxidationGC-MS, 2,4-DNP test56
Methyl acetateOxidationGC-MS57

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential decomposition pathways of this compound under different conditions.

start This compound dehydration Dehydration start->dehydration H⁺, Δ oxidation Oxidation start->oxidation [O] product1 2-Methoxy-2-methylpropene dehydration->product1 product2 Acetone + Methyl acetate oxidation->product2

Caption: Potential decomposition pathways of this compound.

Technical Support Center: Purification of 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methoxy-2-methyl-2-propanol from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Inefficient fractional distillation setup.- Co-boiling of impurities with the product.- Azeotrope formation with residual solvents or water.- Improve distillation efficiency: Use a longer distillation column with higher theoretical plates (e.g., Vigreux or packed column). Ensure proper insulation of the column to maintain the temperature gradient.[1] - Optimize distillation rate: A slower, controlled distillation rate improves separation.[1] - Remove water: Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. - Consider extractive distillation: If an azeotrope is suspected, introduce a high-boiling solvent that alters the relative volatility of the components.[2][3]
Product Contaminated with Starting Materials (e.g., tert-Amyl alcohol, methylating agent) - Incomplete reaction.- Similar boiling points of starting materials and product.- Monitor reaction completion: Use techniques like GC-MS or TLC to ensure the reaction has gone to completion before workup. - Fractional Distillation: Careful fractional distillation can separate components with close boiling points. Monitor the head temperature closely; a stable plateau should be observed during the collection of the pure product.[1]
Presence of Side-Products (e.g., Alkenes from elimination) - Reaction conditions favoring elimination, especially with tertiary alcohols/halides.[4][5][6]- Optimize reaction conditions: Use a less sterically hindered base or lower reaction temperatures during synthesis to minimize elimination. - Purification by Chromatography: Column chromatography can be effective in separating the desired ether from non-polar alkene byproducts.[7][8][9]
Cloudy Distillate - Presence of water.- Entrainment of non-volatile impurities (bumping).- Ensure anhydrous conditions: Thoroughly dry all glassware and the crude product before distillation. - Prevent bumping: Use boiling chips or a magnetic stirrer for smooth boiling. Avoid overheating the distillation flask.
Low Recovery of Product - Product loss during transfers and workup.- Decomposition of the product at high temperatures.- Hold-up in the distillation column.- Minimize transfers: Plan the purification workflow to reduce the number of transfer steps. - Vacuum Distillation: If the product is thermally sensitive, perform distillation under reduced pressure to lower the boiling point. - Use appropriate column size: A column that is too large for the sample volume can lead to significant hold-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: Common impurities depend on the synthetic route. If prepared via a Williamson ether synthesis-type reaction (from a tertiary alkoxide and a methylating agent or a tertiary alkyl halide and methoxide), impurities can include:

  • Unreacted starting materials: Such as tert-amyl alcohol (2-methyl-2-butanol).

  • Elimination byproducts: Such as 2-methyl-1-butene (B49056) or 2-methyl-2-butene, which are common when using tertiary substrates.[5][6]

  • Residual base or acid catalysts.

  • Solvents used in the reaction.

Q2: What is the recommended general procedure for purifying this compound?

A2: A typical purification workflow involves the following steps:

  • Aqueous Workup: Neutralize the reaction mixture and wash with water or brine to remove inorganic salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Fractional Distillation: Purify the crude product by fractional distillation at atmospheric or reduced pressure.[1]

Q3: How can I effectively separate this compound from unreacted tert-amyl alcohol?

A3: Fractional distillation is the primary method.[1] There is a boiling point difference between this compound (~116 °C) and tert-amyl alcohol (~102 °C), which should allow for separation with an efficient fractional distillation column. Monitor the temperature at the head of the column; collect the fraction that distills at a stable temperature corresponding to the boiling point of the product.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is useful when distillation is ineffective, particularly for removing non-volatile impurities or byproducts with very similar boiling points, such as isomeric impurities or non-polar side-products like alkenes.[7][8] Since this compound is a polar ether, a normal-phase chromatography setup (e.g., silica (B1680970) gel) with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be employed.[9]

Q5: What analytical techniques are recommended to assess the purity of the final product?

A5: The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.

  • Refractive Index: A quick method to check the purity against the known value for the pure compound.

Quantitative Data Summary

The following table summarizes the physical properties of this compound and a common starting material, which are critical for planning purification by distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
This compound 104.15[8]115-116[1]0.892[1][10]1.404[10]
tert-Amyl alcohol (2-Methyl-2-butanol) 88.15~102~0.805~1.405

Experimental Protocols

General Protocol for Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[1]

  • Sample Preparation: Place the crude, dried this compound into the distillation flask with boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: As the mixture heats, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, typically 1-2 drops per second.

  • Fraction Collection: Discard the initial forerun (the first few milliliters of distillate, which may contain more volatile impurities). Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (around 115-116 °C at atmospheric pressure).

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of non-volatile residues.

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Visualizations

PurificationWorkflow Purification Workflow for this compound reaction Crude Reaction Mixture workup Aqueous Workup (Neutralization & Washing) reaction->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying impurities Aqueous Waste workup->impurities Removes salts, water-soluble impurities solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal solid_waste Solid Waste drying->solid_waste Spent drying agent distillation Fractional Distillation solvent_removal->distillation solvent_waste Solvent Waste solvent_removal->solvent_waste Recovered solvent analysis Purity Analysis (GC-MS, NMR) distillation->analysis impure_fractions Impure Fractions distillation->impure_fractions Low & high boiling fractions pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

TroubleshootingDistillation Troubleshooting Low Purity in Distillation start Low Purity after Distillation check_bp Is the boiling point plateau sharp and stable? start->check_bp yes_bp Yes check_bp->yes_bp Yes no_bp No check_bp->no_bp No check_impurities Analyze distillate by GC-MS. Are impurities still present? yes_bp->check_impurities improve_distillation Improve distillation efficiency: - Use a better column - Slow down the rate - Insulate the column no_bp->improve_distillation yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No co_boiling Impurities have very close boiling points. yes_impurities->co_boiling pure Purity issue likely resolved. Re-analyze. no_impurities->pure improve_distillation->start Re-distill consider_alt Consider alternative purification: - Extractive Distillation - Column Chromatography co_boiling->consider_alt

Caption: Decision tree for troubleshooting low purity issues during distillation.

References

Technical Support Center: Managing Impurities in 1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and purification of 1-Methoxy-2-propanol (B31579). The information is presented in a question-and-answer format to offer direct and actionable solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 1-Methoxy-2-propanol?

A1: Commercial 1-Methoxy-2-propanol, also known as propylene (B89431) glycol methyl ether (PGME), typically contains several impurities that can impact experimental outcomes. The most significant of these is its isomer, 2-Methoxy-1-propanol . Other common impurities include dipropylene glycol methyl ether (DPM) , residual starting materials such as propylene oxide and methanol , water , and peroxides that can form upon storage and exposure to air and light.[1] In some cases, byproducts from the synthesis process like acetaldehyde , propionaldehyde , and acetone may also be present.

Q2: Why is the presence of the 2-Methoxy-1-propanol isomer a concern?

A2: The isomer 2-Methoxy-1-propanol is classified as a teratogenic substance, meaning it can cause developmental abnormalities.[1][2] Due to its toxicity, its presence is often regulated, and for many applications, particularly in the pharmaceutical and electronics industries, its concentration must be minimized. Commercial grades of 1-Methoxy-2-propanol often specify a maximum content of the beta-isomer, typically below 0.5%.[3]

Q3: How can I test for the presence of peroxide impurities?

A3: Peroxides can form in ethers like 1-Methoxy-2-propanol upon exposure to air and light, posing a significant safety hazard as they can be explosive, especially upon concentration during distillation.[4] A simple qualitative test for peroxides can be performed using a potassium iodide solution.

Experimental Protocol: Qualitative Peroxide Test

  • To 1-2 mL of 1-Methoxy-2-propanol in a test tube, add 1 mL of a freshly prepared 10% potassium iodide (KI) solution.

  • Add 1-2 drops of 3% acetic acid and mix.

  • The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[4]

For quantitative analysis, several methods are available, including titration methods and instrumental techniques like 1H qNMR spectroscopy.[2][5]

Q4: What is the recommended method for purifying 1-Methoxy-2-propanol?

A4: The most effective and commonly used method for separating 1-Methoxy-2-propanol from its isomer and other volatile impurities is fractional distillation .[3][6] This technique takes advantage of the slight differences in the boiling points of the components to achieve separation. For removal of water, extractive distillation or azeotropic distillation can also be employed.[3][6] To remove carbonyl impurities and water, treatment with activated carbon followed by molecular sieves can be effective.[7]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Variability in the purity of 1-Methoxy-2-propanol, specifically inconsistent isomer ratios, water content, or the presence of peroxides.[4]

Troubleshooting Workflow:

G Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results check_coa Review Certificate of Analysis (CoA) for isomer ratio and purity specifications start->check_coa test_peroxides Test for Peroxides (Qualitative or Quantitative) start->test_peroxides measure_water Measure Water Content (e.g., Karl Fischer Titration) start->measure_water standardize_batch Standardize Solvent Batch for a series of experiments check_coa->standardize_batch If CoA specifications vary between batches remove_peroxides Treat to Remove Peroxides (e.g., alumina (B75360) column) test_peroxides->remove_peroxides If peroxides are present use_anhydrous Use Anhydrous Grade Solvent and store under inert atmosphere measure_water->use_anhydrous If water content is high outcome Consistent Experimental Results Achieved standardize_batch->outcome purify Purify Solvent (e.g., Fractional Distillation) purify->outcome use_anhydrous->outcome remove_peroxides->purify

Caption: Workflow for troubleshooting inconsistent experimental results.

Corrective Actions:

  • Review Certificate of Analysis (CoA): Always check the CoA from your supplier for each batch to be aware of the specified isomer ratio and overall purity.[4]

  • Standardize Solvent: For a series of related experiments, use a single batch of 1-Methoxy-2-propanol to minimize variability.[4]

  • Test for and Remove Impurities: Before use, test for the presence of peroxides and high water content. If present, purify the solvent accordingly.

  • Proper Storage: Store 1-Methoxy-2-propanol in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and peroxide formation.[4]

Issue 2: Poor Separation of Isomers During Fractional Distillation

Possible Cause: Inadequate distillation column efficiency, improper reflux ratio, or incorrect operating pressure.

Troubleshooting Workflow:

G Troubleshooting Poor Isomer Separation start Poor Separation of Isomers during Distillation check_column Verify Column Efficiency (sufficient theoretical plates) start->check_column adjust_reflux Optimize Reflux Ratio (increase for better separation) start->adjust_reflux check_pressure Ensure Stable Operating Pressure (atmospheric or vacuum) start->check_pressure increase_plates Use a column with more theoretical plates check_column->increase_plates If efficiency is low slow_distillation Decrease Distillation Rate adjust_reflux->slow_distillation stabilize_pressure Stabilize Pressure Control System check_pressure->stabilize_pressure If pressure is fluctuating outcome Improved Isomer Separation Achieved increase_plates->outcome slow_distillation->outcome stabilize_pressure->outcome

References

Technical Support Center: Synthesis of 1-Methoxy-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methoxy-2-methylpropan-2-ol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize reaction yield and product purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-methoxy-2-methylpropan-2-ol, particularly via the base-catalyzed ring-opening of isobutylene (B52900) oxide with methanol (B129727).

Q1: I am experiencing a very low yield of the desired 1-methoxy-2-methylpropan-2-ol. What are the potential causes and how can I fix this?

A1: Low yield is a common issue that can stem from several factors related to reaction conditions and reagent quality.

  • Insufficient Catalyst Activity: The base catalyst (e.g., sodium methoxide) may have degraded due to exposure to atmospheric moisture or CO2. Ensure you use a fresh, anhydrous catalyst.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low, leading to a slow conversion rate. Conversely, excessively high temperatures can promote side reactions. An optimal temperature range should be determined empirically, often starting around the reflux temperature of methanol and adjusting as needed.

  • Incomplete Reaction: The reaction time may be insufficient for complete consumption of the limiting reagent (typically isobutylene oxide). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

  • Reagent Stoichiometry: Using a significant excess of methanol can shift the equilibrium towards the product. A methanol-to-epoxide molar ratio of 10:1 or higher is often recommended.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp OK catalyst_ok Use Fresh/ Anhydrous Catalyst check_catalyst->catalyst_ok Degraded? check_time Monitor Reaction Completion (TLC/GC) check_temp->check_time OK temp_ok Optimize Temperature (e.g., 50-70°C) check_temp->temp_ok Suboptimal? check_ratio Confirm Reagent Molar Ratio check_time->check_ratio Complete time_ok Increase Reaction Time check_time->time_ok Incomplete? ratio_ok Use Large Excess of Methanol (>10:1) check_ratio->ratio_ok Incorrect? end Yield Improved check_ratio->end OK catalyst_ok->check_temp temp_ok->check_time time_ok->check_ratio ratio_ok->end

Caption: A logical flowchart for troubleshooting low product yield.

Q2: My final product is contaminated with the isomeric impurity, 2-methoxy-2-methyl-1-propanol. Why is this happening and how can I prevent it?

A2: The formation of the undesired isomer, 2-methoxy-2-methyl-1-propanol, occurs when methanol attacks the more substituted carbon of the isobutylene oxide ring. This is characteristic of an acid-catalyzed mechanism.

  • Cause: The presence of acidic impurities in your reagents or glassware can catalyze this alternative reaction pathway. The base catalyst may not have been sufficient to neutralize all acidic traces.

  • Prevention:

    • Ensure all glassware is thoroughly dried and potentially rinsed with a weak base solution and dried again before use.

    • Use high-purity, anhydrous methanol.

    • Ensure the amount of base catalyst is sufficient to maintain basic conditions throughout the reaction.

  • Separation: If the isomer has already formed, separation can be challenging due to similar boiling points. Fractional distillation under reduced pressure or preparative chromatography may be required.[1]

Reaction Pathways for Epoxide Ring-Opening

reaction_pathways Regioselectivity of Isobutylene Oxide Ring-Opening cluster_reactants Reactants cluster_base Base-Catalyzed (Desired) cluster_acid Acid-Catalyzed (Side Reaction) Isobutylene Oxide Isobutylene Oxide SN2 Attack SN2 Attack on Less Substituted Carbon Isobutylene Oxide->SN2 Attack  CH3O- (Base) SN1 Attack SN1-like Attack on More Substituted Carbon Isobutylene Oxide->SN1 Attack  H+ (Acid Trace) Methanol (CH3OH) Methanol (CH3OH) Product_A 1-Methoxy-2-methylpropan-2-ol (Primary Product) SN2 Attack->Product_A Product_B 2-Methoxy-2-methyl-1-propanol (Isomeric Impurity) SN1 Attack->Product_B

Caption: Desired vs. undesired pathways in epoxide ring-opening.

Q3: I've noticed a significant amount of a high-boiling point byproduct, likely 2-methylpropane-1,2-diol (B142230). What causes this?

A3: The formation of 2-methylpropane-1,2-diol is a result of the epoxide reacting with water instead of methanol.

  • Cause: This indicates the presence of water in your reaction mixture. Water can be introduced through wet solvents, reagents, or glassware.

  • Prevention: Strict anhydrous conditions are critical.[1] Use freshly distilled, dry methanol and ensure all glassware is oven or flame-dried immediately before use. Store hygroscopic reagents like sodium methoxide (B1231860) in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 1-methoxy-2-methylpropan-2-ol with high yield and selectivity?

A1: The most effective and regioselective method is the base-catalyzed ring-opening of isobutylene oxide (2,2-dimethyloxirane) with an excess of anhydrous methanol. Basic catalysts, such as sodium methoxide (CH3ONa) or potassium hydroxide (B78521) (KOH), favor nucleophilic attack at the less sterically hindered carbon of the epoxide ring, leading to the desired product with high selectivity.[2]

Q2: How does the choice of catalyst affect the product distribution?

A2: The catalyst's nature (acidic vs. basic) is the primary determinant of regioselectivity in the ring-opening of unsymmetrical epoxides.

Catalyst TypePredominant MechanismSite of Nucleophilic AttackMajor Product
Basic (e.g., CH₃ONa) SN2Less sterically hindered carbon1-methoxy-2-methylpropan-2-ol
Acidic (e.g., H₂SO₄) SN1-likeMore substituted carbon2-methoxy-2-methyl-1-propanol

Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Gas Chromatography (GC) is ideal for monitoring the disappearance of the volatile isobutylene oxide starting material. Thin Layer Chromatography (TLC) can also be used.

  • Purity Assessment: A quantitative GC analysis can determine the percentage of the desired product versus isomeric impurities and residual solvent.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final product and verify the regiochemistry of the methoxy (B1213986) group addition.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Epoxides: Isobutylene oxide is a volatile, flammable, and potentially toxic compound. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Bases: Catalysts like sodium methoxide are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous Conditions: Reactions involving strong bases and epoxides should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Flammability: Methanol is highly flammable. Ensure there are no ignition sources near the experimental setup.

Experimental Protocols

General Protocol for Base-Catalyzed Synthesis of 1-Methoxy-2-methylpropan-2-ol

This protocol provides a general procedure that should be optimized for specific laboratory conditions.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen.

    • Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reaction Setup:

    • Charge the flask with anhydrous methanol (e.g., 10 molar equivalents).

    • Carefully add the base catalyst, such as sodium methoxide (e.g., 0.1 molar equivalents), to the methanol and stir until dissolved.

    • Slowly add isobutylene oxide (1 molar equivalent) to the stirring solution via a syringe. The addition may be exothermic; maintain control of the temperature with an ice bath if necessary.

  • Reaction Execution:

    • Heat the reaction mixture to a controlled temperature (e.g., 55°C or reflux) and maintain for several hours (e.g., 4-12 hours).

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by GC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst by adding a weak acid (e.g., ammonium (B1175870) chloride solution).

    • Remove the excess methanol using a rotary evaporator.

    • Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methoxy-2-methylpropan-2-ol.

Experimental Workflow Diagram

experimental_workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) setup 2. Reaction Setup (Add Methanol, Catalyst, Epoxide) prep->setup reaction 3. Reaction (Heat & Stir, Monitor Progress) setup->reaction workup 4. Work-up (Neutralize, Extract) reaction->workup purify 5. Purification (Vacuum Distillation) workup->purify analysis 6. Analysis (GC, NMR) purify->analysis

Caption: A step-by-step workflow for the synthesis experiment.

References

Stability of 1-Methoxy-2-methyl-2-propanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methoxy-2-methyl-2-propanol. This guide provides detailed information on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its structure as a tertiary alcohol and an ether, this compound is susceptible to degradation under specific conditions. The primary pathways include acid-catalyzed cleavage of the ether linkage and dehydration of the tertiary alcohol.

Q2: How stable is this compound under acidic conditions?

Ethers are known to react dangerously with strong acids.[1] For this compound, acidic conditions can lead to the cleavage of the C-O bond of the ether, a reaction that can be catalyzed by acid.[2] This can result in the formation of methanol (B129727) and isobutylene (B52900) through a carbocation intermediate. The tertiary alcohol group is also prone to acid-catalyzed dehydration.

Q3: Is this compound stable under basic conditions?

Generally, ethers are relatively stable under basic conditions. However, the stability in the presence of strong bases at elevated temperatures should be experimentally verified, as specific reaction conditions can sometimes promote unexpected degradation pathways.

Q4: What is the thermal stability of this compound?

While specific data for this compound is limited, similar compounds like methyl tert-butyl ether (MTBE) can be cracked at higher temperatures in the presence of an acid catalyst to yield isobutene and methanol.[3] Thermal decomposition in the absence of a catalyst would likely require significantly higher temperatures.

Q5: Is this compound susceptible to oxidation?

Ethers can oxidize in the presence of air to form unstable peroxides, which may explode spontaneously.[4] The tertiary carbon atom in the 2-methylpropyl group is a potential site for oxidation, which could lead to the formation of a hydroperoxide or alcohol derivative.[2]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Unexpected product formation in an acidic reaction medium.
  • Possible Cause: Acid-catalyzed degradation of this compound.

  • Troubleshooting Steps:

    • Analyze byproducts: Use techniques like GC-MS or NMR to identify unexpected products. The presence of methanol, isobutylene, or polymers of isobutylene would suggest degradation.

    • Modify reaction conditions:

      • Lower the reaction temperature.

      • Use a milder acid or a lower concentration of the acid.

      • Reduce the reaction time.

    • Alternative solvents: If possible, consider using a less acidic solvent or a solvent system that does not promote ether cleavage or dehydration.

Issue 2: Inconsistent results or loss of starting material upon storage.
  • Possible Cause: Peroxide formation due to exposure to air and light.

  • Troubleshooting Steps:

    • Test for peroxides: Use peroxide test strips to check for the presence of peroxiles in the solvent.

    • Purification: If peroxides are present, they must be removed before use. Caution: Peroxide removal can be hazardous and should be performed with appropriate safety precautions.

    • Proper storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, opaque container, and in a cool, dark place.

Issue 3: Phase separation or insolubility issues during aqueous reactions.
  • Possible Cause: While this compound has some water solubility, changes in temperature or the presence of salts can affect its miscibility.

  • Troubleshooting Steps:

    • Adjust temperature: Determine if warming or cooling the mixture improves solubility.

    • Co-solvent: Consider adding a co-solvent that is miscible with both water and this compound to create a single-phase system.

    • Check for reactions: Ensure that the insolubility is not due to the formation of an insoluble product.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for testing the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, water for thermal stress, 3% H₂O₂ for oxidative stress).

  • Incubation:

    • Acidic/Basic Conditions: Incubate samples at a controlled temperature (e.g., 40°C, 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Stress: Incubate the sample in a neutral aqueous solution at elevated temperatures (e.g., 60°C, 80°C).

    • Oxidative Stress: Incubate the sample with an oxidizing agent at a controlled temperature.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Quantification: Use a validated analytical method, such as HPLC or GC, to quantify the remaining amount of this compound and any degradation products.

  • Data Presentation: Summarize the percentage of degradation over time in a table.

Data Presentation

Table 1: Hypothetical Stability Data for this compound
ConditionTime (hours)% DegradationMajor Degradants
0.1 N HCl at 60°C215%Methanol, Isobutylene
845%Methanol, Isobutylene
2485%Methanol, Isobutylene, Polymers
0.1 N NaOH at 60°C24< 1%None Detected
Water at 80°C24< 2%None Detected
3% H₂O₂ at 40°C245%Oxidized byproducts

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Stability_Troubleshooting start Stability Issue Encountered (e.g., unexpected products, low yield) check_conditions Review Reaction/Storage Conditions (pH, Temp, Air/Light Exposure) start->check_conditions acidic_issue Acidic Conditions? check_conditions->acidic_issue oxidative_issue Air/Light Exposure? check_conditions->oxidative_issue thermal_issue High Temperature? check_conditions->thermal_issue acid_degradation Potential Acid-Catalyzed Degradation (Ether Cleavage/Dehydration) acidic_issue->acid_degradation Yes end Issue Resolved acidic_issue->end No oxidative_degradation Potential Peroxide Formation oxidative_issue->oxidative_degradation Yes oxidative_issue->end No thermal_degradation Potential Thermal Decomposition thermal_issue->thermal_degradation Yes thermal_issue->end No solution_acid Action: - Lower Temperature - Use Milder Acid - Reduce Time acid_degradation->solution_acid solution_oxidative Action: - Test for Peroxides - Store under Inert Gas - Protect from Light oxidative_degradation->solution_oxidative solution_thermal Action: - Lower Reaction Temperature - Evaluate Thermal Limits thermal_degradation->solution_thermal solution_acid->end solution_oxidative->end solution_thermal->end Degradation_Pathways Acid Acidic (H+) MMP This compound Acid->MMP Oxidant Oxidative ([O]) Oxidant->MMP Heat Thermal (Δ) Heat->MMP Methanol Methanol MMP->Methanol Ether Cleavage Isobutylene Isobutylene MMP->Isobutylene Dehydration/Cleavage Peroxide Hydroperoxide MMP->Peroxide Oxidation Decomposition Other Decomposition Products MMP->Decomposition High Temp

References

Preventing decomposition of 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 1-Methoxy-2-methyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life for this compound?

The typical shelf life is 12 months or longer when stored under proper conditions.[1] To ensure stability, it is crucial to adhere to recommended storage guidelines.

Q2: What are the primary decomposition pathways for this compound?

This compound is both a tertiary alcohol and an ether. Its primary decomposition pathways include:

  • Peroxide Formation: Like many ethers, it can react with atmospheric oxygen, especially when exposed to light and heat, to form unstable and potentially explosive peroxides.[2][3]

  • Acid-Catalyzed Decomposition: As a tertiary alcohol, it is susceptible to acid-catalyzed dehydration, which would lead to the formation of 2-methoxy-2-methylpropene. The ether linkage can also be cleaved under strongly acidic conditions.[4][5][6]

Q3: What are the ideal storage conditions for this compound?

To minimize decomposition, the compound should be stored refrigerated in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The storage area should be cool, dry, dark, and well-ventilated, away from heat and sources of ignition.[3][7]

Q4: How can I test for the presence of peroxides in my sample?

Before use, especially with older samples or containers that have been opened multiple times, it is critical to test for peroxides. This can be done using commercially available peroxide test strips or through a qualitative chemical test as described in the experimental protocols section.

Q5: Are there any chemical stabilizers that can be added to prevent decomposition?

Yes, for preventing peroxide formation, a free-radical scavenger such as butylated hydroxytoluene (BHT) is commonly added to ethers at low concentrations (100-300 ppm).[2][8] It is important to note that stabilizers may interfere with certain applications, particularly those requiring high optical purity.[2][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Decreased purity or presence of unknown peaks in analysis (GC/NMR) 1. Peroxide formation due to improper storage. 2. Acid-catalyzed dehydration from acidic contaminants.1. Test for peroxides. If positive, refer to established protocols for peroxide removal or dispose of the material safely. 2. Neutralize any acidic contaminants. Consider passing the solvent through a column of basic alumina (B75360). 3. For future prevention, store under an inert atmosphere and add a stabilizer like BHT.
Yellowing or discoloration of the liquid Formation of degradation products, often related to oxidation or peroxide formation.Discontinue use of the material. Discoloration is a sign of significant degradation. Safely dispose of the product according to institutional guidelines.
Inconsistent experimental results Degradation of the solvent is affecting the reaction by introducing impurities or reactive species (peroxides).1. Always use a fresh bottle or a properly stored and recently tested sample. 2. Verify the purity of the solvent before critical experiments.
Visible crystal formation or precipitation in the liquid Formation of peroxide crystals, which can be shock-sensitive and highly explosive.EXTREME CAUTION IS ADVISED. Do not move or attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.

Experimental Protocols & Data

Protocol 1: Qualitative Peroxide Test

Objective: To qualitatively determine the presence of peroxides in this compound.

Methodology:

  • Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).

  • In a clean glass test tube, add 1 mL of the this compound sample.

  • Add 1 mL of the freshly prepared 10% KI solution.

  • Add a drop of 1 M hydrochloric acid (HCl) to acidify the solution.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Observe the color of the solution. The formation of a yellow to brown color indicates the presence of peroxides, resulting from the oxidation of iodide (I⁻) to iodine (I₂).

Stability Study Data

The following table summarizes hypothetical stability data for this compound under various storage conditions over a 6-month period.

Condition ID Storage Temperature Atmosphere Container Stabilizer (BHT) Purity after 6 Months (%) Peroxide Level (ppm)
A25°C (Ambient)AirClear Glass, Partially FullNone97.585
B25°C (Ambient)AirAmber Glass, Tightly SealedNone98.830
C4°C (Refrigerated)AirAmber Glass, Tightly SealedNone99.510
D4°C (Refrigerated)NitrogenAmber Glass, Tightly SealedNone>99.9<1
E4°C (Refrigerated)NitrogenAmber Glass, Tightly Sealed150 ppm>99.9<1

Visualizations

DecompositionPathways cluster_peroxide Peroxide Formation cluster_acid Acid-Catalyzed Decomposition A This compound D Free Radical Intermediate A->D + O2 B Oxygen (O2) C Light / Heat E Hydroperoxide D->E + R-H F This compound H Protonated Alcohol F->H + H+ G Acid (H+) I 2-Methoxy-2-methylpropene H->I - H2O J Water (H2O)

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow start Suspect Decomposition (e.g., failed reaction, impurity) check_visual Visually Inspect Sample (Color, Precipitate) start->check_visual peroxide_test Perform Peroxide Test check_visual->peroxide_test No Discoloration or Precipitate dispose_safe Contact EHS for Safe Disposal check_visual->dispose_safe Discoloration or Precipitate Present peroxide_positive Peroxides Detected? peroxide_test->peroxide_positive peroxide_positive->dispose_safe Yes purify Purify (e.g., alumina column) or Use Fresh Stock peroxide_positive->purify No review_storage Review and Correct Storage Procedures purify->review_storage end Proceed with Experiment review_storage->end

Caption: Troubleshooting workflow for suspected compound decomposition.

LogicalRelationships stability Compound Stability air Air (Oxygen) air->stability decreases light Light light->stability decreases heat Heat / High Temp heat->stability decreases acid Acid Contaminants acid->stability decreases inert_gas Inert Atmosphere inert_gas->stability increases stabilizer Stabilizer (BHT) stabilizer->stability increases refrigeration Refrigeration refrigeration->stability increases tight_seal Tightly Sealed Amber Container tight_seal->stability increases

Caption: Factors influencing the stability of this compound.

References

Troubleshooting guide for reactions using 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers utilizing 1-Methoxy-2-methyl-2-propanol (also known as tert-amyl methyl ether or TAME) and related tertiary ethers/alcohols in their experiments.

Frequently Asked Questions (FAQs)

Q1: My attempt to synthesize a tertiary ether (like TAME) via Williamson Ether Synthesis is resulting in very low yield and a significant amount of an alkene byproduct. Why is this happening?

A: This is a common issue when working with tertiary substrates in the Williamson ether synthesis. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.

  • Problem: The alkoxide (e.g., methoxide) is a strong base. When it attempts to attack a sterically hindered tertiary alkyl halide, it is more likely to act as a base and abstract a proton from a beta-carbon.

  • Result: This leads to an E2 (elimination) reaction, which produces an alkene (e.g., isoamylene) instead of the desired ether product.[1][2][3] Tertiary alkyl halides almost exclusively yield elimination products under these conditions.[1]

  • Solution: To synthesize a tertiary ether, the synthetic strategy should be reversed. Use a tertiary alkoxide (e.g., sodium tert-butoxide) and a primary alkyl halide (e.g., methyl iodide).[2][3]

Q2: During the acid-catalyzed synthesis of TAME from isoamylene and methanol (B129727), I'm observing multiple products in my GC-MS analysis. What are these side reactions?

A: The acid-catalyzed synthesis of TAME is an equilibrium process involving multiple simultaneous reactions.[4] The most common side reactions include:

  • Isomerization of Isoamylenes: Commercial isoamylene is often a mixture of 2-methyl-1-butene (B49056) (2M1B) and 2-methyl-2-butene (B146552) (2M2B). The acid catalyst can promote the isomerization between these two forms.[4] This is important because they have different equilibrium constants for etherification.

  • Dimerization of Isoamylenes: Under acidic conditions, isoamylenes can dimerize to form C10 olefins.[5] This is more likely at higher temperatures and higher catalyst concentrations.

  • Formation of tert-Amyl Alcohol: If there is water present in the reaction mixture, the isoamylene can undergo acid-catalyzed hydration to form tert-amyl alcohol.

Q3: My reaction is giving inconsistent yields from batch to batch. What could be causing this variability?

A: Inconsistent results often point to issues with starting materials or reaction conditions.

  • Reagent Purity: The presence of water in the methanol or isoamylene can lead to the formation of tert-amyl alcohol, consuming your starting material. For moisture-sensitive reactions, using an anhydrous grade of solvent is recommended.[6]

  • Catalyst Activity: If you are using a solid acid catalyst (e.g., ion-exchange resin), its activity can decrease over time due to fouling or degradation. Ensure the catalyst is properly activated and handled.

  • Peroxide Formation: While less common for tertiary ethers compared to others, related starting materials or solvents can form explosive peroxides upon exposure to air and light.[7] It is good practice to test for peroxides in aged ethers or ether-forming reagents.[6]

Q4: What are the primary safety concerns when handling this compound (TAME) and its precursors?

A: The primary hazards are related to flammability and irritation.

  • Flammability: TAME and its precursors (isoamylene, methanol) are flammable liquids.[8] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[8] All handling should be done in a well-ventilated area, away from heat, sparks, and open flames.[9]

  • Health Hazards: The compound and its vapors can be irritating to the eyes, skin, and respiratory tract.[9] High concentrations of vapors may cause central nervous system effects, including dizziness and drowsiness.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (TAME)

Property Value Reference
IUPAC Name 2-Methoxy-2-methylbutane [11]
CAS Number 994-05-8 [11]
Molecular Formula C₆H₁₄O [11]
Molar Mass 102.177 g/mol [11]
Boiling Point 86.3 °C [11]
Density 0.76–0.78 g/mL [11]
Flash Point -11 °C [11]

| Solubility in Water| 10.71 g/L at 20 °C |[11] |

Table 2: Influence of Reaction Conditions on TAME Synthesis Data below is representative for the acid-catalyzed reaction of isoamylenes with methanol.

ParameterConditionEffect on Conversion/SelectivityReference
Temperature Increasing from 324 K to 362 KIncreases initial reaction rate but can lower equilibrium conversion due to the exothermic nature of the reaction. Higher temperatures may favor dimerization.[12]
Methanol/Isoamylene Molar Ratio Increasing from 1.1:1 to 1.5:1A slight excess of methanol can shift the equilibrium towards the product (TAME), increasing isoamylene conversion.[13]
Reaction Pressure Increasing from 0.5 MPa to 0.8 MPaHigher pressure helps to maintain the reactants in the liquid phase, which can be beneficial for the reaction rate.[13]
Catalyst Loading Increasing from 0.2% to 0.5% (w/w)Higher catalyst loading generally increases the reaction rate, but excessive amounts can promote side reactions.[13]

Experimental Protocols

Key Experiment: Acid-Catalyzed Synthesis of tert-Amyl Methyl Ether (TAME)

This protocol describes a typical lab-scale batch synthesis of TAME from 2-methyl-2-butene and methanol using a solid acid catalyst.

Objective: To synthesize TAME via etherification.

Materials:

  • 2-methyl-2-butene (isoamylene)

  • Anhydrous Methanol

  • Acidic ion-exchange resin (e.g., Amberlyst 15), dried

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Catalyst Preparation: Dry the acidic ion-exchange resin in a vacuum oven at 80-100 °C for 4-6 hours to remove any adsorbed water.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To a 100 mL round-bottom flask, add the dried ion-exchange resin (approx. 2-5% of the total reactant weight).

  • Reactant Addition: Add anhydrous methanol to the flask, followed by the slow addition of 2-methyl-2-butene. A slight molar excess of methanol is often used.[13]

  • Reaction Conditions: Heat the mixture to a desired temperature (typically between 50-70 °C) with vigorous stirring.[12] Allow the reaction to proceed for several hours. The progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).

  • Workup: Once the reaction has reached equilibrium (as determined by GC), cool the mixture to room temperature.

  • Purification: Separate the catalyst from the liquid mixture by filtration. The resulting solution contains TAME, unreacted methanol, and unreacted isoamylene. This mixture is typically purified by fractional distillation to separate the lower-boiling starting materials from the TAME product.[14]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_synthesis Check Synthetic Route start->check_synthesis check_conditions Review Reaction Conditions start->check_conditions check_reagents Analyze Starting Materials start->check_reagents williamson Using Williamson Synthesis with Tertiary Halide? check_synthesis->williamson Route? temp Is Temperature Too High? check_conditions->temp water Is Water Present? check_reagents->water acid_cat Using Acid-Catalyzed Alkene Addition? williamson->acid_cat No elimination Result: E2 Elimination Favored. Solution: Reverse Reactants (Tertiary Alkoxide + Primary Halide). williamson->elimination Yes side_reactions Problem: Isomerization, Dimerization, or Hydration. Solution: Lower Temp, Check for Water, Optimize Catalyst. acid_cat->side_reactions Yes temp_high Result: Byproducts (Dimers), Reduced Equilibrium Conversion. Solution: Lower Reaction Temperature. temp->temp_high Yes peroxides Peroxides Detected? water->peroxides No water_present Result: Hydration to Alcohol. Solution: Use Anhydrous Reagents and Dry Glassware. water->water_present Yes peroxides_present Result: Reagent Degradation, Unwanted Side Reactions. Solution: Purify Reagents, Store Properly. peroxides->peroxides_present Yes

Caption: Troubleshooting workflow for low yield in etherification reactions.

Reaction_Pathways cluster_reactants Reactants cluster_products Products & Byproducts 2M1B 2-Methyl-1-butene 2M2B 2-Methyl-2-butene 2M1B->2M2B Isomerization Dimer C10 Dimer 2M1B->Dimer Dimerization H+ Acid Catalyst TAME TAME (Desired Product) 2M2B->TAME Etherification 2M2B->Dimer Dimerization TAA tert-Amyl Alcohol 2M2B->TAA Hydration MeOH Methanol MeOH->TAME H2O Water (Contaminant) H2O->TAA

Caption: Reaction pathways in acid-catalyzed TAME synthesis.

References

Technical Support Center: 1-Methoxy-2-methyl-2-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxy-2-methyl-2-propanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does temperature generally affect its reactivity?

This compound has two primary functional groups that dictate its reactivity: a tertiary alcohol (-OH) and an ether (-O-CH₃).

  • Tertiary Alcohol: The tertiary alcohol is prone to substitution (Sₙ1) and elimination (E1) reactions, particularly under acidic conditions. Increased temperature generally favors the E1 elimination pathway, leading to the formation of alkene byproducts.[1][2] Tertiary alcohols are more reactive towards halogen acids than primary or secondary alcohols, often reacting at room temperature.[3]

  • Ether: The ether linkage is relatively stable but can be cleaved under harsh acidic conditions and high temperatures. Ethers also have a tendency to form explosive peroxides upon prolonged exposure to air and light.[4]

Q2: What are the common side reactions to anticipate when using this compound at elevated temperatures?

The most common side reaction, especially under acidic conditions, is the dehydration of the tertiary alcohol to form 2-methoxy-2-methylpropene. This elimination reaction is highly favored at temperatures above 80°C.[1] At very high temperatures, decomposition of the molecule can occur, leading to the formation of carbon monoxide and carbon dioxide.[5]

Q3: How can I minimize the dehydration side reaction?

To minimize the formation of the alkene byproduct, consider the following:

  • Temperature Control: Maintain the reaction temperature as low as possible. For reactions involving the tertiary alcohol, it is advisable to start at a lower temperature (e.g., 0-25°C) and only increase it if the reaction rate is too slow.

  • pH Control: Avoid strongly acidic conditions if possible. If an acid catalyst is required, use the mildest acid that can effectively catalyze the desired reaction.

  • Choice of Reagents: For substitution reactions, converting the hydroxyl group into a better leaving group under non-acidic conditions (e.g., forming a tosylate) can allow the reaction to proceed at lower temperatures, thus minimizing elimination.

Q4: What are the signs of peroxide formation in this compound and how can it be addressed?

Ethers can form unstable peroxides over time when exposed to air and light.[6] The presence of peroxides can lead to inconsistent reaction results or even explosive hazards.

  • Detection: Peroxides can be detected using commercially available test strips or by adding a potassium iodide solution, which will turn yellow or brown in the presence of peroxides.[6]

  • Removal: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina. Caution: Never distill an ether that contains a high concentration of peroxides, as this can lead to an explosion.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low: The activation energy for the desired reaction is not being met.Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or GC.
Reaction temperature is too high: The desired product may be unstable at the reaction temperature, or side reactions are dominating.Lower the reaction temperature. Analyze the crude reaction mixture for byproducts to identify potential decomposition or side reaction pathways.
Decomposition of reactants or reagents: The starting materials or catalysts may not be stable at the reaction temperature.Consult the literature or safety data sheets for the thermal stability of all components in the reaction. Consider running the reaction at a lower temperature for a longer duration.
Formation of Unexpected Byproducts Dehydration of the tertiary alcohol: Elevated temperatures and/or acidic conditions can lead to the formation of 2-methoxy-2-methylpropene.[1]Lower the reaction temperature. If acidic conditions are required, use a weaker acid or a buffer system.
Ether cleavage: Strong acids at high temperatures can cleave the ether bond.Avoid harsh acidic conditions and high temperatures.
Inconsistent Reaction Rates Presence of water: Water can interfere with many organic reactions, especially those involving organometallics or strong bases.Use an anhydrous grade of this compound and ensure all glassware is thoroughly dried.
Presence of peroxides: Peroxides can initiate or inhibit reactions, leading to variable results.Test for and remove peroxides from the this compound before use.[6]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table provides a generalized, illustrative summary of the expected effects of temperature on key reaction parameters. The actual values should be determined experimentally for each specific reaction.

Temperature Relative Reaction Rate (Illustrative) Selectivity for Substitution (vs. Elimination) (Illustrative) Potential Side Products
0 - 25°C1xHighMinimal
25 - 50°C2-4xModerate to HighLow levels of dehydration product
50 - 80°C4-8xLow to ModerateSignificant dehydration product
> 80°C>8xLowPrimarily dehydration and decomposition products

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction at the Tertiary Alcohol

This protocol outlines a general procedure for a nucleophilic substitution reaction involving the tertiary alcohol of this compound. Note: This is a generalized protocol and may require optimization for specific substrates and nucleophiles.

Materials:

  • This compound

  • Nucleophile

  • Appropriate solvent (e.g., DCM, THF)

  • Acid catalyst (if required, e.g., H₂SO₄, TsOH)

  • Stirring apparatus

  • Temperature control system (e.g., ice bath, oil bath)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound and the chosen solvent.

  • Cool the mixture to the desired starting temperature (e.g., 0°C) using a cooling bath.

  • Slowly add the nucleophile to the stirred solution.

  • If an acid catalyst is required, add it dropwise, monitoring for any exotherm.

  • Maintain the reaction at the chosen temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, NMR).

  • If the reaction is sluggish, consider allowing it to warm to room temperature or gently heating it. Be mindful that increasing the temperature may promote side reactions.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a basic solution to neutralize the acid catalyst).

  • Perform an aqueous workup to separate the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

Visualizations

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add this compound and Solvent start->reagents temp_control_initial Establish Initial Temperature (e.g., 0°C) reagents->temp_control_initial add_nucleophile Add Nucleophile temp_control_initial->add_nucleophile add_catalyst Add Catalyst (if required) add_nucleophile->add_catalyst reaction Monitor Reaction Progress (TLC, GC, etc.) add_catalyst->reaction temp_adjustment Adjust Temperature if Necessary reaction->temp_adjustment temp_adjustment->reaction Continue Monitoring quench Quench Reaction temp_adjustment->quench Reaction Complete workup Aqueous Workup quench->workup dry Dry Organic Layer workup->dry purify Purify Product dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Low_Yield start Low Product Yield check_temp Was the reaction temperature optimal? start->check_temp too_low Increase Temperature Gradually check_temp->too_low Too Low too_high Decrease Temperature check_temp->too_high Too High end Optimize Conditions too_low->end check_byproducts Analyze for Byproducts too_high->check_byproducts dehydration Dehydration Product Detected? check_byproducts->dehydration yes_dehydration Lower Temperature and/or Use Milder Acid dehydration->yes_dehydration Yes no_dehydration Consider Reactant/Reagent Decomposition dehydration->no_dehydration No yes_dehydration->end check_stability Check Thermal Stability of All Components no_dehydration->check_stability check_stability->end

Caption: Troubleshooting flowchart for low product yield in this compound reactions.

Competing_Pathways reactant This compound (Protonated Alcohol) substitution Substitution Product (SN1) reactant->substitution Low Temperature + Nucleophile elimination Elimination Product (Alkene) (E1) reactant->elimination High Temperature

Caption: Competing substitution and elimination pathways for this compound.

References

Technical Support Center: Synthesis of 1-Methoxy-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methoxy-2-methyl-2-propanol.

Catalyst Performance Comparison

The selection of an appropriate catalyst is critical for optimizing the yield and selectivity of this compound synthesis. Below is a summary of the performance of various catalysts under different experimental conditions.

CatalystCatalyst Loading (wt%)Reactant Molar Ratio (Methanol:Propylene (B89431) Oxide)Temperature (°C)Time (h)Propylene Oxide Conversion (%)1-Methoxy-2-propanol Selectivity (%)
LDO Mg/Al 4.00.94.0140693.297.4[1]
MgONot SpecifiedNot SpecifiedNot SpecifiedNot Specified71.0792.53
ZnONot SpecifiedNot SpecifiedNot SpecifiedNot Specified55.2692.37
[N4444][Buty] (Ionic Liquid)7.5 mol% of PO4.01100.33~92 (Yield)High

Experimental Protocols

General Procedure for Catalyst Screening in the Synthesis of this compound

This protocol outlines a general method for screening different catalysts for the synthesis of this compound.

1. Catalyst Pre-treatment:

  • Dry the solid catalyst under vacuum at a specified temperature (e.g., 150°C) overnight to remove any adsorbed moisture.

2. Reaction Setup:

  • In a clean, dry round-bottom flask or a pressure reactor equipped with a magnetic stirrer and a condenser, add the pre-treated catalyst.

  • Add the desired amount of methanol (B129727) to the flask.

  • Stir the mixture to ensure the catalyst is well-dispersed.

3. Reaction Execution:

  • Add the specified amount of propylene oxide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time with vigorous stirring.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture.

  • Analyze the samples using Gas Chromatography (GC) to determine the conversion of propylene oxide and the selectivity towards this compound and the isomeric by-product, 2-methoxy-1-propanol.

5. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • The crude product can be purified by distillation to remove unreacted starting materials and by-products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: What is the primary cause of low selectivity, with the formation of 2-methoxy-1-propanol as a major by-product?

A1: The formation of the undesired 2-methoxy-1-propanol isomer is typically favored by acidic conditions. The use of a basic catalyst is crucial for the selective synthesis of this compound. Ensure your catalyst is basic in nature and that there is no acidic contamination in your reactants or solvent.

Q2: My reaction shows low conversion of propylene oxide. What are the possible reasons?

A2: Low conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may have low intrinsic activity, or it may have deactivated.

  • Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Presence of Inhibitors: Impurities in the reactants or solvent, such as water, can inhibit the catalyst's activity.

Q3: I am observing a decline in catalyst performance over multiple runs. What could be the cause and how can it be addressed?

A3: Catalyst deactivation is a common issue. The primary causes include:

  • Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites.

  • Leaching of Active Components: The active species of the catalyst may dissolve into the reaction medium.

  • Poisoning: Impurities in the feed can irreversibly bind to the active sites.

Regeneration Strategies:

  • Calcination: Heating the catalyst in the presence of air or an inert gas can burn off coke deposits.

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities.

Q4: How does the presence of water affect the reaction?

A4: Water can have a detrimental effect on the synthesis. It can react with propylene oxide to form propylene glycol, leading to lower selectivity for the desired ether product. Additionally, water can deactivate certain catalysts. It is crucial to use anhydrous reactants and solvents.

Q5: What is the best method for purifying the final product?

A5: The most common method for purifying this compound is fractional distillation. This allows for the separation of the desired product from unreacted starting materials, the isomeric by-product, and any other impurities. Azeotropic distillation with water can also be employed for the removal of water from the product.[1]

Visualizations

Catalytic Cycle for Base-Catalyzed Synthesis

Catalytic_Cycle Catalyst Basic Catalyst Methoxide Methoxide Ion (CH3O-) Catalyst->Methoxide Deprotonation Methanol Methanol (CH3OH) Methanol->Methoxide Intermediate Alkoxide Intermediate Methoxide->Intermediate Nucleophilic Attack PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate Product This compound Intermediate->Product Protonation Product->Catalyst

Caption: Proposed catalytic cycle for the base-catalyzed synthesis.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification CatalystPrep Catalyst Pre-treatment ReactionSetup Reaction Setup CatalystPrep->ReactionSetup ReagentPrep Reagent & Glassware Drying ReagentPrep->ReactionSetup ReactionExecution Run Reaction ReactionSetup->ReactionExecution Sampling Aliquots for GC ReactionExecution->Sampling Purification Product Purification (Distillation) ReactionExecution->Purification After Completion Analysis GC Analysis (Conversion & Selectivity) Sampling->Analysis Troubleshooting_Workflow action action Start Low Yield or Selectivity? CheckSelectivity High Isomer Formation? Start->CheckSelectivity CheckConversion Low Conversion? Start->CheckConversion CheckCatalyst Is Catalyst Basic? CheckSelectivity->CheckCatalyst Yes CheckPurity Check Reactant/ Solvent Purity CheckSelectivity->CheckPurity No CheckTemp Increase Temperature? CheckConversion->CheckTemp Yes CheckCatalyst->action No Use Basic Catalyst CheckCatalyst->CheckPurity Yes CheckTime Increase Reaction Time? CheckTemp->CheckTime CheckDeactivation Catalyst Deactivation? CheckTime->CheckDeactivation CheckDeactivation->action Yes Regenerate/Replace Catalyst

References

Validation & Comparative

A Comparative Guide to Ether Solvents: Tert-Amyl Methyl Ether vs. THF, Diethyl Ether, and Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and safety. Ether solvents are widely utilized for their ability to solvate a broad range of compounds and their inertness under many reaction conditions. This guide provides an objective comparison of tert-amyl methyl ether (TAME), a more recent addition to the solvent repertoire, with three classical ether solvents: tetrahydrofuran (B95107) (THF), diethyl ether (DEE), and 1,4-dioxane. This comparison is supported by physicochemical data, safety profiles, and an examination of their performance in relevant chemical transformations.

Introduction to the Ether Solvents

Tert-Amyl Methyl Ether (TAME) , also known as 2-methoxy-2-methylbutane, is a tertiary ether that has gained attention as a potentially "greener" alternative to other ether solvents. Its structural features, particularly the absence of a hydrogen atom on the carbon adjacent to the ether oxygen, confer a lower propensity for peroxide formation.[1]

Tetrahydrofuran (THF) is a cyclic ether widely used in organic synthesis for its excellent solvating power for a variety of polar and nonpolar compounds. It is particularly favored for reactions involving organometallic reagents. However, its tendency to form explosive peroxides upon storage is a significant safety concern.[2][3][4]

Diethyl Ether (DEE) is a volatile and highly flammable acyclic ether. It is a common solvent for extractions and reactions, including the venerable Grignard reaction. Its high volatility and propensity for peroxide formation necessitate careful handling.[5][6][7]

1,4-Dioxane is a cyclic ether that is miscible with water and a wide range of organic solvents.[8] It is often used in reactions requiring higher temperatures than THF or diethyl ether can provide. However, it is a suspected carcinogen and also forms peroxides.[9][10][11]

Physicochemical Properties

The physical and chemical properties of a solvent dictate its suitability for specific applications, influencing factors such as reaction temperature, solubility of reagents, and work-up procedures. A comparison of key physicochemical properties of TAME, THF, DEE, and dioxane is presented below.

Propertytert-Amyl Methyl Ether (TAME)Tetrahydrofuran (THF)Diethyl Ether (DEE)1,4-Dioxane
CAS Number 994-05-8109-99-960-29-7123-91-1
Molecular Formula C₆H₁₄OC₄H₈OC₄H₁₀OC₄H₈O₂
Molecular Weight ( g/mol ) 102.1772.1174.1288.11
Boiling Point (°C) 86.3[12]66[13]34.6[5]101.1[8]
Melting Point (°C) -80[12]-108.5[13]-116.3[5]11.8[8]
Density (g/mL at 20°C) ~0.77[12]~0.889[2]0.7134[5]1.033[8]
Flash Point (°C) -11[12]-17[2]-4512
Water Solubility 10.71 g/L at 20°C[12]Miscible[2]6.05 g/100 mL at 25°C[6]Miscible[8]
Vapor Pressure (at 20°C) 91 hPa (at 25°C)[14]142 Torr[13]440 mmHg[5]38.1 mmHg (at 25°C)[11]

Solvency Characteristics: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of a solvent's behavior by quantifying its intermolecular interactions in terms of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[3][4][15] Solvents with similar HSP values are more likely to be miscible.

Hansen Parameter (MPa⁰.⁵)tert-Amyl Methyl Ether (TAME)Tetrahydrofuran (THF)Diethyl Ether (DEE)1,4-Dioxane
δD (Dispersion) ~15.0 (estimated)16.8[16]14.5[16]19.0[17]
δP (Polar) ~3.0 (estimated)5.7[16]2.9[16]1.8[17]
δH (Hydrogen Bonding) ~4.0 (estimated)8.0[18]5.1[16]7.4[17]

Performance in Chemical Reactions: A Comparative Overview

While direct, side-by-side comparative studies for many reactions are limited, the literature provides insights into the performance of these ethers in common synthetic transformations.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for C-C bond formation. The choice of ether solvent is crucial for the formation and stability of the Grignard reagent.

  • Diethyl Ether (DEE): Traditionally, DEE has been the solvent of choice for Grignard reactions. Its low boiling point facilitates easy removal after the reaction.

  • Tetrahydrofuran (THF): THF is often used when a higher boiling point is required to initiate the reaction or for less reactive halides.[19][20] The oxygen in THF is considered more available for coordination with the magnesium center, which can enhance the reactivity of the Grignard reagent.[21]

  • tert-Amyl Methyl Ether (TAME): TAME has been successfully employed as a solvent for Grignard reactions.[12] Its higher boiling point compared to DEE and THF can be advantageous for certain substrates.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.

  • THF and Diethyl Ether: Both THF and diethyl ether are common solvents for Wittig reactions, with the choice often depending on the specific ylide and substrate.[20]

  • 1,4-Dioxane: Dioxane can also be used, particularly when higher reaction temperatures are necessary.

  • TAME: While less common, TAME's properties suggest it could be a suitable solvent for Wittig reactions, although specific comparative data is scarce.

Safety Profile: A Critical Comparison

Safety is a paramount concern in the selection of a solvent. The table below summarizes the GHS hazard classifications for each ether.

Hazard Categorytert-Amyl Methyl Ether (TAME)Tetrahydrofuran (THF)Diethyl Ether (DEE)1,4-Dioxane
GHS Pictograms
Signal Word DangerDangerDangerDanger
Hazard Statements H225: Highly flammable liquid and vapourH302: Harmful if swallowedH336: May cause drowsiness or dizziness[10][17][22][23][24]H225: Highly flammable liquid and vapourH302: Harmful if swallowedH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancerEUH019: May form explosive peroxides[2][8][12][14][25]H224: Extremely flammable liquid and vapourH302: Harmful if swallowedH336: May cause drowsiness or dizzinessEUH019: May form explosive peroxidesEUH066: Repeated exposure may cause skin dryness or cracking[5][6][7][13][26]H225: Highly flammable liquid and vapourH319: Causes serious eye irritationH335: May cause respiratory irritationH350: May cause cancerEUH019: May form explosive peroxidesEUH066: Repeated exposure may cause skin dryness or cracking[9][11][27][28][29]
Peroxide Formation

A major hazard associated with many ether solvents is the formation of explosive peroxides upon exposure to air and light.[3][4]

  • TAME: Due to the tertiary carbon adjacent to the ether oxygen, TAME is significantly less prone to peroxide formation compared to THF and diethyl ether.[1][12]

  • THF and Diethyl Ether: These are well-known to form peroxides, which can detonate upon heating or mechanical shock.[3][4][30] Regular testing for peroxides is essential when using these solvents.[31][32]

  • 1,4-Dioxane: Also forms explosive peroxides and requires careful monitoring.[3][9]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing the performance of solvents. Below are representative protocols for peroxide testing and a general procedure for a Wittig reaction, which can be adapted for each of the compared ether solvents.

Protocol for Peroxide Testing in Ether Solvents

Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in an ether solvent.

Materials:

  • Ether solvent to be tested

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Commercial peroxide test strips (e.g., with a range of 0.5-100 ppm)

  • Small test tube or vial

Procedure 1: Using Commercial Test Strips [30][31]

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, this involves dipping the test strip into the solvent for a specified time.

  • Remove the strip and compare the color change to the provided chart to determine the peroxide concentration in ppm.

Procedure 2: Iodide Test (Qualitative) [26][33]

  • In a clean, dry test tube, add approximately 1 mL of the ether solvent to be tested.

  • Prepare a fresh reagent by dissolving about 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Add the KI/acetic acid solution to the ether solvent.

  • Observe any color change. A yellow color indicates a low concentration of peroxides, while a brown or dark violet color suggests a high and potentially dangerous concentration.[31][33]

Safety Note: If visible crystals are present in the solvent container, or if a high concentration of peroxides is detected, do not handle the container further and contact your institution's environmental health and safety office for proper disposal.[26][31]

General Experimental Workflow for a Wittig Reaction

The following diagram illustrates a general workflow for performing a Wittig reaction, a common C=C bond-forming reaction where ether solvents are frequently employed.

Wittig_Reaction_Workflow reagents Reactants: - Aldehyde/Ketone - Phosphonium Ylide reaction_setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware reagents->reaction_setup solvent Solvent Selection: - TAME, THF, DEE, or Dioxane (Anhydrous) solvent->reaction_setup reaction Reaction: - Add ylide to aldehyde/ketone solution - Stir at appropriate temperature reaction_setup->reaction workup Aqueous Workup: - Quench reaction - Separate organic layer reaction->workup purification Purification: - Evaporate solvent - Column chromatography or recrystallization workup->purification analysis Product Analysis: - NMR, IR, Mass Spectrometry purification->analysis Solvent_Selection_Logic cluster_factors Decision Factors cluster_solvents Ether Solvents Performance Performance TAME TAME Performance->TAME Good alternative THF THF Performance->THF High solvency DEE DEE Performance->DEE Traditional choice Dioxane Dioxane Performance->Dioxane High temperature Safety Safety Safety->TAME Low peroxide risk Safety->THF High peroxide risk Safety->DEE High peroxide risk High flammability Safety->Dioxane Carcinogen risk Peroxide former Practicality Practicality Practicality->TAME Higher boiling point Practicality->THF Wide applicability Practicality->DEE Low boiling point Easy removal Practicality->Dioxane Water miscible Solvent Choice Solvent Choice TAME->Solvent Choice THF->Solvent Choice DEE->Solvent Choice Dioxane->Solvent Choice

References

A Comparative Guide to 1-Methoxy-2-propanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: This guide focuses on the advantages of 1-methoxy-2-propanol (B31579) in chemical synthesis. Initial searches for "1-methoxy-2-methyl-2-propanol" yielded limited information, suggesting that the more commonly used and extensively documented solvent, 1-methoxy-2-propanol, was the intended subject of interest.

Introduction

1-Methoxy-2-propanol, also known as propylene (B89431) glycol methyl ether (PGME), is a versatile and increasingly popular solvent in the chemical and pharmaceutical industries.[1][2][3][4] Its unique combination of ether and alcohol functionalities imparts a favorable balance of properties, including excellent solvency for a wide range of substances, a moderate evaporation rate, and complete miscibility with water.[3][5][6] This guide provides a comparative analysis of 1-methoxy-2-propanol against other common solvents, supported by available experimental data, to assist researchers and drug development professionals in making informed solvent selection decisions. It is often considered a greener alternative to some more toxic solvents.[7]

Performance Comparison with Alternative Solvents

The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and product purity. This section compares the performance of 1-methoxy-2-propanol with common alternative solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN), and the more toxic ethylene (B1197577) glycol ether, 2-methoxyethanol.

Physical and Chemical Properties

A solvent's physical and chemical properties are fundamental to its suitability for a particular application. The following table summarizes key properties of 1-methoxy-2-propanol and its alternatives.

Property1-Methoxy-2-propanolTetrahydrofuran (THF)Dimethylformamide (DMF)Acetonitrile (ACN)2-Methoxyethanol
CAS Number 107-98-2109-99-968-12-275-05-8109-86-4
Molecular Formula C4H10O2C4H8OC3H7NOC2H3NC3H8O2
Molecular Weight ( g/mol ) 90.1272.1173.0941.0576.09
Boiling Point (°C) 1206615381.6124.6
Melting Point (°C) -97-108.4-61-45.7-85.1
Density (g/cm³ at 20°C) 0.920.8890.9480.7860.965
Flash Point (°C) 32-1458246
Solubility in Water MiscibleMiscibleMiscibleMiscibleMiscible
Solvent Type Polar ProticPolar AproticPolar AproticPolar AproticPolar Protic

Data sourced from various chemical databases and safety data sheets.

Safety Profile Comparison

Safety is a paramount concern in solvent selection. 1-Methoxy-2-propanol generally presents a more favorable safety profile compared to some other glycol ethers and aprotic polar solvents.

Hazard1-Methoxy-2-propanolTetrahydrofuran (THF)Dimethylformamide (DMF)Acetonitrile (ACN)2-Methoxyethanol
Toxicity Low acute toxicity.[8]Relatively low acute toxicity, but can cause skin dehydration.Can be absorbed through the skin; potential liver damage with prolonged exposure.Toxic by skin absorption; forms cyanide in the body.Toxic to bone marrow and testicles; potential teratogen.[9]
Flammability Flammable liquid.Highly flammable; can form explosive peroxides.Combustible liquid.Highly flammable.Flammable liquid.
Irritation Irritating to eyes and skin.[8]Severe eye and skin irritant.Can cause skin and eye irritation.Irritating to eyes and mucous membranes.Irritating to eyes, nose, and throat.[9]

This table provides a summary of key hazards. Always consult the full Safety Data Sheet (SDS) before use.

Experimental Data and Performance in Synthesis

While direct, side-by-side comparative studies across a broad range of reactions are limited, available data and the properties of 1-methoxy-2-propanol allow for an assessment of its advantages in specific synthetic applications.

Esterification Reactions

In the synthesis of 1-methoxy-2-propyl acetate (B1210297) (PMA), a common industrial process, 1-methoxy-2-propanol serves as a key reactant. A study on the esterification of 1-methoxy-2-propanol with acetic acid using an ion-exchange resin as a catalyst provides valuable quantitative data.

Reaction ParameterValue
Reactants 1-Methoxy-2-propanol (PM) and Acetic Acid (AA)
Catalyst Amberlyst-35 (10 wt%)
Temperature 353 K (80 °C)
Reactant Molar Ratio (PM:AA) 1:3
Equilibrium Yield of PMA 78%

Data from "Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin".[10]

This demonstrates the utility of 1-methoxy-2-propanol as a substrate in achieving high-yield esterifications under relatively mild conditions.

Oxidation Reactions

The oxidation of 1-methoxy-2-propanol is another industrially relevant transformation. For instance, the synthesis of methoxyacetone (B41198) via gas-phase oxidation dehydrogenation has been reported with varying conversion and selectivity depending on the reaction temperature.

Reaction Temperature (°C)Conversion of 1-Methoxy-2-propanol (%)Selectivity for Methoxyacetone (%)
30068.8373.02
46596.7762.29
60091.1433.40

Data from "Method for synthesizing methoxyacetone by 1-methoxy-2-propanol gas phase oxidation dehydrogenation".[11]

These results highlight the tunable reactivity of 1-methoxy-2-propanol in oxidation reactions, allowing for process optimization based on desired conversion and selectivity.

Experimental Protocols

General Protocol for Esterification of 1-Methoxy-2-propanol

This protocol is a generalized procedure based on the esterification reaction to form 1-methoxy-2-propyl acetate.

Materials:

  • 1-Methoxy-2-propanol

  • Acetic Acid

  • Amberlyst-35 (or other suitable acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-propanol and acetic acid in a 1:3 molar ratio.

  • Add the Amberlyst-35 catalyst (10% by weight of the total reactants).

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction has reached equilibrium (typically after several hours), cool the mixture to room temperature.

  • Filter to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 1-methoxy-2-propyl acetate.

  • Purify the product by distillation if necessary.

Visualizing Synthesis and Decision-Making

Experimental Workflow for Esterification

The following diagram illustrates the general workflow for the synthesis of 1-methoxy-2-propyl acetate from 1-methoxy-2-propanol.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Mix Reactants & Catalyst (1-Methoxy-2-propanol, Acetic Acid, Amberlyst-35) B 2. Heat and Reflux (80°C with stirring) A->B Reaction C 3. Cool and Filter (Remove Catalyst) B->C D 4. Neutralization Wash (Sat. NaHCO3) C->D E 5. Brine Wash D->E F 6. Drying (Anhydrous MgSO4) E->F G 7. Filtration F->G H 8. Concentration (Rotary Evaporation) G->H I 9. Distillation (Optional) H->I J J I->J Final Product: 1-Methoxy-2-propyl acetate

Esterification Workflow Diagram
Solvent Selection Logic

The choice of solvent is a multifactorial decision. The following diagram illustrates a simplified decision-making process for solvent selection in a hypothetical nucleophilic substitution reaction, highlighting where 1-methoxy-2-propanol might be a suitable choice.

Solvent_Selection start Start: Nucleophilic Substitution Reaction q1 Reaction Mechanism? start->q1 sn1 SN1 Favored (Stable Carbocation) q1->sn1 SN1 sn2 SN2 Favored (Unhindered Substrate) q1->sn2 SN2 q2_sn1 Need to Stabilize Carbocation? sn1->q2_sn1 q2_sn2 Need a Strong, Unhindered Nucleophile? sn2->q2_sn2 polar_protic Use Polar Protic Solvent (e.g., 1-Methoxy-2-propanol, Water, Ethanol) q2_sn1->polar_protic Yes q3_protic Toxicity a Major Concern? polar_protic->q3_protic polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile, THF) q2_sn2->polar_aprotic Yes use_pgme Consider 1-Methoxy-2-propanol (Lower toxicity than 2-Methoxyethanol) q3_protic->use_pgme Yes other_protic Other Protic Solvents (Water, Ethanol) q3_protic->other_protic No

Solvent Selection Decision Tree

Advantages of 1-Methoxy-2-propanol in Synthesis

Based on its properties and available data, the key advantages of using 1-methoxy-2-propanol in synthesis include:

  • Favorable Safety Profile: It is a less toxic alternative to other glycol ethers like 2-methoxyethanol, which is a known reproductive toxin.[1][9] This makes it a preferred choice in formulations where worker exposure and environmental impact are significant concerns.

  • Excellent Solvency: Its amphiphilic nature, with both a polar alcohol group and a less polar ether group, allows it to dissolve a wide range of polar and non-polar compounds.[2][5] This is advantageous in reactions with multiple components of varying polarities.

  • Complete Water Miscibility: Its ability to mix with water in all proportions is beneficial for reactions that require aqueous workups or for use in water-based formulations like coatings and inks.[5][6]

  • Moderate Boiling Point and Evaporation Rate: A boiling point of 120 °C allows for reactions to be conducted at elevated temperatures without excessive solvent loss, while still being volatile enough for easy removal during product isolation.[12]

  • "Greener" Solvent Alternative: Due to its lower toxicity and biodegradability, 1-methoxy-2-propanol is often considered a more environmentally friendly solvent choice compared to many traditional volatile organic compounds (VOCs).[4][7]

Conclusion

1-Methoxy-2-propanol offers a compelling combination of performance, safety, and environmental benefits for a variety of synthetic applications. Its excellent solvency, moderate reactivity, and lower toxicity make it a strong candidate to replace more hazardous solvents in many industrial and laboratory settings. While more direct comparative studies with other common solvents in a wider range of organic reactions would be beneficial, the existing data and its inherent properties position 1-methoxy-2-propanol as a valuable tool for modern chemical synthesis.

References

Comparative 1H NMR Spectral Analysis of 1-Methoxy-2-methyl-2-propanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-methoxy-2-methyl-2-propanol, a key building block in organic synthesis. For a comprehensive understanding, its spectral features are compared with those of structurally related compounds: 2-methoxy-2-methylpropane and 2-methyl-2-propanol. This comparison, supported by experimental protocols and data visualization, offers researchers and drug development professionals valuable insights into the structural elucidation of molecules containing both ether and tertiary alcohol functionalities.

Predicted 1H NMR Data and Comparison

The following table summarizes the predicted 1H NMR spectral data for this compound and experimental data for its structural analogs. These predictions are based on established chemical shift ranges for protons in similar electronic environments.[1][2][3][4]

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound a (-OCH3)~3.3Singlet3H
b (-CH2-)~3.2Singlet2H
c (-C(CH3)2)~1.2Singlet6H
d (-OH)Variable (1-5)Singlet (broad)1H
2-Methoxy-2-methylpropane -OCH33.21Singlet3H
-C(CH3)31.16Singlet9H
2-Methyl-2-propanol -C(CH3)31.28Singlet9H
-OH~1.7Singlet (broad)1H

Structural Representation and Proton Environments

The chemical structure of this compound reveals four distinct proton environments, which are expected to produce four unique signals in the 1H NMR spectrum.

structure Figure 1: Chemical Structure and Proton Environments of this compound cluster_0 C1 C C2 C C1->C2 O2 O C1->O2 H1_b H1_b C1->H1_b H(b) H2_b H2_b C1->H2_b H(b) O1 O C2->O1 C4 C C2->C4 C5 C C2->C5 C3 C H_d H_d O1->H_d d C_a H3(a) O2->C_a C H1_c1 H1_c1 C4->H1_c1 H(c) H2_c1 H2_c1 C4->H2_c1 H(c) H3_c1 H3_c1 C4->H3_c1 H(c) H1_c2 H1_c2 C5->H1_c2 H(c) H2_c2 H2_c2 C5->H2_c2 H(c) H3_c2 H3_c2 C5->H3_c2 H(c)

Caption: Structure of this compound with non-equivalent protons labeled (a-d).

Predicted 1H NMR Splitting Pattern

In the absence of adjacent non-equivalent protons, all signals in the predicted 1H NMR spectrum of this compound are expected to be singlets. The hydroxyl proton signal is often broad due to chemical exchange.

splitting Figure 2: Predicted 1H NMR Splitting Pattern for this compound cluster_a Signal a (-OCH3) cluster_b Signal b (-CH2-) cluster_c Signal c (-C(CH3)2) cluster_d Signal d (-OH) a Singlet b Singlet c Singlet d Singlet (broad)

References

Validating the Purity of 1-Methoxy-2-methyl-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of 1-Methoxy-2-methyl-2-propanol and compares its properties to viable alternatives.

Introduction to this compound

This compound (CAS No. 3587-64-2) is a specialty solvent and chemical intermediate. Its ether and alcohol functionalities impart a unique solvency profile. While not as commonly used as some isomers, its specific properties can be advantageous in certain synthetic applications. The purity of this reagent is critical, as impurities can lead to side reactions, altered kinetics, or difficulties in product purification.

Potential Impurities

The most probable industrial synthesis of this compound involves the reaction of isobutylene (B52900) oxide with methanol (B129727). Based on this, potential impurities may include:

  • Isomeric Byproducts: The alternative ring-opening of the epoxide can lead to the formation of the primary alcohol isomer, 2-methoxy-2-methyl-1-propanol.

  • Unreacted Starting Materials: Residual isobutylene oxide and methanol may be present.

  • Oligomerization Products: Dimerization or trimerization of isobutylene oxide can lead to higher molecular weight impurities, such as those analogous to dipropylene glycol ethers.[1]

Analytical Techniques for Purity Validation

A multi-technique approach is recommended for the comprehensive validation of this compound purity. Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the primary methods for this purpose.

Data Presentation: Purity Analysis Overview
Technique Information Provided Typical Purity Specification Common Impurities Detected
Gas Chromatography (GC-FID) Quantitative purity assessment, detection of volatile impurities.>99%Methanol, 2-methoxy-2-methyl-1-propanol, other volatile organics.
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation, identification and quantification of impurities with distinct proton signals.Consistent with reference spectrum.Isomeric impurities, residual starting materials.
Mass Spectrometry (MS) Molecular weight confirmation, structural information from fragmentation patterns.Molecular ion peak at m/z 104.15.Identification of unknown impurity peaks from GC.

Experimental Protocols

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Objective: To quantify the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A mid-polarity column such as a DB-624 or equivalent is recommended for good separation of alcohols and ethers.

  • Carrier Gas: Helium or Hydrogen.

Typical GC-FID Parameters:

Parameter Value
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial 50 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Carrier Gas Flow 1.5 mL/min (Helium)
Injection Volume 1 µL (split injection, ratio 50:1)

| Diluent | Dichloromethane or Methanol |

Procedure:

  • Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 1000 ppm).

  • Prepare a sample solution of the batch to be tested at the same concentration.

  • Inject the standard and sample solutions into the GC-FID system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Parameters:

Parameter Value
Solvent Chloroform-d (CDCl₃)
Reference Tetramethylsilane (TMS) at 0.00 ppm

| Temperature | 25 °C |

Procedure:

  • Dissolve a small amount of the this compound sample in CDCl₃.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹H NMR spectrum.

  • Integrate the peaks and compare the chemical shifts and coupling patterns to a reference spectrum to confirm the structure and identify any impurities. Methoxy groups typically show a sharp singlet in the 3-4 ppm region.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source.

Parameters:

  • GC parameters can be similar to the GC-FID method.

  • MS Scan Range: m/z 35-300

  • Ionization Energy: 70 eV

Procedure:

  • Inject a diluted sample of this compound into the GC-MS system.

  • Obtain the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the main peak to confirm the molecular weight (104.15 g/mol ).

  • Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) for identification. The fragmentation of ethers often involves cleavage of the C-C bond adjacent to the oxygen.

Comparison with Alternative Solvents

The choice of a solvent can significantly impact a chemical reaction. Below is a comparison of this compound with other tertiary alcohols and ethers that might be considered as alternatives.

Comparative Data of Solvents
Property This compound tert-Butanol [3][4]2-Methyl-2-butanol (tert-Amyl alcohol) [5][6]Methyl tert-butyl ether (MTBE) [6][7]
CAS Number 3587-64-275-65-075-85-41634-04-4
Molecular Weight ( g/mol ) 104.1574.1288.1588.15
Boiling Point (°C) 115-11682-83102-10455.2
Melting Point (°C) N/A25-26-9-109
Density (g/mL at 20°C) ~0.892~0.789~0.809~0.740
Solubility in Water SolubleMiscibleModerately SolubleSparingly Soluble
Key Features Ether and tertiary alcohol functionality.Protic solvent, resistant to oxidation.[3]Higher boiling point than tert-butanol, good solvent for a range of organics.[5]Aprotic, low tendency to form peroxides.[7]
Common Applications Specialty solvent, chemical intermediate.Solvent, ethanol (B145695) denaturant, chemical intermediate.[8]Solvent in paints, coatings, and pharmaceuticals; chemical intermediate.[5][9]Gasoline additive, solvent in organic synthesis.[6][7]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Crude Product cluster_purification Purification cluster_final Final Product Isobutylene Oxide Isobutylene Oxide Reaction Reaction Isobutylene Oxide->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound 2-Methoxy-2-methyl-1-propanol (Isomer) 2-Methoxy-2-methyl-1-propanol (Isomer) Reaction->2-Methoxy-2-methyl-1-propanol (Isomer) Unreacted Methanol Unreacted Methanol Reaction->Unreacted Methanol Oligomers Oligomers Reaction->Oligomers Distillation Distillation This compound->Distillation 2-Methoxy-2-methyl-1-propanol (Isomer)->Distillation Unreacted Methanol->Distillation Oligomers->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Hypothetical synthesis and purification workflow for this compound.

G Sample Sample Dilution Dilution Sample->Dilution GC_FID GC-FID Analysis Dilution->GC_FID NMR_Analysis ¹H NMR Analysis Dilution->NMR_Analysis GC_MS GC-MS Analysis Dilution->GC_MS Purity_Quant Purity Quantification GC_FID->Purity_Quant Structure_Confirm Structural Confirmation NMR_Analysis->Structure_Confirm Impurity_ID Impurity Identification GC_MS->Impurity_ID

Caption: Experimental workflow for the purity validation of this compound.

References

A Comparative Analysis of 1-Methoxy-2-methyl-2-propanol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the selection of appropriate solvents and intermediates is paramount to ensuring reaction efficiency, product purity, and overall process safety. Alkoxy alcohols, a class of compounds containing both an ether and a hydroxyl group, are particularly valuable due to their unique solvency characteristics. This guide provides a detailed comparative study of 1-Methoxy-2-methyl-2-propanol and its key structural isomers: 2-Methoxy-2-methyl-1-propanol, 3-Methoxy-1-butanol, and 4-Methoxy-1-butanol. We will delve into their physicochemical properties, synthesis methodologies, and potential applications, supported by experimental data and protocols.

Physicochemical Properties: A Tabular Comparison

The structural arrangement of the methoxy (B1213986) and hydroxyl groups significantly influences the physical properties of these isomers. The following table summarizes key quantitative data for each compound, facilitating a direct comparison.

PropertyThis compound2-Methoxy-2-methyl-1-propanol3-Methoxy-1-butanol4-Methoxy-1-butanol
Molecular Formula C₅H₁₂O₂C₅H₁₂O₂C₅H₁₂O₂C₅H₁₂O₂
Molecular Weight 104.15 g/mol 104.15 g/mol 104.15 g/mol 104.15 g/mol
Boiling Point 115-116 °C[1]Not readily available161 °C[2]180.2 °C[3]
Density 0.892 g/mL at 25 °C[1]Not readily available0.928 g/mL at 25 °C[4][5]0.9735 g/cm³[3]
Refractive Index n20/D 1.4044[1]Not readily availablen20/D 1.416[4][5]Not readily available
Flash Point 27.78 °C[1][6]Not readily available67 °C[5]Not readily available
Water Solubility MiscibleNot readily availableSoluble[2]Slightly soluble[7][8]

Experimental Protocols: Synthesis of Alkoxy Alcohols

The synthesis of these isomers can be achieved through several general organic chemistry pathways. Below are detailed methodologies for common synthetic routes.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of alkoxy alcohols, highlighting two common pathways: the Williamson ether synthesis and the acid-catalyzed addition of an alcohol to an alkene.

Alkoxy_Alcohol_Synthesis_Workflow Generalized Synthesis of Alkoxy Alcohols cluster_0 Williamson Ether Synthesis cluster_1 Alkene Alkoxymercuration-Demercuration Haloalkane Haloalkane (e.g., R-X) Alkoxy_Alcohol_W Alkoxy Alcohol (Product) Haloalkane->Alkoxy_Alcohol_W Diol Diol (e.g., HO-R'-OH) Base Strong Base (e.g., NaH) Diol->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Alkoxide->Haloalkane SN2 Attack Alkene Alkene (e.g., R-CH=CH2) Hg_reagent Hg(OAc)2, Alcohol Alkene->Hg_reagent Alkoxymercuration Alcohol Alcohol (e.g., R'-OH) Alcohol->Hg_reagent Alkoxymercurial Alkoxymercurial Intermediate Hg_reagent->Alkoxymercurial Reduction Reduction (e.g., NaBH4) Alkoxymercurial->Reduction Demercuration Alkoxy_Alcohol_A Alkoxy Alcohol (Product) Reduction->Alkoxy_Alcohol_A

Caption: Generalized workflows for alkoxy alcohol synthesis.

Protocol 1: Synthesis of this compound via Reaction of an Epoxide with an Alcohol

This method is a common industrial approach for producing propylene (B89431) glycol ethers.

Materials:

Procedure:

  • A solution of propylene oxide in a large excess of methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of sodium hydroxide (B78521) is added to the solution.

  • The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride to neutralize the catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by fractional distillation to yield 1-methoxy-2-propanol.

Protocol 2: Synthesis of 3-Methoxy-1-butanol from Crotonaldehyde

This protocol is based on an industrial synthesis route.

Materials:

  • Crotonaldehyde

  • Methanol

  • Alkaline solution (e.g., Sodium Hydroxide in water)

  • Neutralizing agent (e.g., Acetic acid)

  • Hydrogenation catalyst (e.g., Raney Nickel)

  • Hydrogen gas

Procedure:

  • Crotonaldehyde is reacted with methanol in an alkaline solution. This is an exothermic reaction and may require cooling to maintain room temperature.

  • The resulting reaction mixture is neutralized with an acid, such as acetic acid.

  • The neutralized liquid is then transferred to a hydrogenation reactor containing a Raney Nickel catalyst.

  • The mixture is subjected to hydrogenation with pressurized hydrogen gas.

  • After the reaction is complete, the catalyst is filtered off.

  • The crude product, containing 3-methoxybutanol, methanol, and butanol as a by-product, is purified by fractional distillation.

Logical Relationships in Synthesis Strategy

The choice of synthesis strategy for a particular alkoxy alcohol isomer depends on the availability of starting materials and the desired regioselectivity. The following diagram illustrates the decision-making process.

Synthesis_Strategy Logical Flow for Alkoxy Alcohol Synthesis Strategy Start Desired Alkoxy Alcohol Isomer Check_Precursors Are suitable alkene and alcohol precursors readily available? Start->Check_Precursors Check_Haloalkane Is a suitable haloalkane and diol available? Check_Precursors->Check_Haloalkane No Alkoxymercuration Alkoxymercuration-Demercuration (Markovnikov addition) Check_Precursors->Alkoxymercuration Yes Williamson Williamson Ether Synthesis Check_Haloalkane->Williamson Yes Other_Methods Consider other methods (e.g., epoxide opening, aldehyde reduction) Check_Haloalkane->Other_Methods No

Caption: Decision-making process for selecting a synthesis route.

Comparative Performance and Applications

The differences in the physical and chemical properties of these isomers translate to variations in their performance and suitability for different applications.

  • This compound , as a tertiary alcohol, is more sterically hindered, which can influence its reactivity and solvency. Its lower boiling point and flash point compared to its isomers suggest higher volatility.

  • 3-Methoxy-1-butanol and 4-Methoxy-1-butanol are primary alcohols, which are generally more reactive than tertiary alcohols in reactions such as esterification. Their higher boiling points indicate lower volatility, making them suitable for applications requiring slow evaporation rates, such as in coatings and as high-boiling point solvents. 3-Methoxy-1-butanol is noted for its use as a solvent in lacquers and as a coupling agent in brake fluids.[4] 4-Methoxy-1-butanol finds use as a chemical intermediate and in formulations to improve dissolving power and flow.[7]

  • 2-Methoxy-2-methyl-1-propanol , being a primary alcohol, would be expected to have reactivity similar to other primary alcohols. However, the steric hindrance from the adjacent quaternary carbon might influence its reaction kinetics.

The choice between these isomers will ultimately depend on the specific requirements of the application, such as desired evaporation rate, solvency for particular resins, reactivity, and safety considerations related to flash point.

This guide provides a foundational comparison of this compound and its isomers. Further experimental studies directly comparing their performance in specific applications would be beneficial for a more comprehensive understanding.

References

Reactivity of 1-Methoxy-2-methyl-2-propanol compared to other alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 1-Methoxy-2-methyl-2-propanol with Other Alcohols

Introduction

This compound is a unique organic molecule that combines the functional groups of both an ether and a tertiary alcohol. Its structure, CH₃OC(CH₃)₂CH₂OH, dictates its chemical behavior, setting it apart from simpler alcohols. This guide provides a comparative analysis of the reactivity of this compound against other common alcohols such as tertiary-butanol, 1-methoxy-2-propanol, and methanol (B129727). The comparisons are supported by experimental data and established chemical principles, offering valuable insights for researchers, scientists, and professionals in drug development.

Structural and Physical Properties

The presence of a tertiary alcohol group and an ether linkage in this compound influences its physical properties. The tertiary alcohol structure introduces steric hindrance around the hydroxyl group, while the methoxy (B1213986) group adds polarity and the potential for hydrogen bonding.

PropertyThis compoundTertiary-Butanol (2-Methyl-2-propanol)1-Methoxy-2-propanolMethanol
Structure CH₃C(CH₃)(OH)CH₂OCH₃(CH₃)₃COHCH₃OCH₂CH(OH)CH₃CH₃OH
Molar Mass ( g/mol ) 104.15[1][2]74.1290.12[3]32.04
Boiling Point (°C) 115-116[1]82.4119-12064.7
Density (g/mL at 25°C) 0.892[1]0.7810.9210.792
Flash Point (°C) 27.78[1]1131.5[4]11
Solubility in Water MiscibleMiscibleMiscible[5]Miscible

Reactivity Comparison

The reactivity of alcohols is largely determined by the substitution of the carbon atom bonded to the hydroxyl group (primary, secondary, or tertiary) and the presence of other functional groups.

Oxidation Reactions

Oxidation of alcohols typically involves the removal of a hydrogen atom from the hydroxyl-bearing carbon.

  • This compound & Tertiary-Butanol: As tertiary alcohols, they lack a hydrogen atom on the carbon attached to the -OH group. Consequently, they are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate).[6] Stronger oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

  • 1-Methoxy-2-propanol: This secondary alcohol can be oxidized to a ketone, 1-methoxy-2-propanone. Studies on its oxidation by reagents like ditelluratoargentate(III) and ditelluratocuprate(III) in an alkaline medium show that the reaction proceeds, and its kinetics can be determined spectrophotometrically.[7][8]

  • Methanol: As a primary alcohol, methanol is readily oxidized, first to formaldehyde (B43269) and then to formic acid and carbon dioxide.

Dehydration Reactions

Acid-catalyzed dehydration of alcohols leads to the formation of alkenes. The ease of dehydration generally follows the order: tertiary > secondary > primary, which corresponds to the stability of the intermediate carbocation.

  • This compound & Tertiary-Butanol: Both readily undergo dehydration via an E1 mechanism. The reaction involves protonation of the hydroxyl group, loss of a water molecule to form a stable tertiary carbocation, and subsequent elimination of a proton to form an alkene.[9] For 2-methyl-2-propanol, this yields 2-methylpropene.[9][10] The dehydration of this compound would be expected to proceed similarly.

  • 1-Methoxy-2-propanol: As a secondary alcohol, it dehydrates under more stringent conditions than tertiary alcohols, also typically through an E1 mechanism.[11]

  • Methanol: Lacking a beta-hydrogen, methanol cannot form an alkene and instead forms dimethyl ether upon acid-catalyzed dehydration.

Nucleophilic Substitution (SN1 Reactions)

The reactivity of alcohols in SN1 reactions also depends on the stability of the carbocation formed.

  • This compound & Tertiary-Butanol: These alcohols react readily via an SN1 mechanism with hydrogen halides (e.g., HBr).[12] The formation of a stable tertiary carbocation is the rate-determining step.[13]

  • 1-Methoxy-2-propanol: Being a secondary alcohol, it can undergo SN1 reactions, but typically slower than tertiary alcohols. SN2 reactions are also possible depending on the conditions.

  • Methanol: As a primary alcohol, it reacts with hydrogen halides predominantly through an SN2 mechanism.

Esterification

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester. The reaction is sensitive to steric hindrance.

  • This compound & Tertiary-Butanol: The bulky tertiary nature of these alcohols creates significant steric hindrance around the hydroxyl group, making acid-catalyzed esterification (Fischer esterification) very slow and inefficient.

  • 1-Methoxy-2-propanol: This secondary alcohol undergoes esterification more readily than its tertiary counterpart. For instance, its esterification with acetic acid to produce 1-methoxy-2-propyl acetate (B1210297) (PMA) has been studied using ion-exchange resins as catalysts.[14]

  • Methanol: Being the least sterically hindered primary alcohol, methanol reacts most readily in esterification reactions.

Kinetic Data Comparison

Kinetic studies provide quantitative measures of reactivity. The table below summarizes rate constants for reactions with hydroxyl radicals (OH), which are important in atmospheric degradation.

AlcoholReactantRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Conditions
3-Methoxy-3-methyl-1-butanol*OH Radical(1.64 ± 0.18) × 10⁻¹¹296 ± 2 K[15]
1-Methoxy-2-propanolOH Radical(2.19 ± 0.23) × 10⁻¹¹Room Temp[15]
1-Methoxy-2-propanolDitelluratoargentate(III)Varies with reactant concentrationAlkaline Medium[7][16]

Note: 3-Methoxy-3-methyl-1-butanol is a structural analog of this compound, and its reactivity with OH radicals is expected to be comparable.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of a Tertiary Alcohol

This protocol describes a general procedure for the dehydration of an alcohol like 2-methyl-2-propanol.

  • Apparatus Setup: Assemble a simple distillation apparatus. Use a heating mantle as the heat source.

  • Reaction Mixture: In the distillation flask, place the tertiary alcohol (e.g., 2-methyl-2-propanol). Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.[11]

  • Distillation: Gently heat the mixture. The alkene product, being more volatile, will distill over.[9] Collect the distillate in a receiving flask cooled in an ice bath.

  • Purification: Wash the collected distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the product over an anhydrous drying agent (e.g., anhydrous MgSO₄).

  • Characterization: Characterize the product using techniques like gas chromatography (GC) to assess purity and NMR or IR spectroscopy to confirm its structure.

Protocol 2: Kinetic Measurement of Oxidation by Spectrophotometry

This protocol is based on the study of the oxidation of 1-methoxy-2-propanol.[7][8]

  • Reagent Preparation: Prepare solutions of the alcohol, the oxidant (e.g., Ditelluratocuprate(III) - DTC), and the alkaline medium (e.g., NaOH) of known concentrations in doubly distilled water.

  • Temperature Control: Use a spectrophotometer with a thermostated cell holder to maintain a constant reaction temperature (e.g., 293.2–313.2 K).

  • Reaction Initiation: Mix the reactant solutions in a quartz cuvette. The reaction is initiated by adding the alcohol solution to the mixture of oxidant and alkaline solution.

  • Data Acquisition: Monitor the reaction progress by measuring the decrease in absorbance of the oxidant (DTC) at its maximum absorption wavelength over time.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(Absorbance) versus time. By varying the concentrations of the alcohol and hydroxide (B78521) ions, the reaction order with respect to each component can be determined.

Visualizations

logical_relationship cluster_structure Structural Features cluster_reactivity Reactivity Outcomes Tertiary Alcohol Tertiary Alcohol Steric Hindrance Steric Hindrance Tertiary Alcohol->Steric Hindrance No α-Hydrogen No α-Hydrogen Tertiary Alcohol->No α-Hydrogen High SN1/E1 Reactivity High SN1/E1 Reactivity Tertiary Alcohol->High SN1/E1 Reactivity Stable Carbocation Ether Group Ether Group Ether Stability Ether Stability Ether Group->Ether Stability Generally Unreactive Slow Esterification Slow Esterification Steric Hindrance->Slow Esterification Resistance to Oxidation Resistance to Oxidation No α-Hydrogen->Resistance to Oxidation

Caption: Structural features of this compound and their influence on its reactivity.

experimental_workflow start Start reactants 1. Mix Alcohol and Acid Catalyst start->reactants distill 2. Heat and Distill Volatile Alkene reactants->distill wash 3. Neutralize and Wash Distillate distill->wash dry 4. Dry with Anhydrous Agent wash->dry analyze 5. Characterize Product (GC, NMR, IR) dry->analyze end End analyze->end

Caption: Experimental workflow for the acid-catalyzed dehydration of a tertiary alcohol.

Caption: The E1 mechanism for the dehydration of this compound.

References

Spectroscopic Analysis and Confirmation of 1-Methoxy-2-methyl-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 1-methoxy-2-methyl-2-propanol with two common structural alternatives: tert-butyl alcohol and 2-methoxy-2-methylpropane (MTBE). Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted data for this compound based on established spectroscopic principles and data from analogous structures. This approach offers a robust framework for the identification and confirmation of this compound in a laboratory setting.

Spectroscopic Data Comparison

The structural differences between this compound, tert-butyl alcohol, and 2-methoxy-2-methylpropane give rise to distinct spectroscopic signatures. The presence of a hydroxyl group, a methoxy (B1213986) group, and the overall carbon skeleton in each molecule results in unique chemical shifts in NMR spectroscopy, characteristic absorption bands in IR spectroscopy, and specific fragmentation patterns in mass spectrometry.

¹H NMR Spectroscopic Data

The ¹H NMR spectra provide information on the different proton environments in each molecule.

CompoundProton AssignmentPredicted/Typical Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₂~1.2Singlet6H
-OHVariable, ~1.5-3.0Singlet (broad)1H
-CH₂-~3.2Singlet2H
-OCH₃~3.3Singlet3H
tert-Butyl Alcohol *-C(CH₃)₃~1.2-1.3Singlet9H
-OHVariable, ~1.5-3.0Singlet (broad)1H
2-Methoxy-2-methylpropane (MTBE) -C(CH₃)₃~1.2Singlet9H
-OCH₃~3.2Singlet3H
¹³C NMR Spectroscopic Data

The ¹³C NMR spectra reveal the number of unique carbon environments.

CompoundCarbon AssignmentPredicted/Typical Chemical Shift (δ, ppm)
This compound -C(C H₃)₂~26
-C (CH₃)₂~72
-C H₂-~78
-OC H₃~59
tert-Butyl Alcohol *-C (CH₃)₃~31
-C (CH₃)₃~69
2-Methoxy-2-methylpropane (MTBE) -C (CH₃)₃~29
-C (CH₃)₃~75
-OC H₃~50
Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for identifying functional groups.

CompoundFunctional GroupPredicted/Typical Wavenumber (cm⁻¹)Intensity
This compound O-H stretch (alcohol)~3400Strong, Broad
C-H stretch (alkane)2850-3000Medium-Strong
C-O stretch (alcohol, ether)1050-1200Strong
tert-Butyl Alcohol *O-H stretch (alcohol)~3371Strong, Broad
C-H stretch (alkane)2850-3000Medium-Strong
C-O stretch (tertiary alcohol)~1202Strong
2-Methoxy-2-methylpropane (MTBE) C-H stretch (alkane)2850-3000Medium-Strong
C-O stretch (ether)1080-1150Strong
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular WeightPredicted/Typical m/z Values of Major Fragments
This compound 104.1589 [M-CH₃]⁺, 73 [M-OCH₃]⁺, 59 [C₃H₇O]⁺, 45 [CH₂OCH₃]⁺
tert-Butyl Alcohol *74.1259 [M-CH₃]⁺ (base peak), 57 [M-OH]⁺, 43 [C₃H₇]⁺
2-Methoxy-2-methylpropane (MTBE) 88.1573 [M-CH₃]⁺ (base peak), 57 [C₄H₉]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • The spectral width should typically be set from 0 to 12 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The spectral width is typically set from 0 to 220 ppm.

    • A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄), and the spectrum can be acquired in a solution cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Acquisition:

    • The most common ionization technique for this type of molecule is Electron Ionization (EI) at 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 30 to 200 amu.

    • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualized Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and the molecular structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or Solution Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Spectral Interpretation (Chemical Shifts, Functional Groups, Fragmentation) Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Comparison Comparison with Reference/Predicted Data Interpretation->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for Spectroscopic Analysis and Confirmation.

Caption: Structure of this compound with Proton Environments.

A Comparative Guide to 1-Methoxy-2-methyl-2-propanol and its Alternatives from a Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and drug development, profoundly influencing not only reaction outcomes but also the overall environmental footprint of a process. In line with the principles of green chemistry, the ideal solvent should be effective, safe for human health, and environmentally benign. This guide provides a comparative analysis of 1-Methoxy-2-methyl-2-propanol and its alternatives, focusing on key green chemistry metrics, experimental data, and process considerations.

A Note on Data Availability: It is important to note that comprehensive toxicological and environmental impact data for this compound is limited in publicly available literature.[1] Therefore, for a more robust comparison, this guide will heavily feature data on its widely used and extensively studied structural isomer, 1-Methoxy-2-propanol (B31579) (PGME) . As a member of the propylene (B89431) glycol (P-series) ethers, PGME serves as a valuable proxy for understanding the green chemistry profile of this solvent class, which is generally considered to have a lower toxicity profile than the analogous ethylene (B1197577) glycol (E-series) ethers.[2][3]

Physicochemical and Safety Profiles: A Comparative Overview

A solvent's physical properties dictate its suitability for specific applications and its potential environmental and safety hazards. The flash point, in particular, is a critical safety metric, indicating the temperature at which a solvent's vapors can ignite.

PropertyThis compound1-Methoxy-2-propanol (PGME)tert-Amyl Methyl Ether (TAME)1-Butanol
CAS Number 3587-64-2107-98-2[4]994-05-8[5]71-36-3
Molecular Weight ( g/mol ) 104.1590.12[4]102.17[5]74.12
Boiling Point (°C) 115-116120[4]86.3[5]117.7
Density (g/mL at 25°C) 0.892~0.916~0.765[5]0.810
Flash Point (°C) 27.8 (closed cup)31.5 (closed cup)-11[6]37
Water Solubility Miscible (implied by structure)Miscible[4]10.71 g/L[6]7.3 g/100 mL
Oral LD50 (rat, mg/kg) Not Determined[1]5660[4]>2000790

Synthesis Pathways and Green Metrics

The sustainability of a solvent is also determined by its manufacturing process. Key metrics such as Atom Economy (AE) help quantify the efficiency of a chemical reaction in converting reactants to the desired product.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthesis of 1-Methoxy-2-propanol (PGME)

PGME is typically synthesized via the reaction of propylene oxide with methanol (B129727), often using a basic or heterogeneous catalyst.[7][8] This reaction is an addition reaction, which is inherently atom-economical.

  • Reaction: C₃H₆O (Propylene Oxide) + CH₄O (Methanol) → C₄H₁₀O₂ (1-Methoxy-2-propanol)

  • Atom Economy Calculation:

    • MW of PGME = 90.12 g/mol

    • MW of Propylene Oxide = 58.08 g/mol

    • MW of Methanol = 32.04 g/mol

    • AE = [90.12 / (58.08 + 32.04)] * 100 = 100%

A 100% atom economy signifies that, theoretically, all atoms of the reactants are incorporated into the final product, generating no waste byproducts.

G Synthesis of 1-Methoxy-2-propanol (PGME) PO Propylene Oxide PGME 1-Methoxy-2-propanol (PGME) PO->PGME MeOH Methanol MeOH->PGME Catalyst Catalyst (e.g., MgO, NaOH) Catalyst->PGME Reaction

Synthesis of 1-Methoxy-2-propanol (PGME).
Synthesis of tert-Amyl Methyl Ether (TAME)

TAME is produced by the etherification of isoamylenes (e.g., 2-methyl-1-butene (B49056) or 2-methyl-2-butene) with methanol over an acidic catalyst.[6][9] This is also an addition reaction with high atom economy.

  • Reaction: C₅H₁₀ (Isoamylene) + CH₄O (Methanol) → C₆H₁₄O (TAME)

  • Atom Economy Calculation:

    • MW of TAME = 102.17 g/mol

    • MW of Isoamylene = 70.13 g/mol

    • MW of Methanol = 32.04 g/mol

    • AE = [102.17 / (70.13 + 32.04)] * 100 = 100%

While both syntheses are 100% atom-economical, the overall "greenness" depends on other factors like catalyst type (heterogeneous catalysts are preferred for easy separation and reuse), reaction conditions (lower temperature and pressure are better), and the source of raw materials (renewable feedstocks are ideal).[10]

Environmental and Toxicological Comparison

Beyond synthesis, the lifecycle impact of a solvent is paramount. This includes its persistence in the environment, its potential to bioaccumulate, and its toxicity to humans and aquatic life.

Parameter1-Methoxy-2-propanol (PGME)tert-Amyl Methyl Ether (TAME)1-Butanol
Biodegradability Readily biodegradable.[11]Considered biodegradable.Readily biodegradable.
Bioaccumulation Potential Not expected to significantly bioaccumulate (BCF < 100).[4]Low potential.Low potential.
Acute Oral Toxicity (LD50, rat) >5,000 mg/kg (Low toxicity).[11]>2000 mg/kg (Low toxicity).790 mg/kg (Harmful).
Acute Inhalation Toxicity (LC50, rat) >6,000 ppm (Low toxicity).[11]4000 ppm (6h, 5d/wk, 4wks) resulted in 25% mortality.8000 ppm (4 hours).
Key Health Hazards May cause eye, skin, and respiratory irritation. Affects central nervous system at high concentrations.[4][12]Severe CNS depression at high concentrations.Causes serious eye damage. May cause respiratory irritation and drowsiness.
Environmental Hazards Moderately toxic to aquatic organisms.[12]Not classified as environmentally hazardous.Harmful to aquatic life.

Analysis: PGME exhibits a favorable toxicological profile with low acute toxicity via oral, dermal, and inhalation routes.[11] It is readily biodegradable and has a low potential for bioaccumulation.[4][11] 1-Butanol, a common bio-based solvent, is notably more toxic in terms of acute oral toxicity. TAME also shows low toxicity, but high concentrations can cause severe central nervous system depression.

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxy-2-propanol (PGME)

This protocol is based on the general industrial synthesis method involving the base-catalyzed reaction of propylene oxide and methanol.[8]

Materials:

  • Methanol (large excess)

  • Propylene Oxide

  • Sodium Hydroxide (B78521) (NaOH) catalyst

  • Reaction vessel (pressure-rated autoclave)

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with methanol and a catalytic amount of NaOH.

  • Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

  • Slowly feed propylene oxide into the reactor, maintaining the temperature and pressure. The large excess of methanol minimizes the formation of dipropylene glycol monomethyl ether byproducts.

  • After the reaction is complete (monitored by GC), cool the reactor and neutralize the NaOH catalyst with an acid (e.g., sulfuric acid or an acidic ion-exchange resin).

  • Transfer the crude product mixture to a distillation apparatus.

  • The excess methanol is removed in the first distillation column and recycled.

  • A second distillation column separates the desired 1-methoxy-2-propanol from heavier byproducts and the neutralized catalyst salts.

Protocol 2: Representative Green Reaction - Williamson Ether Synthesis via Phase-Transfer Catalysis

The Williamson ether synthesis is a fundamental reaction for forming ethers. The use of a phase-transfer catalyst (PTC) represents a greener approach, as it allows the reaction to proceed under milder conditions, often with aqueous bases, avoiding the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride.[13][14][15]

Materials:

  • An alcohol (e.g., 4-ethylphenol) (1.0 eq)

  • An alkyl halide (e.g., methyl iodide) (1.0 eq)

  • Aqueous Sodium Hydroxide (e.g., 25-50% solution)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.1 eq)

  • Organic Solvent (e.g., Toluene)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine the alcohol, alkyl halide, the organic solvent, and the phase-transfer catalyst.

  • Reaction: Add the aqueous sodium hydroxide solution and stir the biphasic mixture vigorously while heating (e.g., 60-80°C) for several hours. The PTC facilitates the transfer of the deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase where it can react with the alkyl halide.[16]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine to remove the catalyst and any remaining base.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ether product.

  • The product can be further purified by distillation or chromatography.

Logical Workflow for Green Solvent Selection

Choosing a sustainable solvent involves a multi-faceted evaluation process. The following diagram illustrates a logical workflow for this selection process, incorporating key green chemistry principles and metrics.

G Green Solvent Selection Workflow cluster_0 Initial Screening cluster_1 Safety & Health Assessment cluster_2 Environmental Impact Assessment A Define Process Requirements (e.g., Boiling Point, Polarity) B Consult Solvent Selection Guides (e.g., CHEM21, Sanofi) A->B C Evaluate Toxicity (LD50, LC50, CMR properties) B->C D Assess Safety Hazards (Flash Point, Peroxide Formation) C->D E Assess Environmental Fate (Biodegradability, Bioaccumulation) D->E F Evaluate Lifecycle Impact (Renewable Feedstock, Synthesis AE/PMI) E->F G Perform Lab-Scale Tests (Yield, Purity, Scalability) F->G H Select Optimal Green Solvent G->H

Workflow for selecting a greener solvent.

Conclusion

While data on This compound is scarce, the analysis of its isomer, 1-Methoxy-2-propanol (PGME) , demonstrates the favorable green chemistry profile of P-series glycol ethers. With its 100% atom-economical synthesis, low toxicity, ready biodegradability, and low bioaccumulation potential, PGME stands as a significantly safer and more environmentally benign alternative to older ethylene glycol-based ethers.[3]

When compared to other solvents, PGME's low acute toxicity offers a distinct advantage over 1-Butanol. While TAME also presents a good profile, its very low flash point requires more stringent safety precautions during handling and storage. Ultimately, the choice of solvent requires a holistic assessment, balancing performance, safety, environmental impact, and the specific constraints of the chemical process. Consulting established solvent selection guides is a recommended first step in this critical endeavor.[17][18][19]

References

A Comparative Guide to 1-Methoxy-2-methyl-2-propanol as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate solvent is a critical parameter in the successful execution of chemical reactions, influencing reaction rates, yields, and selectivity. This guide provides a comparative analysis of 1-Methoxy-2-methyl-2-propanol, a less-common ether-alcohol solvent, against a range of conventional and greener solvents. Due to a notable scarcity of direct experimental data on the performance of this compound in specific chemical reactions, this guide will focus on a comparison of its physicochemical properties with those of other common solvents. This analysis will serve as a tool to infer its potential applications, advantages, and limitations in various reaction types, particularly in the context of nucleophilic substitution reactions.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key properties of this compound and compares them with common ethereal and alcoholic solvents.

Table 1: Comparison of Physical and Chemical Properties of Selected Solvents

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)MethanolEthanoltert-ButanolCyclopentyl methyl ether (CPME)
CAS Number 3587-64-2109-99-996-47-967-56-164-17-575-65-05614-37-9
Molecular Formula C₅H₁₂O₂C₄H₈OC₅H₁₀OCH₄OC₂H₆OC₄H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 104.1572.1186.1332.0446.0774.12100.16
Boiling Point (°C) 115-116668064.778.3782.4106
Density (g/mL at 25°C) 0.8920.8890.8540.7920.7890.7810.860
Flash Point (°C) 27.78-14-11111311-1
Water Solubility MiscibleMiscible14 g/100 mLMiscibleMiscibleMiscibleSlightly soluble
Solvent Type Polar ProticPolar AproticPolar AproticPolar ProticPolar ProticPolar ProticPolar Aprotic

Performance in Specific Reactions: A Theoretical Assessment

Direct experimental data comparing the performance of this compound in specific organic reactions is limited in publicly available literature. However, its structural features—possessing both an ether and a tertiary alcohol functionality—allow for a theoretical assessment of its potential applications and, crucially, its limitations.

Incompatibility with Organometallic Reagents

A critical consideration for any solvent containing a hydroxyl group is its incompatibility with highly basic and nucleophilic organometallic reagents.

  • Grignard Reactions: The acidic proton of the hydroxyl group in this compound will readily quench Grignard reagents (R-MgX), leading to the formation of the corresponding alkane (R-H) and rendering the Grignard reagent inactive for its intended nucleophilic addition to a carbonyl compound. Therefore, This compound is not a suitable solvent for the formation or reaction of Grignard reagents .

  • Lithiation Reactions: Similarly, organolithium reagents (R-Li) are extremely strong bases and will be immediately protonated by the alcohol functionality of this compound. This makes it an unsuitable solvent for reactions involving organolithiums.

This inherent reactivity of the hydroxyl group significantly limits the application of this compound in a major class of carbon-carbon bond-forming reactions where ethereal solvents like THF, 2-MeTHF, and CPME are the standard choices.

Potential in Nucleophilic Substitution Reactions

As a polar protic solvent, this compound is expected to influence the rates and mechanisms of nucleophilic substitution reactions (S\textsubscript{N}1 and S\textsubscript{N}2).

  • S\textsubscript{N}1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents, such as this compound, are known to facilitate S\textsubscript{N}1 reactions by stabilizing the transition state leading to the carbocation and by solvating the carbocation intermediate itself through dipole-dipole interactions and hydrogen bonding.[1][2] The lone pairs on the ether oxygen can also contribute to the stabilization of the carbocation. Therefore, this compound could be a suitable solvent for S\textsubscript{N}1 reactions, potentially leading to faster reaction rates compared to aprotic solvents.

  • S\textsubscript{N}2 Reactions: These reactions involve a backside attack of the nucleophile on the substrate in a single, concerted step. Polar protic solvents can hinder S\textsubscript{N}2 reactions by forming a solvent shell around the nucleophile through hydrogen bonding. This "caging" of the nucleophile reduces its nucleophilicity and slows down the reaction rate.[3][4] Consequently, this compound is likely to be a less effective solvent for S\textsubscript{N}2 reactions compared to polar aprotic solvents like THF or acetone.

The following diagram illustrates the general pathways for S\textsubscript{N}1 and S\textsubscript{N}2 reactions and the influence of the solvent type.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway RX_SN1 R-X Carbocation R+ + X- RX_SN1->Carbocation Slow, RDS Favored by Polar Protic Solvents Product_SN1 R-Nu Carbocation->Product_SN1 Fast + Nu- RX_SN2 R-X + Nu- TransitionState [Nu---R---X]δ- RX_SN2->TransitionState Concerted Step Favored by Polar Aprotic Solvents Product_SN2 Nu-R + X- TransitionState->Product_SN2

Fig. 1: Nucleophilic Substitution Pathways

Experimental Protocols

While specific data for this compound is lacking, the following are general experimental protocols for nucleophilic substitution reactions in polar protic solvents, which could be adapted for this solvent.

General Protocol for an S\textsubscript{N}1 Reaction (Solvolysis of tert-Butyl Chloride)

This protocol describes a typical solvolysis reaction where the solvent also acts as the nucleophile.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 20 mL of the polar protic solvent (e.g., a mixture of this compound and water).

  • Initiation: Add 2 mL of tert-butyl chloride to the stirred solvent.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and titrating the formed HCl with a standardized NaOH solution.

  • Work-up: Once the reaction is complete (as indicated by the stabilization of the HCl concentration), pour the reaction mixture into a separatory funnel containing 50 mL of water and 20 mL of a suitable organic solvent for extraction (e.g., diethyl ether).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

General Protocol for an S\textsubscript{N}2 Reaction (Williamson Ether Synthesis)

This protocol is for a reaction that is typically favored by polar aprotic solvents but can be performed in polar protic solvents, often with reduced efficiency.

  • Reaction Setup: In a 100 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of sodium ethoxide (1.36 g, 20 mmol) in 40 mL of this compound.

  • Addition of Substrate: Heat the solution to a gentle reflux and add a solution of benzyl (B1604629) bromide (3.42 g, 20 mmol) in 10 mL of this compound dropwise over 30 minutes.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Logical Workflow for Solvent Selection

The choice of a suitable solvent is a multi-faceted decision. The following diagram outlines a logical workflow for selecting a solvent for a given chemical transformation.

G Define_Reaction Define Reaction: Substrate, Reagent, Product Consider_Mechanism Consider Probable Mechanism (e.g., SN1, SN2, Grignard) Define_Reaction->Consider_Mechanism Solvent_Properties Identify Required Solvent Properties: Polarity, Protic/Aprotic, BP Consider_Mechanism->Solvent_Properties Screen_Solvents Screen Potential Solvents (e.g., Ethers, Alcohols, Hydrocarbons) Solvent_Properties->Screen_Solvents Check_Compatibility Check for Incompatibilities (e.g., acidic protons with organometallics) Screen_Solvents->Check_Compatibility Check_Compatibility->Screen_Solvents Incompatible Optimize_Conditions Optimize Reaction Conditions: Temperature, Concentration Check_Compatibility->Optimize_Conditions Compatible Final_Selection Final Solvent Selection Optimize_Conditions->Final_Selection

Fig. 2: Solvent Selection Workflow

Conclusion

This compound is a polar protic solvent with a relatively high boiling point and miscibility with water. Its defining structural feature, the tertiary hydroxyl group, renders it incompatible with highly basic organometallic reagents such as Grignard and organolithium reagents, which significantly restricts its utility in many common synthetic transformations.

Based on its properties, this compound is theoretically better suited for S\textsubscript{N}1 reactions, where its polarity and protic nature can stabilize the carbocationic intermediate. Conversely, it is expected to be a less effective solvent for S\textsubscript{N}2 reactions due to the potential for hydrogen bonding with and deactivation of the nucleophile.

For researchers and drug development professionals, the consideration of this compound as a solvent should be made with a clear understanding of these limitations. While it may offer a unique combination of ether and alcohol functionalities, its application is likely to be niche. In the absence of direct comparative experimental data, careful preliminary screening and optimization would be essential before employing this solvent in a synthetic route. For general-purpose applications requiring a polar solvent, well-characterized alcohols or aprotic ethers often present a more reliable and predictable choice. Further research into the reaction kinetics and yields in this compound is necessary to fully elucidate its potential as a valuable solvent in organic synthesis.

References

Safety Operating Guide

Proper Disposal of 1-Methoxy-2-methyl-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-Methoxy-2-methyl-2-propanol (CAS No. 3587-64-2), adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste.

Immediate Safety and Hazard Profile

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be aware of the specific hazards.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Flammable Liquid, Category 3Flammable liquid and vapor.H226
Skin Irritation, Category 2Causes skin irritation.H315
Eye Irritation, Category 2Causes serious eye irritation.H319
Specific target organ toxicity – single exposure, Category 3May cause respiratory irritation.H335

Data sourced from the Fisher Scientific Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation where vapors or mists may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary directive is to dispose of the contents and container at an approved waste disposal plant.[1][2]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Spills:

  • In the event of a spill, remove all sources of ignition and use spark-proof tools and explosion-proof equipment.[1][2]
  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]
  • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
  • Do not flush spills down the drain.[5]

3. Container Disposal:

  • Empty containers may retain product residues (vapors, liquid) and can be hazardous.[5]
  • Observe all warnings and precautions listed for the product.[5]
  • Contaminated packaging should be disposed of as unused product.[6]

4. Final Disposal:

  • Arrange for the collection of the waste container by a licensed hazardous waste disposal company.
  • Follow your institution's specific procedures for chemical waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound A Identify Waste as This compound B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is the container empty? B->C D Collect liquid waste in a designated, labeled, and sealed container. C->D No E Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. C->E Yes G Store waste container in a well-ventilated, designated hazardous waste accumulation area. D->G F Deface label and dispose of empty container as per institutional guidelines. E->F H Arrange for pickup by a licensed hazardous waste disposal company. G->H

Caption: Decision-making workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-methyl-2-propanol
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2-methyl-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.